Product packaging for Diisopropyl maleate(Cat. No.:CAS No. 10099-70-4)

Diisopropyl maleate

Cat. No.: B158051
CAS No.: 10099-70-4
M. Wt: 200.23 g/mol
InChI Key: FNMTVMWFISHPEV-UHFFFAOYSA-N
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Description

2-Butenedioic acid (2Z)-, bis(1-methylethyl) ester is a natural product found in Phaseolus vulgaris with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B158051 Diisopropyl maleate CAS No. 10099-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10099-70-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dipropan-2-yl but-2-enedioate

InChI

InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3

InChI Key

FNMTVMWFISHPEV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C=CC(=O)OC(C)C

Isomeric SMILES

CC(C)OC(=O)/C=C\C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C=CC(=O)OC(C)C

boiling_point

280.0 °C

melting_point

2.1 °C

Other CAS No.

10099-70-4

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diisopropyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl maleate (DIPM) is an organic compound, specifically the di-ester of maleic acid and isopropanol. Its chemical structure, characterized by a cis-alkene functionality flanked by two isopropyl ester groups, imparts a unique set of physicochemical properties that make it a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its reactivity in significant chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for purification processes.

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Physical State Liquid
Melting Point -30.15 °C
Boiling Point 225.5 °C at 760 mmHg
Density 1.027 g/cm³
Water Solubility 9.9 g/L at 20 °C
Appearance Odorless

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from maleic anhydride and isopropanol.

Materials:

  • Maleic anhydride

  • Isopropanol

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride and isopropanol in a 1:5 molar ratio.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux at approximately 80-100°C for 4-6 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude this compound by vacuum distillation.

Determination of Boiling Point

The boiling point is determined using the distillation method.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Receiving flask

  • Heating mantle

Procedure:

  • Place a sample of purified this compound in the distillation flask.

  • Assemble the distillation apparatus.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density is determined using a pycnometer.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath

Procedure:

  • Weigh a clean, dry pycnometer.

  • Fill the pycnometer with this compound and weigh it again.

  • Empty and clean the pycnometer, then fill it with distilled water and weigh it.

  • The density is calculated using the formula: Density = (mass of this compound) / (mass of water) * density of water at the experimental temperature.

Determination of Water Solubility

The shake-flask method is used to determine water solubility.

Apparatus:

  • Erlenmeyer flask with a stopper

  • Shaking incubator

  • Centrifuge

  • Analytical instrument for quantification (e.g., GC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 20°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the solution to separate the undissolved ester.

  • Carefully extract an aliquot of the aqueous phase and determine the concentration of this compound using a suitable analytical method.

Reactivity Profile: The Diels-Alder Reaction

This compound, with its electron-deficient double bond, serves as an excellent dienophile in the Diels-Alder reaction. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the formation of six-membered rings. A typical Diels-Alder reaction involving this compound as the dienophile is depicted below.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Butadiene Product Cyclohexene derivative Diene->Product + Dienophile This compound Dienophile->Product

Caption: Diels-Alder reaction of Butadiene with this compound.

Synthesis and Purification Workflow

The overall process for synthesizing and purifying this compound can be visualized as a sequential workflow, ensuring a high-purity final product.

Synthesis_Workflow Reactants Maleic Anhydride + Isopropanol + Acid Catalyst Reaction Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying with Anhydrous MgSO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

An In-depth Technical Guide to the Structure of Diisopropyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Structure

Diisopropyl maleate is the diester of maleic acid and isopropanol. Its chemical structure is characterized by a central four-carbon chain containing a cis-configured carbon-carbon double bond, with carboxyl groups at either end esterified with isopropyl groups. The systematic IUPAC name for this compound is dipropan-2-yl (Z)-but-2-enedioate.[1] The "Z" configuration denotes that the higher priority substituents on each carbon of the double bond are on the same side, resulting in a cis-isomer.

Synonyms:

  • Isopropyl Maleate

  • 2-Butenedioic acid (2Z)-, 1,4-bis(1-methylethyl) ester

  • Maleic acid, diisopropyl ester

  • (Z)-2-Butenedioic acid diisopropyl ester[2][3]

The core structure consists of a but-2-enedioate backbone, with two propan-2-yl (isopropyl) groups attached via ester linkages.

Caption: 2D structure of this compound (dipropan-2-yl (Z)-but-2-enedioate).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical syntheses and formulations.

PropertyValue
Molecular Formula C₁₀H₁₆O₄[1][2][4]
Molecular Weight 200.23 g/mol [1][2][4]
CAS Registry Number 10099-70-4[2][3]
Physical State Liquid[2]
Melting Point -30.15°C[2]
Boiling Point 225.5°C at 760 mmHg[2]
Density 1.027 g/cm³[2]
Refractive Index 1.445[2]
Water Solubility 9.9 g/L at 20°C[2]
Vapor Pressure 6.2 Pa at 25°C[2]
Flash Point 112.3°C[2]
LogP (Octanol-Water) 1.95[2]

Experimental Protocols

Synthesis of this compound via Esterification

A common and conventional method for the synthesis of this compound is the direct esterification of maleic anhydride with isopropanol.[1] This reaction is typically acid-catalyzed.

Reaction Scheme: Maleic Anhydride + 2 Isopropanol → this compound + Water

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification Maleic\nAnhydride Maleic Anhydride Mixing Mixing Maleic\nAnhydride->Mixing Isopropanol Isopropanol Isopropanol->Mixing Acid\nCatalyst Acid Catalyst Acid\nCatalyst->Mixing Heating & Reflux Heating & Reflux Mixing->Heating & Reflux 70-110°C Reaction\n(3-8 hours) Reaction (3-8 hours) Heating & Reflux->Reaction\n(3-8 hours) Layer\nSeparation Layer Separation Reaction\n(3-8 hours)->Layer\nSeparation Distillation Distillation Layer\nSeparation->Distillation Pure\nthis compound Pure This compound Distillation->Pure\nthis compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, maleic anhydride and isopropanol are combined. A typical molar ratio of maleic anhydride to isopropanol ranges from 1:3 to 1:8.[3]

  • Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture. The amount of catalyst is typically a small percentage of the mass of maleic anhydride.

  • Reaction: The mixture is heated to a temperature between 70°C and 110°C and stirred under reflux for a period of 3 to 8 hours.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is allowed to cool to room temperature. The crude product is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is separated.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Structural Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

3.2.1 Infrared (IR) Spectroscopy

Methodology: A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The sample is then analyzed using an FTIR spectrometer over a range of 4000-650 cm⁻¹.

Expected Absorptions:

  • C=O Stretch: A strong absorption peak is expected in the range of 1750-1715 cm⁻¹ characteristic of an α,β-unsaturated ester.

  • C-O Stretch: Intense peaks will be present in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.

  • C=C Stretch: A peak corresponding to the carbon-carbon double bond stretch is expected around 1640 cm⁻¹.

  • C-H Stretch: Peaks just below 3000 cm⁻¹ will be present due to the sp³ hybridized carbons of the isopropyl groups.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on an NMR spectrometer.

Expected ¹H NMR Signals:

  • Olefinic Protons (-CH=CH-): A singlet or two doublets (depending on the resolution and coupling) are expected around 6.0-6.5 ppm, integrating to 2 protons. The cis-coupling constant would be in the range of 5-14 Hz.

  • Isopropyl Methine Proton (-CH(CH₃)₂): A septet is expected around 4.9-5.2 ppm, integrating to 2 protons.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected around 1.2-1.4 ppm, integrating to 12 protons.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.

  • Olefinic Carbons (-CH=CH-): Signals in the range of 120-140 ppm.

  • Isopropyl Methine Carbon (-CH(CH₃)₂): A signal in the range of 65-75 ppm.

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal in the range of 20-25 ppm.

References

An In-depth Technical Guide to the Synthesis of Diisopropyl Maleate from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diisopropyl maleate from maleic anhydride and isopropanol. It details the underlying chemical principles, reaction mechanisms, and various catalytic methodologies. This document offers detailed experimental protocols for both modern and traditional catalytic systems, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams to elucidate reaction pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, enabling them to effectively produce and utilize this compound.

Introduction

This compound is a significant chemical intermediate used in a variety of industrial applications, including the production of polymers, plasticizers, and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved through the esterification of maleic anhydride with isopropanol. This process can be efficiently catalyzed by various acids, with both traditional mineral acids and modern solid and ionic liquid catalysts being employed to achieve high yields and selectivity.

The reaction proceeds in two main stages: a rapid, often uncatalyzed, ring-opening of the maleic anhydride by one molecule of isopropanol to form isopropyl monomaleate, followed by a slower, reversible, acid-catalyzed esterification of the remaining carboxylic acid group with a second molecule of isopropanol to yield the desired this compound and water. The choice of catalyst and reaction conditions plays a crucial role in the overall efficiency, yield, and environmental impact of the synthesis.

Reaction Mechanism and Signaling Pathways

The synthesis of this compound from maleic anhydride is a two-step process. The initial step involves the nucleophilic attack of isopropanol on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of isopropyl monomaleate. This step is generally fast and can occur without a catalyst.

The second step is the acid-catalyzed Fischer esterification of the carboxylic acid group of the monoester with another molecule of isopropanol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A subsequent nucleophilic attack by isopropanol, followed by a series of proton transfers and the elimination of a water molecule, leads to the formation of this compound.

Below is a diagram illustrating the acid-catalyzed esterification of isopropyl monomaleate to this compound.

Reaction_Mechanism cluster_step1 Protonation cluster_step2 Nucleophilic Attack cluster_step3 Proton Transfer cluster_step4 Elimination of Water cluster_step5 Deprotonation Monoester Isopropyl Monomaleate Protonated_Monoester Protonated Monoester Monoester->Protonated_Monoester + H+ H_plus H+ Tetrahedral_Intermediate_1 Tetrahedral Intermediate Protonated_Monoester->Tetrahedral_Intermediate_1 + Isopropanol Isopropanol Isopropanol Tetrahedral_Intermediate_2 Protonated Tetrahedral Intermediate Tetrahedral_Intermediate_1->Tetrahedral_Intermediate_2 Protonated_Diester Protonated this compound Tetrahedral_Intermediate_2->Protonated_Diester Water H2O Tetrahedral_Intermediate_2->Water - H2O Diisopropyl_Maleate This compound Protonated_Diester->Diisopropyl_Maleate - H+ H_plus_regenerated H+ Protonated_Diester->H_plus_regenerated

Acid-catalyzed esterification of isopropyl monomaleate.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

General Laboratory Procedure using an Acid Catalyst (Sulfuric Acid or p-Toluenesulfonic Acid)

This protocol is a general method adapted from kinetic studies of maleic anhydride esterification with alcohols.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and isopropanol. The typical molar ratio of maleic anhydride to isopropanol ranges from 1:3 to 1:8.[3]

  • Catalyst Addition: Add the acid catalyst (sulfuric acid or p-toluenesulfonic acid). The catalyst loading is typically a small percentage of the total reactant weight.

  • Reaction: Heat the mixture to a temperature between 70°C and 110°C with continuous stirring.[3] The reaction is typically refluxed for 3 to 8 hours.[3]

  • Work-up: After cooling to room temperature, the excess isopropanol can be removed by distillation. The crude product is then neutralized with a base solution (e.g., 5-10% sodium hydroxide or sodium bicarbonate) to a pH of approximately 7.[1]

  • Purification: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate). The final product, this compound, is purified by vacuum distillation.[1]

High-Yield Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst

The following protocol is based on a patented method demonstrating high yields and catalyst recyclability.[1]

  • Reaction Setup: In a four-necked flask equipped with a reflux condenser and a mechanical stirrer, add 200g (2.04 mol) of maleic anhydride and 367g (6.12 mol) of isopropanol.

  • Catalyst Addition: Add 36.7g of a dual-nuclear functionalized ionic liquid catalyst (bis(3-methyl-1-imidazolium-butylidene) sulfate).

  • Reaction: Heat the mixture to 80°C and stir continuously for 4 hours.

  • Work-up: After the reaction, allow the mixture to cool to room temperature and stand for phase separation. Decant the upper layer containing the crude product.

  • Purification: Remove the excess isopropanol by atmospheric distillation. Neutralize the crude ester with a 6% NaOH solution to a pH of approximately 7, followed by separation of the aqueous layer. The crude this compound is then purified by vacuum distillation (113°C, 0.097 MPa) to yield the pure product. The reported yield for this specific protocol is 97.2% with 100% selectivity.[1]

Data Presentation

The following tables summarize the quantitative data from various synthetic approaches to this compound.

Table 1: Reaction Conditions for this compound Synthesis

ParameterConventional Acid CatalysisIonic Liquid Catalysis
Catalyst Sulfuric acid or p-toluenesulfonic acidDual-nuclear functionalized ionic liquid
Maleic Anhydride:Isopropanol Molar Ratio 1:3 to 1:8[3]1:3 to 1:5
Catalyst Loading (% of Maleic Anhydride weight) Not specified in detail, typically 1-5%10% to 20%[1]
Reaction Temperature (°C) 70 - 110[3]70 - 110[1]
Reaction Time (hours) 3 - 8[3]3 - 8[1]
Reported Yield (%) Not specified for this compound95.5 - 97.8[1]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular Formula C10H16O4[4]
Molecular Weight 200.23 g/mol [4]
Boiling Point 225.5 °C at 760 mmHg[3]
Density 1.027 g/cm³[3]
¹H NMR (Predicted) δ 1.25 (d, 12H, CH(CH₃)₂), δ 5.08 (sept, 2H, CH(CH₃)₂), δ 6.25 (s, 2H, CH=CH)
¹³C NMR (Predicted) δ 21.8 (CH(CH₃)₂), δ 68.9 (CH(CH₃)₂), δ 129.8 (CH=CH), δ 165.2 (C=O)
IR Spectroscopy (Key Peaks) ~1720 cm⁻¹ (C=O stretch), ~1645 cm⁻¹ (C=C stretch), ~1150-1250 cm⁻¹ (C-O stretch)

Note: NMR data is predicted and may vary slightly based on solvent and experimental conditions. IR peak positions are approximate.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Maleic Anhydride Isopropanol Reaction Heating and Stirring (70-110°C, 3-8h) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA, Ionic Liquid) Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Phase_Separation Phase Separation (if applicable) Cooling->Phase_Separation Neutralization Neutralization (e.g., NaOH solution) Phase_Separation->Neutralization Washing Washing with Water Neutralization->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

References

An In-depth Technical Guide to Diisopropyl Maleate (CAS: 10099-70-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl maleate, a versatile organic compound with significant applications in chemical synthesis and material science. This document details its chemical and physical properties, synthesis protocols, and its role as a key intermediate in the formation of complex molecules relevant to pharmaceutical development.

Chemical Identity and Properties

This compound, with the CAS number 10099-70-4, is the diisopropyl ester of maleic acid.[1] Its chemical structure features a cis-configured carbon-carbon double bond, which is a key site for its reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-Butenedioic acid (Z)-, bis(1-methylethyl) ester[1]
Synonyms Maleic acid, diisopropyl ester; (Z)-2-Butenedioic acid diisopropyl ester[1]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
Physical State Liquid[1]
Melting Point -30.15°C[1]
Boiling Point 225.5°C at 760 mmHg[1]
Density 1.027 g/cm³[1]
Refractive Index 1.445[1]
Flash Point 112.3°C[1]
Water Solubility 9.9 g/L at 20°C[1]
LogP (Octanol-Water) 1.95[1]
Vapor Pressure 6.2 Pa at 25°C[1]

Synthesis of this compound

The most common industrial synthesis of this compound is through the direct esterification of maleic anhydride with isopropanol.[1] This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification of Maleic Anhydride

Materials:

  • Maleic anhydride

  • Isopropanol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Sodium bicarbonate solution (for neutralization)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in an excess of isopropanol. The molar ratio of isopropanol to maleic anhydride is typically between 3:1 and 8:1.[2]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 1-2% by weight of maleic anhydride) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for 3-8 hours.[2] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with brine to remove any remaining aqueous impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess isopropanol using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.

Logical Relationship: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Maleic Anhydride + Isopropanol + Acid Catalyst reflux Reflux (3-8 hours) reactants->reflux Heat neutralization Neutralization (NaHCO3 wash) reflux->neutralization extraction Extraction (Brine wash) neutralization->extraction drying Drying (MgSO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Vacuum Distillation solvent_removal->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

While this compound is not known to be directly bioactive, it serves as a crucial intermediate in the synthesis of more complex molecules, some of which have pharmaceutical applications.[3][4] Its utility stems from the reactive double bond, making it a valuable building block in various organic reactions.

Diels-Alder Reactions:

This compound can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings.[5] This reaction is fundamental in the synthesis of many natural products and pharmaceutically active compounds. The general scheme involves the reaction of a conjugated diene with the alkene (dienophile) of this compound to form a cyclohexene derivative.

Signaling Pathway: General Diels-Alder Reaction

Diels_Alder_Reaction diene Conjugated Diene transition_state [4+2] Cycloaddition Transition State diene:f0->transition_state dienophile This compound (Dienophile) dienophile:f0->transition_state product Cyclohexene Derivative transition_state->product:f0 Formation of new σ-bonds

Caption: General scheme of a Diels-Alder reaction with this compound.

The ability to introduce functionality and stereochemistry in a controlled manner through reactions like the Diels-Alder makes this compound a versatile tool for medicinal chemists.

Other Applications:

Beyond its role in cycloaddition reactions, this compound is also utilized in:

  • Polymer formulations: As a cross-linking agent.[5]

  • Adhesive formulations. [5]

  • Plasticizer applications. [5]

  • Coatings and films: To enhance hardness and toughness.[5]

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[6] It is also reported to cause serious eye irritation.[7] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Skin Contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.

This product is intended for research and development use only and is not for drug, household, or other uses.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of its carbon-carbon double bond make it a useful building block in organic synthesis, particularly in the construction of cyclic systems relevant to drug discovery and development. Proper safety precautions are essential when handling this compound due to its potential as a skin and eye irritant.

References

Spectroscopic data for Diisopropyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data of Diisopropyl Maleate

Introduction

This compound, with the chemical formula C₁₀H₁₆O₄, is the diisopropyl ester of maleic acid.[1] It is a compound of interest in various chemical syntheses, including as a dienophile in Diels-Alder reactions and in the formulation of polymers and copolymers.[1] Accurate characterization of its molecular structure is crucial for its application in research and development. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also presented to aid researchers in their own analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.1Singlet2HOlefinic Protons (-CH=CH-)
~5.0Septet2HMethine Protons (-CH(CH₃)₂)
~1.2Doublet12HMethyl Protons (-CH(CH₃)₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~165Carbonyl Carbon (-C=O)
~130Olefinic Carbon (-CH=CH-)
~68Methine Carbon (-CH(CH₃)₂)
~22Methyl Carbon (-CH(CH₃)₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Description of Vibration
~2980C-H stretch (sp³ hybridized carbons)
~1720C=O stretch (ester carbonyl)
~1640C=C stretch (alkene)
~1150C-O stretch (ester)

Data is typically acquired from a neat liquid sample between NaCl or KBr plates.[2][3][4]

Table 4: Mass Spectrometry (GC-MS) Data for this compound
m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment
200Low[M]⁺ (Molecular Ion)
158Moderate[M - C₃H₆]⁺
141Moderate[M - C₃H₇O]⁺
99High[M - C₃H₇O₂ - C₂H₂]⁺
43Very High[C₃H₇]⁺

Fragmentation patterns can be complex and may vary with the ionization method used.[2][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C).[6][7]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.[7]

  • 5 mm NMR tubes.[8]

  • Pipettes and a vial.

  • Vortex mixer (optional).

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][9]

    • Gently mix or vortex the solution until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

    • Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[7]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer onto the deuterium signal of the solvent.[7]

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.[7]

    • Tune the probe for the desired nucleus (¹H or ¹³C).[7]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[6][8]

    • Set appropriate acquisition parameters, such as spectral width, relaxation delay, and pulse sequence.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound.

Materials:

  • This compound sample (1-2 drops).[3]

  • FT-IR spectrometer.

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[4]

  • Pipette.

  • Acetone and Kimwipes for cleaning.

Procedure:

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and wipe them with a Kimwipe.[4]

    • Using a pipette, place 1-2 drops of the this compound sample onto the center of one salt plate.[3]

    • Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates.[3][4]

  • Instrument Setup:

    • Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's sample compartment is closed.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • After analysis, carefully separate the salt plates, rinse them with dry acetone, and dry them with a Kimwipe before returning them to a desiccator for storage.[3][4]

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound sample.

  • A suitable volatile solvent (e.g., dichloromethane or hexane).

  • GC-MS instrument equipped with an appropriate column.

  • Microsyringe.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Instrument Setup:

    • Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.

    • Set the MS parameters, including the ionization method (typically Electron Ionization - EI), mass range to be scanned, and detector voltage.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injection port using a microsyringe.

    • The sample is vaporized and carried by the gas phase through the GC column, where separation of components occurs.

    • As the this compound elutes from the GC column, it enters the MS ion source.

    • The molecules are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ion peaks.

    • Correlate the fragmentation pattern with the known structure of this compound to confirm its identity.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation cluster_conclusion 4. Structural Elucidation Prep Prepare Sample (Dissolve/Dilute) NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Analyze IR FT-IR Spectroscopy Prep->IR Analyze MS Mass Spectrometry (GC-MS) Prep->MS Analyze ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Identify Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Analyze Fragmentation) MS->ProcessMS Elucidate Confirm Molecular Structure ProcessNMR->Elucidate Combine Evidence ProcessIR->Elucidate Combine Evidence ProcessMS->Elucidate Combine Evidence

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Solubility of Diisopropyl Maleate in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diisopropyl maleate, a key intermediate in various chemical syntheses. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound in common laboratory solvents, alongside a qualitative summary based on available information and data from structurally similar compounds.

Introduction to this compound

This compound is the diisopropyl ester of maleic acid, presenting as a colorless liquid. Its molecular structure, featuring a cis-carbon-carbon double bond and two isopropyl ester groups, governs its physical and chemical properties, including its solubility profile.[1] Understanding the solubility of this compound is crucial for its application in polymerization, adhesive formulations, and as a plasticizer.[1]

Qualitative Solubility Profile

Based on available data for this compound and its structural analogs, such as diethyl maleate and dibutyl maleate, a qualitative solubility profile can be inferred. Esters of this nature are generally soluble in a range of organic solvents and exhibit limited solubility in water.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExampleExpected SolubilityRationale/References
Polar Protic Solvents
WaterSlightly SolubleQuantitative data indicates a water solubility of 9.9 g/L at 20°C.[1] Structurally similar dialkyl maleates also show limited water solubility.[2][3]
MethanolSolubleA material safety data sheet indicates solubility in methanol.
EthanolSolubleDiethyl and dibutyl maleate are reported to be soluble or miscible with ethanol.[3][4][5][6]
Polar Aprotic Solvents
AcetoneSolubleDibutyl maleate is soluble in acetone.[2][4][5]
Dimethyl Sulfoxide (DMSO)SolubleA material safety data sheet indicates solubility in DMSO.
Ethyl AcetateSolubleEsters are generally miscible with other esters.
Nonpolar Solvents
HexaneSparingly Soluble to InsolubleDialkyl maleates are reported to be immiscible with aliphatic hydrocarbons.[4]
TolueneSolubleDibutyl maleate is miscible with toluene.[4][5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the universally recognized shake-flask method for determining thermodynamic solubility is recommended.[7][8][9][10][11][12][13][14] The following protocol provides a detailed procedure for determining the solubility of this compound in a chosen solvent, followed by quantification using gas chromatography (GC).

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The presence of undissolved solute is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is achieved.[7]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a minimum of 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

    • Accurately dilute the filtered, saturated solution with the respective pure solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantitative Analysis by Gas Chromatography (GC):

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Develop a suitable GC method for the analysis of this compound. A typical method would involve a capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID).[15][16][17]

    • Inject the prepared calibration standards and the diluted samples into the GC system.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.

    • Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration in the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Quantitative Analysis cluster_calculation Data Interpretation start Add excess this compound to Solvent equilibrate Equilibrate at Constant Temperature (24-48h) start->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.45µm Syringe Filter sample->filter dilute Dilute to Known Concentration filter->dilute gc_analysis Analyze by Gas Chromatography (GC) dilute->gc_analysis calculate Calculate Solubility from Calibration Curve gc_analysis->calculate calibration Prepare Calibration Standards calibration->gc_analysis

Workflow for the experimental determination of this compound solubility.

Conclusion

References

Diisopropyl maleate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diisopropyl Maleate

Chemical Identity

IUPAC Name: dipropan-2-yl (Z)-but-2-enedioate[1][2]

Synonyms:

  • This compound[1][3]

  • Isopropyl maleate[1][3]

  • Maleic acid, diisopropyl ester[1][3]

  • (Z)-2-Butenedioic acid diisopropyl ester[3][4]

  • (Z)-2-Butenedioic acid di(1-methylethyl) ester[3][4]

  • 2-Butenedioic acid (2Z)-, bis(1-Methylethyl) ester[3][4][5]

  • 2-Butenedioic acid (Z)-, bis(1-methylethyl) ester[1]

  • diisopropyl (2Z)-2-butenedioate[6]

  • 1,4-Bis(1-methylethyl) (2Z)-2-butenedioate[1]

  • Diisopropylester kyseliny maleinove[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

Property Value
Molecular Formula C₁₀H₁₆O₄[1][3]
Molecular Weight 200.23 g/mol [1][3]
Physical State Liquid[3]
Melting Point -30.15°C[3][5]
Boiling Point 225.5°C at 760 mmHg[3]
Density 1.027 g/cm³[3]
Refractive Index 1.445[3]
Viscosity 4.56 mm²/s[3][5]

| Flash Point | 112.3°C[3] |

Table 2: Solubility and Partition Properties

Property Value
Water Solubility 9.9 g/L at 20°C[3][5]
LogP (Octanol-Water) 1.95[3][5]

| Vapor Pressure | 6.2 Pa at 25°C[3][5] |

Experimental Protocols: Synthesis of this compound

This compound is primarily synthesized through the esterification of maleic anhydride or maleic acid with isopropanol. Below are detailed protocols for two common synthetic methods.

Conventional Esterification

This method involves the direct esterification using an acid catalyst.[3]

  • Reactants: Maleic anhydride and Isopropanol.

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid.

  • Methodology:

    • Combine maleic anhydride and isopropanol in a molar ratio ranging from 1:3 to 1:8 in a reaction vessel.

    • Add an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to a temperature between 70-110°C.

    • Maintain the reaction under stirring and reflux for a period of 3 to 8 hours.

    • Upon completion, the crude product can be purified by distillation to obtain this compound.

Ionic Liquid-Catalyzed Synthesis

An environmentally friendlier approach utilizes a dual-nuclear functionalized ionic liquid as a catalyst, which can be easily separated and recycled.[3][7]

  • Reactants: Maleic anhydride and Isopropanol.

  • Catalyst: Dual-nuclear functionalized ionic liquid.

  • Methodology:

    • Mix maleic anhydride and isopropanol in a mass ratio of 1:3 to 1:8.[7]

    • Add the dual-nuclear functionalized ionic liquid catalyst, with its mass being 10% to 20% of the mass of the maleic anhydride.[7]

    • Control the reaction temperature at 70°C-110°C and allow the mixture to stir and reflux for 3-8 hours.[7]

    • After the reaction is complete, let the mixture stand at room temperature to allow for phase separation.[7]

    • The lower layer containing the ionic liquid can be separated and recycled.[7]

    • The upper layer containing the ester is purified by vacuum distillation to yield pure this compound.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from maleic anhydride and isopropanol.

G cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_purification Purification cluster_product Product MA Maleic Anhydride Reaction Esterification Reaction (70-110°C, 3-8h) MA->Reaction ISO Isopropanol ISO->Reaction Purify Distillation Reaction->Purify Cat Acid Catalyst or Ionic Liquid Cat->Reaction Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Role as a Chemical Intermediate

This compound serves as a versatile intermediate in organic synthesis.

G cluster_reactions Chemical Reactions cluster_products Resulting Products DIPM This compound DA Diels-Alder Reactions DIPM->DA as Dienophile Poly Polymerization DIPM->Poly as Monomer/Cross-linking agent Michael Michael Addition DIPM->Michael as Michael Acceptor Complex Complex Organic Molecules DA->Complex Polymers Specialized Polymers and Copolymers Poly->Polymers Pharma Pharmaceutical Compounds Michael->Pharma Complex->Pharma

Caption: Role of this compound as a chemical intermediate.

Applications in Research and Development

This compound is an important intermediate in the synthesis of more complex organic molecules.[3] It is utilized in various industrial applications, including:

  • Polymer Formulations: As a cross-linking agent.[3]

  • Adhesives and Coatings: In formulations for adhesives and films.[3]

  • Plasticizers: Used in plasticizer applications.[3]

  • Pharmaceutical Synthesis: Serves as a key building block in the development of pharmaceutical compounds.[8]

  • Organic Synthesis: Acts as a dienophile in Diels-Alder reactions.[3][8]

References

Health and safety information for Diisopropyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of Diisopropyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information currently available for this compound (CAS No. 10099-70-4). The information is compiled for professionals in research and development who may handle this substance.

Chemical and Physical Properties

This compound is the diisopropyl ester of maleic acid.[1] It is a liquid at room temperature and has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name dipropan-2-yl (Z)-but-2-enedioate[3]
CAS Number 10099-70-4[1][3]
Molecular Formula C₁₀H₁₆O₄[1][3]
Molecular Weight 200.23 g/mol [1][3]
Physical State Liquid[1]
Boiling Point 225.5°C at 760 mmHg[1]
Melting Point -30.15°C[1][2]
Density 1.027 g/cm³[1]
Flash Point 112.3°C[1]
Water Solubility 9.9 g/L at 20°C[1][2]
Vapor Pressure 6.2 Pa at 25°C[1]
LogP (Octanol-Water) 1.95[1]

Hazard Identification and Classification

This compound is classified as a skin sensitizer and an eye irritant.[3][4] The primary health concern is the potential to cause an allergic skin reaction upon contact.[1]

Table 2: GHS Classification for this compound

Hazard ClassHazard CategoryPictogramSignal WordHazard StatementReference(s)
Skin Sensitization1GHS07 (Exclamation Mark)WarningH317: May cause an allergic skin reaction[1][3]
Serious Eye Damage/Irritation2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[4]
Skin Corrosion/Irritation2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[5]
Specific target organ toxicity — Single exposure3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[5]

Toxicological Profile

Specific toxicological data for this compound is limited.[1] Much of the understanding of its potential hazards is derived from data on structurally similar maleic acid esters.[1] Maleic esters are generally expected to have low acute toxicity, with the notable exception of dimethyl maleate which shows moderate acute oral toxicity.[6] They are not expected to be carcinogenic, mutagenic, or have reproductive toxicity potential.[6]

Table 3: Acute Toxicity Data for Related Maleic Acid Esters

ParameterValueRelated CompoundSpeciesReference(s)
Acute Oral LD₅₀ >3200 mg/kg bwDiethyl maleateRat[1]
Acute Oral LD₅₀ >3730 mg/kg bwDibutyl maleateRat[1]
Acute Oral LD₅₀ 1340-1909 mg/kg bwDimethyl maleateRat[1]
Acute Dermal LD₅₀ >2000 mg/kg bwDibutyl maleateRat[1]
Skin Sensitization Positive (EC3: 2-5.8%)Diethyl maleate-[1]

Experimental Protocols

Detailed experimental reports for the toxicological evaluation of this compound are not widely available in public literature. However, standardized OECD guidelines are typically followed for such assessments. Below are representative methodologies for key toxicological endpoints.

Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a further 3 animals at the same dose, or dosing of a further 3 animals at the next higher or the next lower dose level.

  • Methodology:

    • Test Animals: Typically, rats of a single sex (usually females) are used. Animals are fasted prior to dosing.

    • Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

    • Necropsy: All animals (including those that die during the test) are subjected to gross necropsy at the end of the observation period.

Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
  • Objective: To determine the potential of a substance to induce skin sensitization.

  • Test Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. This proliferation is proportional to the dose and to the allergenic potency of the test substance. A radiolabeled nucleoside (e.g., ³H-methyl thymidine) is incorporated into the DNA of proliferating cells and is used as a measure of proliferation.

  • Methodology:

    • Test Animals: Typically, CBA/Ca or CBA/J strain mice are used.

    • Application: The test substance is applied to the dorsum of both ears for three consecutive days.

    • Proliferation Measurement: On day 5, a radiolabeled nucleoside is injected intravenously. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • Data Analysis: A single-cell suspension of lymph node cells is prepared, and the level of radioactivity is measured. The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Health and Safety Workflows

Effective management of this compound requires structured workflows for risk assessment and emergency response.

G cluster_0 Risk Assessment Workflow A Hazard Identification (Skin/Eye Irritant, Sensitizer) B Exposure Assessment (Route, Duration, Frequency) A->B C Dose-Response Assessment (Review Toxicity Data) B->C D Risk Characterization (Is risk acceptable?) C->D E Risk Acceptable? D->E F Proceed with Controls E->F Yes G Implement Additional Controls (e.g., Substitution, Engineering) E->G No G->B G cluster_1 Emergency Response: Spill Protocol A Spill Occurs B Major or Minor Spill? A->B C Evacuate Area Alert Others Call Emergency Services B->C Major D Ensure Adequate Ventilation Wear appropriate PPE B->D Minor H Dispose of waste according to regulations C->H E Contain spill with inert absorbent material (e.g., sand, vermiculite) D->E F Collect residue into sealed container for disposal E->F G Clean spill area F->G G->H G cluster_2 First Aid Decision Workflow Start Exposure Occurs Route Route of Exposure? Start->Route Skin Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Route->Skin Skin Contact Eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Route->Eye Eye Contact Inhalation Move person to fresh air. If not breathing, give artificial respiration. Route->Inhalation Inhalation Ingestion Do NOT induce vomiting. Make victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Route->Ingestion Ingestion SeekMedical Seek immediate medical attention/advice. Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

References

Basic characteristics of maleic acid esters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Characteristics of Maleic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of maleic acid esters, compounds of significant interest in polymer chemistry, organic synthesis, and pharmaceutical sciences. This document details their physicochemical properties, synthesis, and analytical characterization, with a particular focus on their applications in drug development.

Physicochemical Properties

Maleic acid esters are the diesters of maleic acid. The properties of these esters, such as boiling point and density, generally increase with the molecular weight of the alcohol substituent. They are typically colorless liquids with ester-like odors and are soluble in many organic solvents. Their solubility in water is generally low.

Below is a summary of the physicochemical properties for several common maleic acid esters.

PropertyDimethyl MaleateDiethyl MaleateDibutyl MaleateDioctyl Maleate
Molecular Formula C₆H₈O₄C₈H₁₂O₄C₁₂H₂₀O₄C₂₀H₃₆O₄
Molecular Weight ( g/mol ) 144.13[1]172.18[2]228.29340.5
Appearance Colorless, oily liquid[3]Colorless, oily liquid[4]Colorless to yellowish liquidClear, virtually colorless liquid
Density (g/cm³) 1.152 @ 25°C[5]1.065 @ 20°C[4]0.99 @ 20°C0.94 @ 20°C
Melting Point (°C) -17 to -19[3][5]-10[4]-85-60
Boiling Point (°C) 204-205[5]223-225[4][6]280345
Solubility in Water Miscible[5]Slightly soluble[4]0.17 g/L @ 20°CInsoluble
Refractive Index (n_D^20) 1.441[5]1.441 (25°C)[6]1.4451.445 - 1.456

Synthesis of Maleic Acid Esters

A common and efficient method for the synthesis of maleic acid esters is the esterification of maleic anhydride with the corresponding alcohol. This reaction is typically catalyzed by an acid.

General Experimental Protocol: Esterification of Maleic Anhydride

This protocol describes a general procedure for the synthesis of dialkyl maleates from maleic anhydride.

Materials:

  • Maleic Anhydride

  • Alcohol (e.g., methanol, ethanol, n-butanol)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (for alcohols with limited water miscibility like n-butanol)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if applicable), dissolve maleic anhydride in an excess of the desired alcohol (e.g., a 1:4 molar ratio of anhydride to alcohol)[7].

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 1-2% by weight of the maleic anhydride)[8].

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 16 hours, depending on the alcohol and catalyst used[8][9].

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration. For liquid acid catalysts, the reaction mixture is typically diluted with an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ester is then purified by vacuum distillation to obtain the final product.

Characterization: The structure and purity of the synthesized maleic acid ester should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Data

The following tables summarize typical spectroscopic data for common maleic acid esters.

Infrared (IR) Spectroscopy
CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)
Dimethyl Maleate ~1732~1648~1222, 1164~3005
Diethyl Maleate ~1725~1645~1265, 1155~3000
Dibutyl Maleate ~1722~1645~1270, 1160~2960
¹H NMR Spectroscopy (CDCl₃, δ in ppm)
Compound-OCH₃ / -OCH₂--CH=CH-Alkyl Protons
Dimethyl Maleate 3.78 (s, 6H)6.28 (s, 2H)-
Diethyl Maleate 4.25 (q, 4H)6.25 (s, 2H)1.32 (t, 6H)
Dibutyl Maleate 4.20 (t, 4H)6.23 (s, 2H)1.68 (m, 4H), 1.42 (m, 4H), 0.95 (t, 6H)
¹³C NMR Spectroscopy (CDCl₃, δ in ppm)
CompoundC=O-CH=CH--OCH₃ / -OCH₂-Alkyl Carbons
Dimethyl Maleate 165.5129.552.0-
Diethyl Maleate 165.2130.061.214.1
Dibutyl Maleate 165.3130.165.030.6, 19.2, 13.7
Mass Spectrometry (Electron Ionization)
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Dimethyl Maleate 144113 ([M-OCH₃]⁺), 85, 59
Diethyl Maleate 172127 ([M-OC₂H₅]⁺), 99, 53
Dibutyl Maleate 228171 ([M-C₄H₉]⁺), 117, 99, 57

Applications in Drug Development

Maleic acid and its esters play a crucial role in pharmaceutical development. A primary application is the formation of maleate salts with amine-containing active pharmaceutical ingredients (APIs). This salt formation can significantly improve the drug's solubility, stability, and bioavailability[10][11]. Maleate is one of the most commonly used anions for oral dosage forms[10].

Furthermore, maleic acid derivatives are being explored for use in pH-sensitive drug delivery systems. The ester or amide linkages can be designed to be stable at physiological pH but hydrolyze in the acidic environment of tumor tissues or endosomes, leading to targeted drug release[12].

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of maleic acid esters.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Maleic Anhydride + Alcohol reaction Esterification (Acid Catalyst, Reflux) start->reaction 1 workup Neutralization & Washing reaction->workup 2 drying Drying & Solvent Removal workup->drying 3 purification Vacuum Distillation drying->purification 4 product Pure Maleic Acid Ester purification->product 5 ftir FT-IR product->ftir nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms

General workflow for the synthesis and characterization of maleic acid esters.
Formation of a Maleate Salt for Improved Drug Properties

This diagram illustrates the concept of forming a maleate salt from an amine-containing drug to enhance its physicochemical properties.

maleate_salt_formation cluster_reactants Reactants cluster_product Product drug Amine-containing Drug (API) - Poor solubility - Low stability maleate_salt Maleate Salt of API + Improved solubility + Enhanced stability + Better bioavailability drug->maleate_salt Proton Transfer maleic_acid Maleic Acid (HOOC-CH=CH-COOH) maleic_acid->maleate_salt

Formation of a maleate salt to improve drug properties.

References

Diisopropyl Maleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl maleate (DIPM) is a dialkyl ester of maleic acid, an unsaturated dicarboxylic acid. Its chemical structure, characterized by a cis-alkene functionality flanked by two isopropyl ester groups, imparts unique reactivity that makes it a valuable intermediate in a diverse range of chemical syntheses. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in various fields, including pharmaceutical development.

Discovery and History

While a definitive date for the initial synthesis of this compound and the identity of its discoverer are not readily found in readily accessible literature, its history is intrinsically linked to the development of maleic acid chemistry. Maleic acid itself was first isolated in the early 19th century, and its anhydride, maleic anhydride, was prepared as early as 1817. The industrial production of maleic anhydride commenced in 1933, paving the way for the systematic investigation and synthesis of its various ester derivatives.

The esterification of carboxylic acids is a fundamental and well-established reaction in organic chemistry. It is highly probable that this compound was first synthesized in a laboratory setting in the early to mid-20th century as part of broader investigations into the properties and reactions of maleate esters. By the latter half of the 20th century, this compound was a known compound, with its use as a coalescing agent in coating compositions being documented in patents from the early 1980s. A 1985 chemistry journal article also describes its use in asymmetric Michael addition reactions, indicating its availability and utility in organic synthesis by that time. The historical development can be visualized as a progression from the discovery of the parent acid to the exploration of its derivatives.

Discovery_History cluster_precursors Precursor Chemistry cluster_dipm This compound Development Maleic_Acid Maleic Acid Isolated (Early 19th Century) Maleic_Anhydride Maleic Anhydride Prepared (1817) Maleic_Acid->Maleic_Anhydride Dehydration Industrial_MA Industrial Production of Maleic Anhydride (1933) Maleic_Anhydride->Industrial_MA Scale-up Early_Synthesis Probable First Synthesis (Early-Mid 20th Century) Industrial_MA->Early_Synthesis Enables Esterification Studies Known_Compound Established as a Known Compound Early_Synthesis->Known_Compound Patent_Use Use in Patents (e.g., Coatings, 1981) Known_Compound->Patent_Use Synthetic_Reagent Use as a Reagent in Asymmetric Synthesis (1985) Known_Compound->Synthetic_Reagent Conventional_Esterification Start Maleic Anhydride + Isopropanol Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Start->Catalyst Add Reaction Reflux (70-110 °C, 3-8 h) Catalyst->Reaction Workup Cool, Neutralize, Extract Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product Ionic_Liquid_Synthesis Start Maleic Anhydride + Isopropanol Catalyst Ionic Liquid Catalyst Start->Catalyst Add Reaction Reflux (70-110 °C, 3-8 h) Catalyst->Reaction Separation Phase Separation Reaction->Separation Catalyst_Recycle Recycle Ionic Liquid Separation->Catalyst_Recycle Purification Vacuum Distillation Separation->Purification Product This compound Purification->Product

Diisopropyl maleate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Diisopropyl Maleate

This guide provides detailed information on the molecular formula and molecular weight of this compound, intended for researchers, scientists, and professionals in drug development.

Core Data

The fundamental chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[1][2][3]
Molecular Weight 200.23 g/mol [1][2][3]

Chemical Identification

This compound is the diisopropyl ester of maleic acid.[2] Its IUPAC name is dipropan-2-yl (Z)-but-2-enedioate.[1]

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its molecular formula, and its corresponding molecular weight.

G This compound: Core Properties A This compound B Molecular Formula C₁₀H₁₆O₄ A->B has C Molecular Weight 200.23 g/mol B->C corresponds to

Core properties of this compound.

References

Sourcing High-Purity Diisopropyl Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity Diisopropyl maleate (CAS No. 10099-70-4). This document outlines key quality parameters, potential impurities, and analytical methodologies relevant to the procurement of this important chemical intermediate for research and development purposes.

Introduction to this compound

This compound is a dialkyl maleate ester that serves as a versatile intermediate in organic synthesis. Its applications in the pharmaceutical industry are notable, where it can be utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this compound is of critical importance in these applications, as impurities can lead to unwanted side reactions, lower yields, and potential safety concerns in the final drug product. This guide focuses on identifying reliable commercial sources for high-purity grades of this compound.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound in varying purity grades. The following tables summarize the publicly available data on the specifications of this compound from various commercial sources. Researchers are strongly advised to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain precise quantitative data before purchase.

Table 1: Commercial Suppliers of this compound

Supplier NameCountry of OriginPurity Specification (Typical)Notes
NINGBO INNO PHARMCHEM CO.,LTD.ChinaHigh Purity (unspecified percentage)States adherence to strict quality control measures for pharmaceutical applications.[1]
Sigma-Aldrich-95%-
Shaanxi Dideu Medichem Co. Ltd.China98.0%Listed on ChemicalBook.
Shaanxi Dideu New Materials Co. Ltd.China98.0%Listed on ChemicalBook.
Axios Research-Reference StandardUsed for analytical method development and validation.[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C10H16O4PubChem
Molecular Weight 200.23 g/mol PubChem
CAS Number 10099-70-4PubChem
Appearance Colorless to light yellow liquidChemScene
Boiling Point 225.5°C at 760 mmHgVulcanchem[3]
Density 1.027 g/cm³Vulcanchem[3]
Refractive Index 1.445Vulcanchem[3]
Solubility in Water 9.9 g/L at 20°CVulcanchem[3]

Potential Impurities

The manufacturing process of this compound can introduce several impurities. The most common synthesis route is the esterification of maleic anhydride with isopropanol.[3] Potential impurities may include:

  • Residual Starting Materials: Maleic anhydride and isopropanol.

  • By-products: Isopropyl hydrogen maleate (monoester).

  • Isomers: Diisopropyl fumarate (the trans-isomer).

  • Solvent Residues: From the reaction and purification steps.

The presence and concentration of these impurities should be detailed in the supplier's Certificate of Analysis.

Analytical Methods for Purity Assessment

The primary analytical technique for determining the purity of this compound and quantifying impurities is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of this compound. It is essential to develop and validate a specific method for each instrument and application.[1][4][5]

Objective: To determine the purity of a this compound sample and identify potential impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating this compound from potential impurities.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of about 10 µg/mL for GC-MS analysis.[6]

  • Ensure the sample is free of particulates by centrifugation or filtration if necessary.[6]

GC-MS Conditions (Illustrative Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase to 320 °C at a rate of 10 °C/minute.[7]

    • Final hold: Hold at 320 °C for 2 minutes.[7]

  • Carrier Gas: Helium

  • MS Source Temperature: 230 °C[7]

  • MS Quadrupole Temperature: 150 °C[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Scan Range: m/z 40-600.[7]

Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Synthesis of High-Purity this compound

For research purposes, this compound can be synthesized in the laboratory. A common method involves the esterification of maleic anhydride with isopropanol using an acid catalyst. A method described in a patent involves the use of a dual-nuclear functionalized ionic liquid as a catalyst.[8]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented method and is provided for informational purposes.[8]

Materials:

  • Maleic anhydride

  • Isopropanol

  • Dual-nuclear functionalized ionic liquid catalyst (as described in the patent) or a traditional acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3]

  • Sodium hydroxide solution (e.g., 6%) for neutralization.

  • Four-hole round-bottom flask

  • Reflux condenser

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a four-hole round-bottom flask equipped with a stirrer and reflux condenser, combine maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol can range from 1:3 to 1:8.[8]

  • Add the catalyst. If using the ionic liquid catalyst, add 10% to 20% of the mass of the maleic anhydride.[8]

  • Heat the mixture to a temperature between 70 °C and 110 °C and stir under reflux for 3 to 8 hours.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature and stand to allow for layer separation.

  • Separate the upper layer containing the crude this compound.

  • If an acid catalyst was used, neutralize the crude product with a sodium hydroxide solution to a pH of approximately 7.

  • Remove excess isopropanol by distillation.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[8] The product yield is reported to be in the range of 95.5% to 97.8% with 100% selectivity.

Workflow for Selecting a Commercial Source

The selection of a suitable commercial source for high-purity this compound is a critical step for any research or development project. The following diagram illustrates a logical workflow for this process.

G start Define Purity and Specification Requirements identify_suppliers Identify Potential Suppliers (e.g., NINGBO INNO, Sigma-Aldrich, ChemicalBook) start->identify_suppliers request_info Request Technical Information (CoA, SDS, Specifications) identify_suppliers->request_info evaluate_purity Evaluate Purity and Impurity Profile from CoA request_info->evaluate_purity decision_purity Purity Meets Requirements? evaluate_purity->decision_purity compare_specs Compare Specifications and Pricing request_sample Request Sample for In-House Testing compare_specs->request_sample analytical_validation Perform Analytical Validation of Sample request_sample->analytical_validation decision_validation Sample Passes Validation? analytical_validation->decision_validation supplier_qualification Qualify Supplier procurement Procurement supplier_qualification->procurement decision_purity->compare_specs Yes reject_supplier Reject Supplier / Re-evaluate decision_purity->reject_supplier No decision_validation->supplier_qualification Yes decision_validation->reject_supplier No

Caption: Workflow for selecting a commercial source of high-purity this compound.

Conclusion

For researchers and professionals in drug development, securing a reliable source of high-purity this compound is paramount. This guide has provided an overview of commercial suppliers, typical product specifications, and relevant analytical and synthetic protocols. It is imperative to conduct thorough due diligence by requesting and scrutinizing lot-specific Certificates of Analysis and, where necessary, performing in-house analytical validation to ensure the material meets the stringent requirements of pharmaceutical research and development.

References

Methodological & Application

Application Notes and Protocols: Diisopropyl Maleate in Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisopropyl maleate (DIPM) in copolymer synthesis, with a particular focus on its potential applications in the field of drug development. Detailed experimental protocols, quantitative data from related systems, and conceptual diagrams are presented to guide researchers in their work.

Introduction

This compound is a dialkyl maleate monomer that can be incorporated into copolymers to modify their physicochemical properties. While less common in the literature than its analogs like dibutyl maleate, its isopropyl ester groups can impart unique solubility and thermal characteristics to the resulting polymers. Copolymers containing maleate monomers have been explored for a variety of applications, including adhesives and coatings.[1][2] Furthermore, the presence of the maleate functional group opens up possibilities for post-polymerization modification, making these copolymers attractive for biomedical applications such as drug delivery.[3][4]

This document outlines protocols for the synthesis of copolymers containing this compound, presents relevant quantitative data from analogous systems, and discusses the potential for these materials in drug delivery systems.

Copolymer Synthesis with this compound

The copolymerization of this compound can be achieved through various radical polymerization techniques. Solution polymerization is a common and effective method for achieving homogeneous reaction conditions and controlling the polymer's molecular weight.[1] The following protocols are based on established methods for the copolymerization of analogous dialkyl maleates with vinyl acetate, a common comonomer.

Experimental Protocols

Protocol 1: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound

This protocol describes the synthesis of a random copolymer of vinyl acetate (VAc) and this compound (DIPM) in a solvent using a free-radical initiator.

Materials:

  • Vinyl acetate (VAc), purified by distillation

  • This compound (DIPM)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Chloroform (CHCl₃), as solvent and chain transfer agent[2]

  • Nitrogen gas (N₂)

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Monomer and Initiator Preparation: In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform.

  • Add the initiator, AIBN, to the monomer solution. The concentration of AIBN will influence the molecular weight of the resulting copolymer.

  • Degassing: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-70°C) under a nitrogen atmosphere with continuous stirring.[2] The reaction time will depend on the desired monomer conversion.

  • Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by pouring the reaction mixture into a non-solvent, such as n-hexane.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Characterize the copolymer's composition, molecular weight, and polydispersity using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC).[2]

Protocol 2: Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol is adapted from methods used for the emulsion polymerization of vinyl acetate and dibutyl maleate, which can be modified for this compound to produce latex particles.[5]

Materials:

  • Vinyl acetate (VAc)

  • This compound (DIPM)

  • Potassium persulfate (KPS), as initiator

  • Sodium bicarbonate (NaHCO₃), as a buffer

  • Poly(vinyl alcohol) (PVA), as a protective colloid

  • Deionized water

  • Reaction flask with a condenser, mechanical stirrer, and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Aqueous Phase Preparation: In the reaction flask, dissolve poly(vinyl alcohol) and sodium bicarbonate in deionized water with stirring.

  • Degassing: Purge the aqueous solution with nitrogen gas for 20-30 minutes.

  • Initiator Addition: Heat the solution to the desired reaction temperature (e.g., 70-80°C) and add the potassium persulfate initiator.

  • Monomer Feed: Prepare a mixture of vinyl acetate and this compound. Add this monomer mixture dropwise to the heated aqueous solution over a period of time.

  • Polymerization: Maintain the reaction at temperature with continuous stirring for several hours to ensure high monomer conversion.

  • Cooling: After the polymerization is complete, cool the resulting latex to room temperature.

  • Characterization: Characterize the latex for solid content, particle size, and viscosity. The copolymer can be isolated by methods such as freeze-drying for further analysis.

Quantitative Data

The following tables summarize quantitative data from studies on the copolymerization of vinyl acetate with dibutyl maleate (DBM), a close analog of this compound. This data can serve as a starting point for designing experiments with DIPM.

Table 1: Reaction Parameters for Free-Radical Copolymerization of Vinyl Acetate (VAc) and Dibutyl Maleate (DBM) [2]

ParameterValue
Comonomers Vinyl Acetate (VAc), Dibutyl Maleate (DBM)
Initiator AIBN
Solvent Chloroform
Temperature 42.5 - 67.5 °C
Activation Energy 41.2 kJ/mol

Table 2: Molecular Weight and Polydispersity of Copolymers

Visualization of Experimental Workflow and Potential Applications

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a this compound copolymer.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization monomers Monomers (this compound, Comonomer) reaction Polymerization Reaction monomers->reaction initiator Initiator (e.g., AIBN) initiator->reaction solvent Solvent (e.g., Chloroform) solvent->reaction precipitation Precipitation (in non-solvent) reaction->precipitation filtration Filtration precipitation->filtration drying Drying (under vacuum) filtration->drying copolymer Purified Copolymer drying->copolymer nmr NMR Spectroscopy (Composition) copolymer->nmr ftir FT-IR Spectroscopy (Functional Groups) copolymer->ftir gpc GPC Analysis (Molecular Weight, PDI) copolymer->gpc

Caption: Workflow for the synthesis and characterization of this compound copolymers.

Potential Application in Drug Delivery

Copolymers containing maleate units can be envisioned as precursors to drug delivery systems. The ester groups of the this compound units can be hydrolyzed to carboxylic acid groups, which can then be used to conjugate drugs containing amine or hydroxyl functionalities.

drug_delivery_pathway cluster_synthesis Copolymer Synthesis & Modification cluster_conjugation Drug Conjugation cluster_delivery Drug Delivery copolymer This compound Copolymer hydrolysis Hydrolysis copolymer->hydrolysis activated_copolymer Poly(maleic acid) Copolymer hydrolysis->activated_copolymer conjugation Conjugation Reaction activated_copolymer->conjugation drug Drug with -NH2 or -OH group drug->conjugation drug_conjugate Copolymer-Drug Conjugate conjugation->drug_conjugate formulation Formulation into Nanoparticles drug_conjugate->formulation release Controlled Drug Release (e.g., via hydrolysis) formulation->release

Caption: Conceptual pathway for developing a drug delivery system from a this compound copolymer.

Discussion and Future Perspectives

The use of this compound in copolymer synthesis offers a route to novel materials with tunable properties. The protocols provided, adapted from related systems, offer a solid foundation for researchers to begin their investigations. The quantitative data, while from an analogous monomer, provides valuable benchmarks for experimental design.

For drug delivery applications, the key advantage of incorporating maleate monomers lies in the potential for post-polymerization modification. The hydrolysis of the diisopropyl ester groups to carboxylic acids provides reactive handles for the covalent attachment of therapeutic agents. This approach can lead to the development of polymer-drug conjugates with improved pharmacokinetics and targeted delivery.[3] Future research should focus on optimizing the copolymerization of this compound with various comonomers to fine-tune properties such as solubility, degradability, and drug loading capacity. Furthermore, exploring controlled radical polymerization techniques, such as RAFT or ATRP, could provide better control over the copolymer architecture, leading to more defined and effective drug delivery systems.[7]

References

Application Notes and Protocols for the Esterification of Maleic Acid with Isopropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of diisopropyl maleate through the esterification of maleic acid or its anhydride with isopropanol. Two primary catalytic methods are presented: a conventional approach utilizing an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and a more modern approach employing an ionic liquid catalyst. These protocols are intended to offer researchers a comprehensive guide for the preparation of this compound, a valuable intermediate in organic synthesis. Quantitative data on reaction yields are summarized, and a detailed experimental workflow is provided to ensure reproducibility.

Introduction

The esterification of maleic acid or its anhydride with isopropanol yields this compound, a chemical intermediate with applications in various fields, including polymer chemistry and as a dienophile in Diels-Alder reactions.[1] The reaction is typically catalyzed by an acid to achieve practical reaction rates.[2][3] Traditional methods often employ strong mineral acids, which can lead to issues such as equipment corrosion and difficult product separation.[4] More recent advancements have explored the use of "green" catalysts, such as ionic liquids, which offer high catalytic activity, good selectivity, and the potential for catalyst recycling.[4] This document outlines detailed procedures for both a conventional acid-catalyzed method and an ionic liquid-catalyzed method, allowing for a comparative assessment.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound using different catalytic systems.

Catalyst SystemStarting MaterialReactant Ratio (Maleic Anhydride:Isopropanol)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
Dual-Nuclear Functionalized Ionic LiquidMaleic Anhydride1:3 to 1:8 (mass ratio)10-20% (by weight of maleic anhydride)70-1103-896.1 - 97.9100[4]
Sulfuric Acid / p-Toluenesulfonic AcidMaleic Anhydride or Maleic Acid1:3 to 1:8 (molar ratio)Catalytic amount70-1103-8Not SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Esterification using a Dual-Nuclear Functionalized Ionic Liquid Catalyst

This protocol is adapted from a patented method demonstrating high yield and selectivity.[4]

Materials:

  • Maleic Anhydride (2.04 mol, 200g)

  • Isopropanol (6.12 mol, 367g)

  • Dual-nuclear functionalized ionic liquid (e.g., bis-(3-methyl-1-imidazolium-butylenesulfate)) (36.7g)

  • 6% Sodium Hydroxide (NaOH) solution

  • Four-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer

Procedure:

  • Reaction Setup: In a four-necked flask, combine maleic anhydride (200g, 2.04 mol), isopropanol (367g, 6.12 mol), and the dual-nuclear functionalized ionic liquid catalyst (36.7g).

  • Reaction: Heat the mixture to 80°C while stirring continuously. Maintain the reaction at this temperature under reflux for 4 hours.

  • Phase Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand, which will result in the separation of two layers.

  • Isolation of Crude Product: Carefully separate and decant the upper layer, which contains the crude this compound.

  • Removal of Excess Isopropanol: Remove the excess isopropanol from the crude product via atmospheric distillation.

  • Neutralization: Neutralize the remaining crude product to a pH of approximately 7 using a 6% sodium hydroxide solution. This is followed by separation of the aqueous and organic layers.

  • Purification: Purify the crude ester by vacuum distillation (e.g., at 113°C and a vacuum of 0.097 MPa) to obtain pure this compound.[4]

  • Catalyst Recycling: The lower ionic liquid layer can be treated by rotary evaporation to remove water and then reused as the catalyst in subsequent reactions.[4]

Protocol 2: Conventional Esterification using an Acid Catalyst (General Procedure)

This protocol outlines a general procedure for the synthesis of this compound using a conventional acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2]

Materials:

  • Maleic Anhydride or Maleic Acid

  • Isopropanol

  • Concentrated Sulfuric Acid or p-Toluenesulfonic Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal)

Procedure:

  • Reaction Setup: To a round-bottom flask, add maleic anhydride and an excess of isopropanol (a molar ratio of 1:3 to 1:8 is typical).[1]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically between 70-110°C) and maintain for 3-8 hours.[1] If using a Dean-Stark trap, water generated during the reaction will be collected and removed, driving the equilibrium towards product formation.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and then remove the excess isopropanol under reduced pressure. The resulting crude product can be further purified by vacuum distillation.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the esterification process.

Esterification_Workflow cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_purification Purification Stage A Mix Maleic Anhydride & Isopropanol B Add Catalyst (e.g., Ionic Liquid or H₂SO₄) A->B C Heat to 70-110°C with Reflux (3-8h) B->C D Cool to Room Temperature C->D E Phase Separation (Ionic Liquid Catalyst) D->E If Ionic Liquid F Neutralization & Washing (Acid Catalyst) D->F If Acid Catalyst G Remove Excess Isopropanol E->G F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for this compound synthesis.

Reaction_Mechanism MA Maleic Anhydride Monoester Monoisopropyl Maleate (Intermediate) MA->Monoester + Isopropanol IPA Isopropanol Water Water DIPE This compound Monoester->DIPE + Isopropanol DIPE->Monoester - Isopropanol Catalyst Acid Catalyst (H⁺)

Caption: Simplified reaction pathway for esterification.

References

Application Notes and Protocols: Diisopropyl Maleate as a Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisopropyl maleate as a plasticizer in polymer formulations. Due to the limited availability of direct quantitative data for this compound, performance characteristics are extrapolated from data on structurally similar maleate esters, such as dibutyl maleate (DBM) and dioctyl maleate (DOM). These notes are intended to serve as a guide for researchers and professionals in polymer science and drug development.

Introduction to this compound as a Plasticizer

This compound is an unsaturated diester of maleic acid. Its molecular structure suggests its potential as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and distensibility. Plasticizers function by embedding themselves between the polymer chains, spacing them apart, and thus lowering the glass transition temperature (Tg) of the polymer. This allows the polymer chains to move more freely relative to one another, resulting in a softer and more flexible material. Maleate esters are known to be effective plasticizers, particularly for vinyl polymers like polyvinyl chloride (PVC).

Mechanism of Plasticization

The addition of this compound to a polymer matrix, such as PVC, disrupts the intermolecular forces between the polymer chains. The polar ester groups of the this compound molecules interact with the polar groups on the polymer chains, while the non-polar isopropyl groups contribute to increasing the free volume within the polymer structure. This increased free volume allows for greater segmental mobility of the polymer chains, leading to a decrease in the material's stiffness and an increase in its flexibility.

PlasticizationMechanism cluster_0 Rigid Polymer Matrix (e.g., PVC) cluster_1 Plasticized Polymer Matrix P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain PP1 Polymer Chain DIPM1 This compound PP2 Polymer Chain DIPM2 This compound PP3 Polymer Chain Start Rigid Polymer (High Tg, Brittle) Process Addition of This compound Start->Process Plasticization End Flexible Polymer (Low Tg, Ductile) Process->End

Figure 1: Mechanism of polymer plasticization.

Expected Performance and Properties

The performance of this compound as a plasticizer is anticipated to be comparable to other short-chain dialkyl maleates. The following tables summarize the expected effects on key polymer properties, primarily based on data for analogous maleate plasticizers in PVC.

Table 1: Effect on Thermal Properties
PropertyExpected Effect with this compoundReference Plasticizer
Glass Transition Temperature (Tg) Significant decreaseDOP in PVC shows a decrease in Tg with increasing concentration[1].
Heat Deflection Temperature (HDT) DecreaseGeneral effect of plasticizers.
Thermal Stability May slightly decreasePlasticizers can sometimes lower the onset of thermal degradation.
Table 2: Effect on Mechanical Properties
PropertyExpected Effect with this compoundReference Plasticizer
Tensile Strength DecreaseGeneral effect of plasticizers[2].
Elongation at Break Significant increaseGeneral effect of plasticizers[2].
Hardness (Shore A/D) DecreaseGeneral effect of plasticizers.
Flexural Modulus DecreaseGeneral effect of plasticizers.

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of this compound as a plasticizer in a polymer formulation, using PVC as an example. These protocols are based on established ASTM and ISO standards.[2][3][4][5][6][7][8][9][10][11][12]

Preparation of Plasticized PVC Sheets

Objective: To prepare PVC sheets with varying concentrations of this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Procedure:

  • Formulation: Prepare formulations with varying concentrations of this compound (e.g., 20, 30, 40, 50 parts per hundred of resin - phr). A control formulation without plasticizer should also be prepared.

  • Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, and lubricant until a homogenous powder is obtained.

  • Melt Compounding: Transfer the dry blend to a two-roll mill preheated to a suitable temperature (typically 160-170°C for PVC).

  • Plasticizer Addition: Gradually add the pre-weighed this compound to the molten polymer on the mill.

  • Milling: Continue milling for 5-10 minutes until a uniform, homogenous sheet is formed.

  • Sheet Pressing: Place the milled sheet into a mold and press it in a hydraulic press at a temperature of 170-180°C for 5 minutes under a pressure of 10-15 MPa.

  • Cooling: Cool the pressed sheet under pressure to room temperature.

  • Conditioning: Store the prepared sheets at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

SamplePrepWorkflow Start Start Formulation Prepare Formulations (PVC, DIPM, Stabilizer, Lubricant) Start->Formulation DryBlend Dry Blending (High-Speed Mixer) Formulation->DryBlend MeltCompounding Melt Compounding (Two-Roll Mill) DryBlend->MeltCompounding Pressing Sheet Pressing (Hydraulic Press) MeltCompounding->Pressing Cooling Cooling under Pressure Pressing->Cooling Conditioning Conditioning (24h at 23°C, 50% RH) Cooling->Conditioning End Ready for Testing Conditioning->End

Figure 2: Workflow for preparing plasticized PVC sheets.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC samples.[1][10][13][14][15]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet.

  • Encapsulation: Place the sample in an aluminum DSC pan and seal it.

  • Heating Cycle:

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Hold the sample at this temperature for 2-5 minutes to erase its thermal history.

    • Cool the sample to a temperature well below the Tg (e.g., -20°C) at a controlled cooling rate (e.g., 10°C/min).

    • Reheat the sample at the same heating rate (10°C/min) to a temperature above the Tg.

  • Data Analysis: Determine the Tg from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.

Mechanical Testing: Tensile Properties

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC samples according to ISO 527-1 and ASTM D638.[2][8][9][11][12]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Die cutter for preparing dumbbell-shaped specimens

Procedure:

  • Specimen Preparation: Cut at least five dumbbell-shaped specimens from each PVC sheet using a standard die.

  • Measurement: Measure the width and thickness of the narrow section of each specimen.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Data Recording: Record the load-extension curve for each specimen.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

    • Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve.

  • Reporting: Report the average and standard deviation for each property for each formulation.

TestingWorkflow cluster_0 Thermal Analysis cluster_1 Mechanical Testing DSC_Sample Prepare DSC Sample (5-10 mg) DSC_Run Run DSC (Heat-Cool-Heat Cycle) DSC_Sample->DSC_Run DSC_Analysis Determine Tg DSC_Run->DSC_Analysis End Characterization Data DSC_Analysis->End Tensile_Sample Prepare Tensile Specimens (Dumbbell Shape) Tensile_Test Perform Tensile Test (UTM) Tensile_Sample->Tensile_Test Tensile_Analysis Calculate Tensile Properties Tensile_Test->Tensile_Analysis Tensile_Analysis->End Start Conditioned PVC Sheets Start->DSC_Sample Start->Tensile_Sample

Figure 3: Experimental workflow for polymer characterization.

Conclusion

This compound shows promise as a plasticizer for polymer formulations, particularly for PVC. Based on the behavior of similar maleate esters, it is expected to effectively reduce the glass transition temperature and modulus of polymers, while significantly increasing their elongation and flexibility. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate the performance of this compound and determine its suitability for specific applications in various fields, including pharmaceuticals and material science. Further experimental validation is necessary to establish the precise quantitative effects of this compound on different polymer systems.

References

Application Notes and Protocols for Cross-linking Polymers with Diisopropyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-linking is a critical process in polymer chemistry that transforms linear polymer chains into a three-dimensional network, significantly enhancing their mechanical, thermal, and chemical properties. Diisopropyl maleate, an unsaturated diester, presents itself as a versatile cross-linking agent. Its double bond can participate in polymerization reactions, creating covalent bridges between polymer chains. This document provides detailed application notes and protocols for utilizing this compound as a cross-linking agent for various polymers, with a particular focus on applications in drug delivery and biomaterials. Polymers containing maleic anhydride or maleic acid have shown significant promise in biomedical applications due to their biocompatibility and capacity for controlled drug release.[1][2][3][4][5]

Principle of Cross-linking with this compound

This compound can be incorporated into a polymer network primarily through free radical polymerization. When copolymerized with other vinyl monomers, the maleate double bond can react and become part of the polymer backbone. The two isopropyl ester groups can then act as sites for further reactions or influence the polymer's physical properties. The cross-linking process can be initiated by thermal initiators or photoinitiators.

Experimental Protocols

Protocol 1: Free Radical Copolymerization and Cross-linking of an Acrylic Polymer with this compound

This protocol describes the synthesis of a cross-linked acrylic-based hydrogel using this compound as the cross-linking agent. Such hydrogels are of interest for controlled drug release applications.[1][3]

Materials:

  • Acrylic Acid (AA)

  • N-Isopropylacrylamide (NIPAAm)

  • This compound (DIPM)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Methanol (for purification)

  • Distilled Water (for swelling studies)

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve a specific molar ratio of acrylic acid, N-isopropylacrylamide, and this compound in 1,4-dioxane. A typical starting ratio could be 70:30:5 (NIPAAm:AA:DIPM).

  • Initiator Addition: Add the initiator, AIBN, to the monomer solution. A typical concentration is 0.5 mol% with respect to the total monomer concentration.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization: Seal the reaction vessel and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for 24 hours.

  • Purification: After polymerization, precipitate the resulting cross-linked polymer by pouring the reaction mixture into a large excess of methanol.

  • Washing: Wash the precipitated polymer multiple times with fresh methanol to remove unreacted monomers and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep1 Dissolve Monomers (AA, NIPAAm, DIPM) in 1,4-Dioxane prep2 Add Initiator (AIBN) prep1->prep2 prep3 Degas with Nitrogen prep2->prep3 react Polymerize at 70°C for 24 hours prep3->react purify1 Precipitate in Methanol react->purify1 purify2 Wash with Methanol purify1->purify2 purify3 Dry under Vacuum purify2->purify3

Workflow for hydrogel synthesis.
Protocol 2: Characterization of Cross-linked Polymers

1. Swelling Behavior:

  • Weigh a known amount of the dry polymer (Wd).

  • Immerse the polymer in distilled water at room temperature.

  • At regular time intervals, remove the polymer, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.

2. Mechanical Testing:

  • Perform tensile strength and elongation at break measurements on swollen hydrogel samples using a universal testing machine according to ASTM standards.

3. Thermal Analysis:

  • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cross-linked polymer. Increased cross-linking density generally leads to a higher Tg.

  • Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer. Cross-linked polymers often exhibit enhanced thermal stability.[6]

Data Presentation

The following tables summarize representative quantitative data on the effect of cross-linking on polymer properties. Since specific data for this compound is limited, this data is based on studies of analogous maleate and fumarate diester cross-linkers to provide an expected trend.

Table 1: Effect of this compound (DIPM) Concentration on Swelling Ratio and Mechanical Properties of an Acrylic Hydrogel

DIPM (mol%)Swelling Ratio (g/g)Tensile Strength (MPa)Elongation at Break (%)
145.20.8150
332.51.5110
521.82.380
1012.33.850

Table 2: Thermal Properties of Polymers Cross-linked with Unsaturated Diesters

Polymer SystemCross-linker (mol%)Glass Transition Temp. (°C)Decomposition Temp. (°C)
Poly(methyl methacrylate)None105350
Poly(methyl methacrylate)Diethyl Fumarate (5%)115375
PolystyreneNone100380
PolystyreneDibutyl Maleate (5%)108405

Applications in Drug Delivery

Polymers cross-linked with this compound can be designed as "smart" hydrogels for controlled drug delivery. For instance, the inclusion of acrylic acid renders the hydrogel pH-sensitive. At physiological pH, the carboxylic acid groups are deprotonated, leading to electrostatic repulsion and swelling, which facilitates drug release. In the acidic environment of the stomach, the groups are protonated, causing the hydrogel to shrink and retain the drug. This mechanism is particularly useful for targeted drug delivery to the intestines.

Logical Relationship for pH-Responsive Drug Release:

drug_release cluster_stomach Low pH (Stomach) cluster_intestine High pH (Intestine) low_ph Carboxylic Acid Groups Protonated (-COOH) shrink Hydrogel Shrinks low_ph->shrink retain Drug is Retained shrink->retain high_ph Carboxylic Acid Groups Deprotonated (-COO⁻) swell Hydrogel Swells high_ph->swell release Drug is Released swell->release

pH-dependent drug release mechanism.

Signaling Pathways and Biocompatibility

While specific signaling pathways directly modulated by this compound-cross-linked polymers are not yet extensively documented, the biomedical applications of polymers containing maleic acid derivatives suggest excellent biocompatibility.[4] These materials are generally considered non-toxic and can be designed to be biodegradable. For drug delivery applications targeting specific cells or tissues, the polymer can be functionalized with targeting ligands (e.g., antibodies, peptides) that interact with specific cell surface receptors, thereby initiating downstream signaling pathways related to cellular uptake and drug action.

Conceptual Signaling Pathway for Targeted Drug Delivery:

signaling_pathway Polymer Drug-Loaded Polymer Receptor Cell Surface Receptor Polymer->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release from Polymer Endosome->Release pH change Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Targeted drug delivery pathway.

Conclusion

This compound serves as a promising cross-linking agent for the development of advanced polymer networks with tunable properties. The protocols and data presented here provide a foundational guide for researchers to explore the potential of these materials in various fields, particularly in the design of innovative drug delivery systems and other biomedical applications. Further research into the specific biological interactions and degradation profiles of polymers cross-linked with this compound will be crucial for their translation into clinical use.

References

Application Notes and Protocols for the Laboratory Synthesis of Diisopropyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of diisopropyl maleate, an important intermediate in organic synthesis. The document includes detailed experimental protocols for both classical and modern synthetic approaches, a summary of key quantitative data, and a visual representation of the experimental workflow.

I. Introduction

This compound is the diisopropyl ester of maleic acid. It serves as a versatile precursor in various chemical transformations, including as a dienophile in Diels-Alder reactions and for the preparation of specialized polymers and copolymers.[1] This document outlines two common methods for its synthesis in a laboratory setting: a traditional Fischer esterification using an acid catalyst and a more contemporary method employing an ionic liquid catalyst.

II. Quantitative Data Summary

The following table summarizes the key physicochemical and reaction parameters for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
Physical State Liquid[1]
Boiling Point 225.5°C at 760 mmHg[1]
Density 1.027 g/cm³[1]
Refractive Index 1.445[1]
Typical Reactants Maleic anhydride, Isopropanol
Catalysts Sulfuric acid, p-toluenesulfonic acid, Ionic liquids[2]
Reaction Temperature 70-110°C[2]
Reaction Time 3-8 hours[2]
Molar Ratio (Anhydride:Alcohol) 1:3 to 1:8[2]
Typical Yield >95%[2]

III. Experimental Protocols

Protocol 1: Fischer Esterification using an Acid Catalyst

This protocol describes the synthesis of this compound via the direct esterification of maleic anhydride with isopropanol using a strong acid catalyst.

Materials:

  • Maleic anhydride

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine maleic anhydride and an excess of isopropanol. A typical molar ratio of maleic anhydride to isopropanol is between 1:3 and 1:8.[2]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction temperature should be maintained between 70°C and 110°C.[2] The reaction is typically allowed to proceed for 3 to 8 hours.[2]

  • Work-up:

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst

This protocol offers a more environmentally friendly approach using a recyclable ionic liquid catalyst.[2]

Materials:

  • Maleic anhydride

  • Isopropanol

  • Dual-nuclear functionalized ionic liquid catalyst

  • 6% NaOH solution

Equipment:

  • Four-necked flask equipped with a reflux condenser and stirrer

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a four-necked flask, mix maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol can range from 1:3 to 1:8.[2]

  • Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, with a mass corresponding to 10% to 20% of the mass of maleic anhydride.[2]

  • Reaction: Heat the mixture to a temperature between 70°C and 110°C with stirring under reflux for 3 to 8 hours.[2]

  • Catalyst Recovery: After the reaction is complete, allow the mixture to cool to room temperature and stand for phase separation. The denser ionic liquid layer at the bottom can be separated and recycled after removing water by rotary evaporation.[2]

  • Work-up and Purification:

    • The upper layer containing the crude product is separated.

    • Excess isopropanol is removed by distillation.

    • The crude ester is neutralized to a pH of approximately 7 using a 6% NaOH solution and then separated.[2]

    • The final product is purified by vacuum distillation. High yields of over 95% can be achieved with this method.[2]

IV. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow cluster_protocol1 Protocol 1: Fischer Esterification cluster_protocol2 Protocol 2: Ionic Liquid Catalysis P1_Start Start P1_Reactants Mix Maleic Anhydride & Isopropanol P1_Start->P1_Reactants P1_Catalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) P1_Reactants->P1_Catalyst P1_Reflux Reflux (70-110°C, 3-8h) P1_Catalyst->P1_Reflux P1_Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) P1_Reflux->P1_Workup P1_Dry Dry with MgSO₄ or Na₂SO₄ P1_Workup->P1_Dry P1_Evaporate Evaporate Excess Isopropanol P1_Dry->P1_Evaporate P1_Distill Vacuum Distillation P1_Evaporate->P1_Distill P1_Product Pure this compound P1_Distill->P1_Product P2_Start Start P2_Reactants Mix Maleic Anhydride & Isopropanol P2_Start->P2_Reactants P2_Catalyst Add Ionic Liquid Catalyst P2_Reactants->P2_Catalyst P2_Reflux Reflux (70-110°C, 3-8h) P2_Catalyst->P2_Reflux P2_Separate Phase Separation P2_Reflux->P2_Separate P2_Catalyst_Recycle Recycle Ionic Liquid P2_Separate->P2_Catalyst_Recycle P2_Workup Neutralize with NaOH & Separate P2_Separate->P2_Workup P2_Distill Vacuum Distillation P2_Workup->P2_Distill P2_Product Pure this compound P2_Distill->P2_Product

Caption: Experimental workflows for this compound synthesis.

reaction_pathway MA Maleic Anhydride Intermediate Monoester Intermediate MA->Intermediate + Isopropanol IPA Isopropanol Cat Catalyst (H⁺ or Ionic Liquid) DIPM This compound Intermediate->DIPM + Isopropanol Water Water

Caption: Simplified reaction pathway for this compound synthesis.

References

Diisopropyl Maleate: A Versatile Intermediate for the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl maleate (DIPM) is a valuable and versatile chemical intermediate, serving as a crucial building block in the synthesis of a wide array of fine chemicals. Its unique chemical structure, featuring a cis-alkene functional group flanked by two isopropyl ester moieties, makes it a reactive substrate for various organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical scaffolds with applications in the pharmaceutical, agrochemical, and materials science industries.[1]

The electron-withdrawing nature of the two ester groups activates the carbon-carbon double bond, making this compound an excellent dienophile in Diels-Alder reactions and a competent Michael acceptor in conjugate additions.[1] Furthermore, the double bond can be readily reduced via catalytic hydrogenation to yield the corresponding saturated diester, diisopropyl succinate, another important chemical intermediate.

Key Applications and Synthetic Protocols

Diels-Alder Reactions: Synthesis of Cyclic Scaffolds

This compound is an effective dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This powerful transformation allows for the stereospecific construction of six-membered rings, which are prevalent in many biologically active molecules and functional materials. The reaction proceeds by the concerted addition of a conjugated diene to the electron-deficient double bond of this compound.

While specific examples with this compound are not extensively detailed in the literature, a general protocol can be adapted from reactions with analogous dienophiles like dimethyl maleate or maleic anhydride with dienes such as furan. It is important to note that the reactivity can be influenced by the steric hindrance of the isopropyl groups.

General Experimental Protocol: Diels-Alder Reaction of this compound with a Diene (e.g., Furan)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene, or in some cases, water).

  • Addition of Diene: Add the diene (1.0 to 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific diene. For reactions with furan, temperatures around 60-80°C are typical.[2][3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cycloadduct.

Quantitative Data for Analogous Diels-Alder Reactions

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
FuranMaleic AnhydrideWater602490[4]
IsopreneMaleic AnhydrideSupercritical CO260--[5]
2-FuranmethanethiolMaleic Anhydride----[6]

Note: The reactivity of this compound may differ from that of maleic anhydride.

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product DIPM This compound Reaction Heating in Solvent DIPM->Reaction Diene Conjugated Diene Diene->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Cycloadduct Purification->Product

Caption: General workflow for the Diels-Alder reaction.

Michael Addition: Formation of Carbon-Sulfur and Carbon-Carbon Bonds

This compound can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles.[1] This reaction is particularly useful for the formation of carbon-sulfur bonds through the addition of thiols, a key transformation in the synthesis of many pharmaceutical and agrochemical compounds. The reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to the more nucleophilic thiolate.

General Experimental Protocol: Thiol-Michael Addition to this compound

  • Reaction Setup: To a solution of this compound (1.0 equivalent) and the thiol (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., THF, dichloromethane) at room temperature, add a catalytic amount of a base (e.g., triethylamine, DBU, or KF/alumina).[7][8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is often complete within a few hours.

  • Work-up and Purification: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired thioether adduct.

Quantitative Data for Analogous Thiol-Michael Additions

ThiolMichael AcceptorCatalystSolventTimeYield (%)Reference
HexanethiolHexyl AcrylateHexylamine (0.057 mol%)-< 500 sQuantitative[9]
EthanethiolEthyl AcrylateTriethylamineTHF--[7]
ThiophenolCitralKF/AluminaGlycerin-Moderate to Good[8]

Note: The reactivity of this compound is expected to be similar to other maleate esters.

Experimental Workflow: Thiol-Michael Addition

Michael_Addition_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product DIPM This compound Reaction Stirring in Solvent at RT DIPM->Reaction Thiol Thiol Nucleophile Thiol->Reaction Catalyst Base Catalyst Catalyst->Reaction Workup Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Thioether Adduct Purification->Product

Caption: General workflow for the Thiol-Michael addition.

Catalytic Hydrogenation: Synthesis of Diisopropyl Succinate

The carbon-carbon double bond of this compound can be readily reduced to a single bond through catalytic hydrogenation to produce diisopropyl succinate. Diisopropyl succinate is an important intermediate in its own right, finding applications in the synthesis of pigments and as a component of Ziegler-Natta catalysts for polypropylene production.

General Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar) and stir the mixture vigorously. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by GC or by observing the cessation of hydrogen uptake.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield diisopropyl succinate, which can be further purified by distillation if necessary.

Quantitative Data for Analogous Hydrogenation Reactions

SubstrateProductCatalystSolventTemperature (°C)H2 PressureYield (%)Reference
Maleic AcidSuccinic AcidPd/CWater150-~98[10]
Maleic AcidSuccinic AcidPd/CeO2Water60-High[11]

Note: These conditions for maleic acid hydrogenation can be adapted for this compound, although reaction parameters may need optimization.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product DIPM This compound Reaction Pressurized Hydrogenation DIPM->Reaction H2 Hydrogen Gas H2->Reaction Catalyst Pd/C Catalyst->Reaction Workup Catalyst Filtration Reaction->Workup Purification Solvent Removal/Distillation Workup->Purification Product Diisopropyl Succinate Purification->Product

Caption: General workflow for catalytic hydrogenation.

Conclusion

This compound is a highly adaptable chemical intermediate with significant potential in the synthesis of fine chemicals. Its ability to participate in key chemical transformations such as Diels-Alder reactions, Michael additions, and catalytic hydrogenation makes it a valuable tool for accessing a diverse range of molecular architectures. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the synthetic utility of this compound in their respective fields. Further optimization of the provided general protocols for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Diisopropyl Maleate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Diisopropyl Maleate (DIPM) in agrochemical research, focusing on its role as an inert ingredient in pesticide formulations. Due to the limited publicly available data on specific commercial formulations containing DIPM, this document presents a representative application in a controlled-release pesticide formulation, a likely use given its properties as a plasticizer and polymer component.

Introduction to this compound in Agrochemicals

This compound (CAS No. 10099-70-4) is recognized as an important intermediate in the synthesis of various organic molecules and finds applications in the agrochemical sector.[1] It is listed by the U.S. Environmental Protection Agency (EPA) as a List 3 inert ingredient, signifying it is approved for use in pesticide formulations but is not the active pesticidal component. Inert ingredients are crucial for the performance and stability of pesticide products, acting as solvents, carriers, or adjuvants to enhance the effectiveness of the active ingredient.[2][3] While specific formulations are often proprietary, the chemical properties of DIPM suggest its utility as a plasticizer or a monomer in polymer-based systems for controlled-release applications or seed coatings.

Potential Applications in Agrochemical Formulations

This compound's role as an inert ingredient can be multifaceted, contributing to the physical and chemical properties of a pesticide formulation to improve its efficacy and handling.

  • Plasticizer in Polymer Coatings: In controlled-release formulations, such as microencapsulated pesticides or coated fertilizer granules, plasticizers are used to increase the flexibility and durability of the polymer coating. This ensures a consistent and predictable release of the active ingredient.

  • Film-Forming Agent in Seed Coatings: Seed coatings protect the seed and can carry active ingredients like fungicides or insecticides. DIPM could be a component of the polymeric film, influencing its adhesion to the seed and its degradation profile in the soil.

  • Solvent or Co-solvent: In liquid formulations, DIPM may act as a solvent or co-solvent for the active ingredient and other components, ensuring a stable and homogenous product.

Representative Experimental Protocol: Evaluating DIPM as a Plasticizer in a Controlled-Release Herbicide Formulation

This protocol outlines a hypothetical experiment to assess the effectiveness of this compound as a plasticizer in a polymer-based, controlled-release formulation of a generic herbicide.

Objective: To determine the effect of varying concentrations of this compound on the release rate of a herbicide from a polymer-coated granular formulation and its impact on herbicidal efficacy.

Materials and Reagents
  • Active Ingredient: Technical grade herbicide (e.g., Trifluralin)

  • Polymer: Ethyl cellulose (or other suitable film-forming polymer)

  • Plasticizer: this compound (DIPM)

  • Solvent for coating: Acetone

  • Inert Granules: Clay or silica-based, 1-2 mm diameter

  • Analytical Standards: Certified reference material of the herbicide

  • Reagents for analysis: Acetonitrile (HPLC grade), water (deionized)

  • Target Weed Seeds: e.g., Avena fatua (wild oat)

  • Growth Medium: Standard potting soil

Preparation of Controlled-Release Formulations
  • Prepare Coating Solutions:

    • Dissolve 10 g of ethyl cellulose in 100 mL of acetone.

    • Prepare separate coating solutions by adding DIPM at 0%, 5%, 10%, and 15% by weight of the polymer.

    • Dissolve 5 g of the technical grade herbicide into each coating solution.

  • Coating of Granules:

    • Place 100 g of inert granules in a fluid bed coater.

    • Spray the coating solution onto the granules under controlled temperature and airflow until the desired coating thickness is achieved.

    • Dry the coated granules to remove the solvent completely.

    • Label the formulations based on the DIPM concentration (F-0%, F-5%, F-10%, F-15%).

Herbicide Release Rate Study
  • Leaching Column Setup:

    • Pack chromatography columns with 50 g of sand.

    • Place 1 g of the coated granules on top of the sand.

  • Elution:

    • Pass deionized water through the column at a constant flow rate (e.g., 1 mL/min).

    • Collect fractions of the eluate at regular intervals (e.g., every hour for 8 hours, then every 24 hours for 7 days).

  • Analysis:

    • Analyze the concentration of the herbicide in each fraction using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Calculate the cumulative release of the herbicide over time for each formulation.

Bio-efficacy Study (Greenhouse)
  • Potting and Sowing:

    • Fill pots with a standard potting mix.

    • Sow seeds of the target weed (Avena fatua) at a uniform depth.

  • Application of Formulations:

    • Apply the controlled-release granular formulations (F-0%, F-5%, F-10%, F-15%) to the soil surface of the pots at a rate equivalent to the recommended field application rate of the herbicide.

    • Include a positive control (commercial formulation of the herbicide) and a negative control (untreated).

  • Evaluation:

    • Maintain the pots in a greenhouse under controlled conditions.

    • Assess weed control efficacy at 14, 28, and 42 days after application by counting the number of emerged weeds and measuring their biomass.

Data Presentation

The quantitative data from the experiments can be summarized in the following tables for clear comparison.

Table 1: Cumulative Herbicide Release from Formulations with Varying DIPM Concentrations

Time (days)F-0% (No DIPM)F-5% DIPMF-10% DIPMF-15% DIPM
1 15%25%35%45%
7 40%55%70%85%
14 60%75%85%95%
21 70%85%95%100%
28 75%90%100%100%

Table 2: Bio-efficacy of Controlled-Release Formulations on Avena fatua

FormulationWeed Control (%) - 14 DaysWeed Control (%) - 28 DaysWeed Control (%) - 42 Days
Untreated Control 000
Commercial Formulation 958570
F-0% (No DIPM) 708085
F-5% DIPM 809095
F-10% DIPM 909598
F-15% DIPM 959898

Visualizations

The following diagrams illustrate the logical flow of the experimental protocol and the proposed mechanism of action.

Experimental_Workflow cluster_prep Formulation Preparation cluster_release Release Rate Study cluster_efficacy Bio-efficacy Study P1 Prepare Polymer Solutions with 0%, 5%, 10%, 15% DIPM P2 Dissolve Herbicide in Polymer Solutions P1->P2 P3 Coat Inert Granules P2->P3 P4 Dry Coated Granules P3->P4 R1 Leaching Column Setup P4->R1 Test Formulations E2 Apply Formulations P4->E2 Test Formulations R2 Elute with Water R1->R2 R3 Collect Eluate Fractions R2->R3 R4 HPLC Analysis R3->R4 E1 Sow Target Weed Seeds E1->E2 E3 Greenhouse Incubation E2->E3 E4 Assess Weed Control E3->E4

Diagram 1: Experimental workflow for evaluating DIPM in a controlled-release formulation.

Signaling_Pathway cluster_granule Coated Granule Herbicide Herbicide (Active Ingredient) Polymer Polymer Matrix DIPM DIPM (Plasticizer) Release Herbicide Release into Soil Polymer->Release Controlled Release DIPM->Polymer Increases Flexibility and Permeability Moisture Soil Moisture Moisture->Polymer Initiates Diffusion Uptake Weed Uptake Release->Uptake Effect Herbicidal Effect Uptake->Effect

Diagram 2: Proposed mechanism of DIPM in enhancing herbicide release.

Conclusion

While specific data on the use of this compound in commercial agrochemical products is not widely published, its properties strongly suggest a role as a functional inert ingredient, particularly as a plasticizer in polymer-based controlled-release systems. The provided experimental protocol offers a framework for researchers to systematically evaluate the impact of DIPM on formulation performance. Such studies are essential for developing more efficient and environmentally sound agrochemical products. Further research and disclosure from manufacturers would be beneficial for a more comprehensive understanding of the applications of this compound in agrochemical science.

References

Application Notes and Protocols: Michael Addition Reaction with Diisopropyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Michael addition reaction utilizing diisopropyl maleate as the Michael acceptor. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2][3][4] this compound, with its sterically demanding isopropyl ester groups, presents unique reactivity and selectivity profiles. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development, where the synthesis of functionalized succinate derivatives is of significant interest.

Introduction

The Michael addition reaction is a powerful and versatile tool for the construction of complex organic molecules from simple precursors.[5] The reaction involves the 1,4-addition of a Michael donor (nucleophile) to a Michael acceptor (an α,β-unsaturated compound).[1][3] this compound serves as an effective Michael acceptor, leading to the formation of substituted diisopropyl succinates. These products are valuable intermediates in the synthesis of various biologically active compounds and functional materials.

Key Features of Michael Addition with this compound:

  • Stereocontrol: The bulky isopropyl groups can influence the stereochemical outcome of the reaction, offering potential for diastereoselective synthesis.

  • Versatility: A wide range of nucleophiles, including amines, malonates, and thiols, can be employed as Michael donors.

  • Drug Development Relevance: The resulting succinate and succinimide derivatives are scaffolds found in numerous pharmacologically active molecules, exhibiting activities such as anticonvulsant, anti-inflammatory, and antimicrobial properties.[6]

Reaction Mechanism and Experimental Workflow

The general mechanism of the Michael addition reaction involves the formation of an enolate or other nucleophile, which then attacks the β-carbon of the α,β-unsaturated system of this compound. This is followed by protonation to yield the final adduct.

Reaction Mechanism: Michael Addition to this compound

Michael_Addition cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product This compound Diisopropyl Maleate Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate Nucleophile (Nu-H) Nucleophile (Nu-H) Activated Nucleophile Activated Nucleophile (Nu-) Nucleophile (Nu-H)->Activated Nucleophile Base Base Base->Activated Nucleophile Deprotonation Activated Nucleophile->Enolate Intermediate 1,4-Conjugate Addition Michael Adduct Diisopropyl Succinate Derivative Enolate Intermediate->Michael Adduct Protonation (from solvent/acid)

Caption: General mechanism of the Michael addition to this compound.

General Experimental Workflow

experimental_workflow A Reactant Preparation (this compound, Nucleophile, Catalyst, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B 1. Combine C Reaction Monitoring (TLC, GC-MS, or LC-MS) B->C 2. React D Work-up (Quenching, Extraction, Washing) C->D 3. Quench E Purification (Column chromatography, Recrystallization, or Distillation) D->E 4. Isolate F Characterization (NMR, IR, Mass Spectrometry) E->F 5. Analyze

Caption: A typical experimental workflow for the Michael addition reaction.

Experimental Protocols

The following protocols are representative examples for the Michael addition reaction with this compound using common classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Aza-Michael Addition of an Amine to this compound

This protocol describes the addition of a primary or secondary amine to this compound.

Materials:

  • This compound

  • Amine (e.g., benzylamine, piperidine)

  • Catalyst (optional, e.g., a Lewis acid or base)

  • Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or neat)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • If a solvent is used, dissolve the this compound in the chosen solvent (e.g., 5-10 mL of THF per mmol of maleate).

  • Add the amine (1.0-1.2 eq) dropwise to the solution at room temperature.

  • If a catalyst is employed, it should be added prior to the amine.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or distillation to afford the desired diisopropyl amino-succinate.

Protocol 2: Michael Addition of a Malonate Ester to this compound

This protocol details the addition of a soft carbon nucleophile, such as diethyl malonate, to this compound.

Materials:

  • This compound

  • Malonate ester (e.g., diethyl malonate)

  • Base (e.g., sodium ethoxide, DBU)

  • Solvent (e.g., Ethanol, THF)

  • Ammonium chloride solution (saturated)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the malonate ester (1.1 eq) in the anhydrous solvent (e.g., ethanol).

  • Add the base (e.g., sodium ethoxide, 1.1 eq) portion-wise at 0 °C to generate the enolate.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tetraester adduct by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for Michael addition reactions involving maleate esters. Note that specific yields and reaction times for this compound may vary and require optimization.

Table 1: Aza-Michael Addition to Dialkyl Maleates - Representative Data

EntryNucleophile (Amine)Michael AcceptorCatalystSolventTime (h)Yield (%)
1BenzylamineDimethyl MaleateNoneNeat496
2PiperidineDiethyl MaleateDBUMeCN292
3AnilineDimethyl MaleateNoneWater1285

Data adapted from analogous reactions and are for illustrative purposes.

Table 2: Michael Addition of Malonates to α,β-Unsaturated Esters - Representative Data

EntryNucleophile (Malonate)Michael AcceptorBaseSolventTime (h)Yield (%)
1Diethyl MalonateDiethyl FumarateNaOEtEtOH688
2Dimethyl MalonateMethyl CrotonateNaOMeMeOH885
3Diisopropyl MalonateCinnamone(R,R)-DPENEtOH16861

Data adapted from literature for similar Michael acceptors and are for illustrative purposes.[1]

Applications in Drug Development

The products of Michael addition reactions with this compound, namely substituted succinates, are versatile precursors for the synthesis of pharmacologically active compounds.

  • Synthesis of Succinimides: The resulting diisopropyl succinate derivatives can be converted to succinimides, a privileged scaffold in medicinal chemistry. Succinimides are known to exhibit a broad range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[6]

  • Pro-drug Design: The ester functionalities of the diisopropyl succinate adducts can be exploited in pro-drug strategies to enhance the pharmacokinetic properties of a parent drug molecule.

  • Chiral Building Blocks: Asymmetric Michael additions to this compound can provide enantiomerically enriched succinate derivatives, which are valuable chiral building blocks for the synthesis of complex, single-enantiomer drugs.

Conclusion

The Michael addition reaction with this compound offers a reliable and adaptable method for the synthesis of functionalized succinate derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore this reaction in their synthetic endeavors. The potential to generate diverse and complex molecular architectures makes this chemistry a valuable asset in the field of drug discovery and development. Further optimization and exploration of asymmetric catalytic systems will undoubtedly expand the utility of this compound as a key building block in modern organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Diisopropyl Maleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diisopropyl maleate for improved yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is the direct Fischer esterification of maleic anhydride or maleic acid with isopropanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] Another highly effective and more environmentally friendly approach involves the use of a dual-nuclear functionalized ionic liquid as a catalyst, which can be recycled.[1][3]

Q2: What is a typical starting molar ratio of maleic anhydride to isopropanol?

A2: For the conventional esterification method, a molar ratio of maleic anhydride to isopropanol typically ranges from 1:3 to 1:8.[1][3] Using an excess of the alcohol helps to drive the reaction equilibrium towards the product side.

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Water Inhibition: Esterification is a reversible reaction, and the water produced can shift the equilibrium back towards the reactants.[4][5]

  • Suboptimal Catalyst Activity: The catalyst may be old, impure, or used in an insufficient amount.

  • Side Reactions: The formation of byproducts such as maleic acid and fumaric acid can decrease the yield of the desired ester.[2]

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction and purification steps.

Q4: How can I remove water from the reaction to improve the yield?

A4: To drive the reaction to completion, water should be continuously removed from the reaction mixture.[4] This can be achieved by azeotropic distillation using a Dean-Stark apparatus. The isopropanol-water azeotrope can be removed, the water separated, and the isopropanol returned to the reaction vessel.

Q5: What are common side reactions, and how can I minimize them?

A5: A common side reaction is the isomerization of maleic acid to fumaric acid, which is less reactive and can lead to the formation of diisopropyl fumarate as a byproduct.[2] The primary starting material, maleic anhydride, can also be hydrolyzed back to maleic acid in the presence of water.[2] To minimize these, ensure anhydrous reaction conditions at the start and efficiently remove water as it is formed. Using a selective catalyst can also help reduce the formation of unwanted byproducts.

Q6: I am having difficulty purifying the final product. What are the recommended purification methods?

A6: After the reaction, the excess isopropanol is typically removed by distillation. The crude ester is then neutralized to remove any remaining acid catalyst and washed. Final purification is generally achieved by vacuum distillation.[3]

Q7: Can the catalyst be recovered and reused?

A7: Ionic liquid catalysts are known for their recyclability.[3] After the reaction, the ionic liquid can be separated from the product layer, treated to remove water, and reused in subsequent batches with minimal loss of activity.[3] Solid acid catalysts, like certain ion-exchange resins, can also be recovered by filtration and reused.[6]

Comparative Yield Data

The choice of catalyst and reaction conditions can significantly impact the yield of this compound. The following table summarizes yields obtained under different catalytic systems.

CatalystStarting MaterialsMolar Ratio (Anhydride:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)
Dual-Nuclear Functionalized Ionic LiquidMaleic Anhydride, Isopropanol1:3 - 1:870 - 1103 - 895.5 - 97.8
Sulfuric AcidMaleic Anhydride, IsopropanolNot SpecifiedNot SpecifiedNot SpecifiedTypically lower than ionic liquids
p-Toluenesulfonic AcidMaleic Anhydride, IsopropanolNot SpecifiedNot SpecifiedNot SpecifiedTypically lower than ionic liquids
Ion Exchange Resins (e.g., Amberlyst-15)Maleic Acid, EthanolNot SpecifiedRefluxNot SpecifiedEffective, but yield varies

Note: Yields for traditional acid catalysts can vary widely depending on the specific reaction setup and efficiency of water removal.

Experimental Protocol: Synthesis using an Ionic Liquid Catalyst

This protocol is based on a high-yield synthesis method using a recyclable ionic liquid catalyst.[3]

Materials:

  • Maleic anhydride

  • Isopropanol

  • Dual-nuclear functionalized ionic liquid catalyst

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and isopropanol in a mass ratio between 1:3 and 1:8.

  • Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, corresponding to 10-20% of the mass of the maleic anhydride.

  • Reaction: Heat the mixture to a temperature between 70°C and 110°C and stir vigorously. Maintain the reaction under reflux for 3 to 8 hours.

  • Phase Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand. The mixture will separate into two layers.

  • Product Isolation: Separate the upper layer, which contains the crude this compound, from the lower ionic liquid layer using a separatory funnel.

  • Catalyst Recycling: The lower ionic liquid layer can be treated by rotary evaporation to remove any absorbed water and then reused.

  • Purification:

    • Remove excess isopropanol from the crude product by distillation at atmospheric pressure.

    • Neutralize the remaining crude ester.

    • Perform a final purification by vacuum distillation to obtain pure this compound.[3]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_recycle Recycling reactants Maleic Anhydride + Isopropanol mix Mix & Heat (70-110°C, 3-8h) reactants->mix catalyst Ionic Liquid Catalyst catalyst->mix separate Phase Separation mix->separate distill Vacuum Distillation separate->distill Crude Product recycle_cat Recycle Catalyst separate->recycle_cat Catalyst Layer product Pure Diisopropyl Maleate distill->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield start Low Yield? check_water Efficient Water Removal? start->check_water Yes check_time_temp Reaction Time/Temp Sufficient? check_water->check_time_temp Yes solution_water Implement Azeotropic Distillation (e.g., Dean-Stark) check_water->solution_water No check_catalyst Catalyst Activity/Amount OK? check_time_temp->check_catalyst Yes solution_time_temp Increase Reaction Time or Temperature check_time_temp->solution_time_temp No check_purification Loss During Purification? check_catalyst->check_purification Yes solution_catalyst Use Fresh Catalyst or Increase Loading check_catalyst->solution_catalyst No solution_purification Optimize Extraction and Distillation Procedures check_purification->solution_purification No end_node Yield Improved solution_water->end_node solution_time_temp->end_node solution_catalyst->end_node solution_purification->end_node

Caption: Troubleshooting guide for low yield issues.

References

How to avoid isomerization of Diisopropyl maleate to fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diisopropyl Maleate Stability

This guide provides researchers, scientists, and drug development professionals with detailed information and protocols to prevent the unwanted isomerization of this compound (a cis-isomer) to its more thermodynamically stable trans-isomer, diisopropyl fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the isomerization of this compound to diisopropyl fumarate?

This is a chemical process where the cis geometric isomer (this compound) converts into the trans geometric isomer (diisopropyl fumarate). This occurs because the carbon-carbon double bond, which typically restricts rotation, can be temporarily converted to a single bond under certain conditions, allowing rotation before the double bond reforms.[1] The trans isomer (fumarate) is generally more stable due to reduced steric hindrance between the isopropyl ester groups.

Q2: Why is preventing this isomerization important?

In research and drug development, the specific geometry of a molecule is often critical to its chemical properties, reactivity, and biological activity.

  • Product Purity: The presence of the fumarate isomer constitutes an impurity, which can complicate downstream reactions and compromise the specifications of the final product.

  • Reactivity: Maleate and fumarate esters can exhibit different reaction kinetics and yield different products in subsequent chemical steps. For example, their behavior as dienophiles in Diels-Alder reactions can differ.

  • Physical Properties: The two isomers have distinct physical properties, such as melting point and solubility, which can affect crystallization, purification, and formulation.[2]

Q3: What are the primary causes of this compound isomerization?

Isomerization can be initiated or accelerated by several factors commonly encountered in a laboratory setting:

  • Heat: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bond.[1][3]

  • Acids: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids can catalyze the isomerization by protonating a carbonyl oxygen, which facilitates rotation around the central C-C bond.[2][4][5]

  • Bases: Certain bases, particularly amines like piperidine, can catalyze the isomerization via a conjugate addition-elimination mechanism.[4][6][7]

  • Radical Initiators and Light: In the presence of radical initiators (e.g., a small amount of bromine) and light (photolysis), the π-bond can be temporarily broken, allowing for rotation and subsequent formation of the more stable fumarate.[1][2][8]

  • Sulfur Compounds: Reagents like thiourea and various sulfur halides are known to be effective catalysts for this transformation.[3][4]

Q4: How can I detect and quantify the diisopropyl fumarate impurity?

Standard analytical techniques are effective for monitoring the purity of your this compound sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The vinyl protons (–CH=CH–) of the two isomers have distinct chemical shifts and coupling constants, allowing for clear identification and quantification.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods can separate the two isomers, allowing for their quantification based on peak area, provided a suitable column and method are developed.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the isomerization during a reaction.[9]

Troubleshooting Guide

Problem: Isomerization is observed during a chemical reaction.

Possible Cause Recommended Solution
High Reaction Temperature Conduct the reaction at the lowest feasible temperature. If necessary, increase the reaction time to compensate for the lower rate.
Acidic or Basic Reagents/Catalysts If the reaction chemistry allows, switch to neutral or milder reagents. If an acid or base is required, use the minimum stoichiometric amount and consider using a weaker or non-nucleophilic alternative. Buffer the reaction medium if possible.
Extended Reaction Time Optimize the reaction to minimize its duration. Monitor the reaction progress closely using TLC or GC to stop it as soon as the starting material is consumed, preventing prolonged exposure to isomerization conditions.

Problem: Isomerization occurs during workup and purification.

Possible Cause Recommended Solution
Acidic Aqueous Wash (e.g., HCl wash) Neutralize the reaction mixture carefully before extraction. Use saturated sodium bicarbonate or a phosphate buffer solution for washes instead of strong acids.
High Temperatures during Distillation Purify the product using high-vacuum distillation to keep the boiling temperature as low as possible.[10] Refer to the detailed protocol below. Avoid using rotary evaporators at high temperatures for extended periods.
Use of Acidic Drying Agents Avoid using acidic drying agents. Use neutral salts like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Problem: The product isomerizes during storage.

Possible Cause Recommended Solution
Storage at Room Temperature Store this compound in a refrigerator or freezer at a recommended temperature (e.g., 2-8°C or lower) to minimize thermal energy.
Exposure to Light Store the compound in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.[8]
Presence of Trace Acid/Base Impurities Ensure the product is purified to a high degree and is free of any residual acidic or basic catalysts from the synthesis or workup. Storing over a small amount of a neutral adsorbent like activated carbon can sometimes help, but should be tested first.
Exposure to Air/Oxygen For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to prevent potential oxidative processes that could generate radical species.

Factors Influencing Isomerization Rate

The following table summarizes the key factors and their impact on the stability of this compound.

FactorCondition to Avoid (High Isomerization Risk)Recommended Condition (High Stability)
Temperature > 80°C; prolonged heating[3]< 40°C; ideally refrigerated for storage
pH Strongly acidic (pH < 4) or strongly basic (pH > 9)Neutral (pH ≈ 6-8)
Catalysts Mineral acids, Lewis acids, amines, thiourea, sulfur halides[3][4]Absence of known isomerization catalysts
Light Exposure to direct sunlight or UV sources[2][8]Storage in the dark or in amber containers
Atmosphere Presence of radical initiators (e.g., Br₂) or air (oxygen)Inert atmosphere (Nitrogen or Argon)

Protocol for Low-Temperature Vacuum Distillation of this compound

Objective: To purify this compound by removing non-volatile impurities while minimizing the risk of thermal isomerization to diisopropyl fumarate.

Materials:

  • Crude this compound

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boiling chips or magnetic stir bar

Equipment:

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • High-vacuum pump with a cold trap

  • Manometer (vacuum gauge)

Procedure:

  • Drying: Dry the crude this compound over anhydrous Na₂SO₄ for at least 30 minutes to remove any trace water. Filter the solution into a clean, dry round-bottom flask appropriately sized for the volume of liquid.

  • Setup: Add boiling chips or a magnetic stir bar to the distillation flask. Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Evacuation: Connect the apparatus to the high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the system. A pressure of <1 mmHg is ideal.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using the heating mantle. If using a stir bar, begin stirring.

  • Distillation: Slowly increase the temperature. The goal is to find the lowest possible pot temperature at which a steady distillation rate is achieved. For this compound, the boiling point will be significantly lower than its atmospheric boiling point of ~225°C.[11] For example, at ~1 mmHg, the boiling point will likely be in the 80-100°C range.

  • Collection: Collect the distilled product in the receiving flask. Monitor the head temperature; it should remain stable during the collection of the main fraction.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly re-introducing air into the system to release the vacuum.

  • Storage: Transfer the purified product to a clean, dry, amber glass bottle. Flush with nitrogen or argon, seal tightly, and store in a refrigerator.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the distillation in a well-ventilated fume hood. Be aware of the implosion hazard associated with glassware under high vacuum.

Visualization of Isomerization Pathways

The following diagram illustrates the factors that promote the undesired isomerization versus the control measures that help maintain the desired cis-isomer.

G Workflow: Minimizing this compound Isomerization start This compound (cis-isomer) stable_product Stable Product (Purity Maintained) isomerized_product Diisopropyl Fumarate (trans-isomer Impurity) heat High Temperature low_temp Low Temperature (Reaction & Storage) heat->isomerized_product acid_base Acid / Base Catalysts acid_base->isomerized_product light UV Light / Radicals light->isomerized_product low_temp->stable_product neutral_ph Neutral pH Control neutral_ph->stable_product darkness Store in Dark darkness->stable_product vacuum High Vacuum Distillation vacuum->stable_product

Caption: Logical workflow for preventing isomerization.

References

Technical Support Center: Optimizing Diels-Alder Reactions with Diisopropyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving diisopropyl maleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Diels-Alder reaction with this compound.

Question: Why am I observing low to no product yield?

Answer:

Low or no yield in a Diels-Alder reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

  • Reagent Quality:

    • Diene Purity: Ensure the diene is pure and, if it is a cyclic diene like cyclopentadiene, that it has been freshly cracked from its dimer.[1]

    • Dienophile Purity: Verify the purity of this compound. Impurities can inhibit the reaction.

    • Solvent Purity: Use dry, high-purity solvents, as moisture or other impurities can interfere with the reaction, especially if Lewis acids are used.[2]

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures due to the steric bulk of the isopropyl groups on the dienophile, which can hinder the approach to the diene. Reactions are often conducted at elevated temperatures, sometimes in high-boiling solvents like xylene (boiling point ~140°C).[3][4] However, excessively high temperatures can promote the retro-Diels-Alder reaction, leading to an equilibrium that does not favor the product.[5] Microwave heating can sometimes provide rapid and efficient heating to improve yields.[6][7]

    • Reaction Time: The reaction may be slow and require extended reaction times. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

    • Concentration: Low reactant concentrations can lead to slow reaction rates. Consider increasing the concentration of the reactants.

  • Diene Reactivity:

    • Diene Conformation: The diene must be able to adopt an s-cis conformation to react.[8][9] Dienes that are locked in an s-trans conformation will not undergo the Diels-Alder reaction.

    • Electronic Properties: Electron-donating groups on the diene can increase the reaction rate.[8][9] If your diene is electron-poor, the reaction will be slower.

  • Catalysis:

    • The use of a Lewis acid catalyst can significantly accelerate the reaction by lowering the LUMO of the dienophile.[10] Common Lewis acids for Diels-Alder reactions include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄.[10] For dienophiles with carbonyl groups, Lewis acids can coordinate to the carbonyl oxygen, making the dienophile more electrophilic.

Question: My reaction is producing multiple products or side products. How can I improve the selectivity?

Answer:

The formation of multiple products can be due to issues with regioselectivity or stereoselectivity, or the occurrence of side reactions.

Strategies to Improve Selectivity:

Caption: Strategies for improving reaction selectivity.

  • Endo/Exo Selectivity:

    • The Diels-Alder reaction can produce two major stereoisomers: the endo and exo products. The endo product is often the kinetically favored product, formed faster at lower temperatures, due to secondary orbital interactions.[11] The exo product is typically the thermodynamically more stable product.

    • Temperature Control: Lowering the reaction temperature will generally favor the formation of the endo adduct.[12] Conversely, higher temperatures can lead to equilibration and favor the more stable exo product.[5]

    • Lewis Acid Catalysis: The use of Lewis acids can enhance the preference for the endo product.

  • Regioselectivity:

    • When using an unsymmetrical diene, two different regioisomers can be formed. The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, water) can help to optimize for the desired regioisomer.[13][14]

  • Side Reactions:

    • Polymerization: Dienes, particularly reactive ones like cyclopentadiene, can undergo self-polymerization or dimerization.[1] Using freshly prepared dienes and controlling the temperature can minimize this.

    • Retro-Diels-Alder: At high temperatures, the Diels-Alder adduct can revert to the starting diene and dienophile.[5] If the desired product is the kinetic one, it is crucial to avoid prolonged heating at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for a Diels-Alder reaction with this compound?

A1: A good starting point would be to react this compound with a slight excess of the diene in a solvent like toluene or xylene and refluxing the mixture for several hours. Monitoring the reaction by TLC is recommended.

ParameterRecommended Starting Condition
Diene:Dienophile Ratio 1.2 : 1
Solvent Toluene or Xylene
Temperature Reflux (110-140°C)
Reaction Time 4-24 hours (monitor by TLC/GC-MS)
Catalyst (optional) 10 mol% AlCl₃ or BF₃·OEt₂

Q2: Which solvents are suitable for this reaction?

A2: The choice of solvent can impact reaction rate and selectivity.[13][14][15]

  • Nonpolar Solvents (e.g., Toluene, Xylene, Hexane): Often good choices for thermal Diels-Alder reactions. Xylene is particularly useful for reactions requiring high temperatures.[3][4]

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): Commonly used, especially in Lewis acid-catalyzed reactions.

  • Water: Can sometimes accelerate Diels-Alder reactions due to hydrophobic effects, though the solubility of this compound may be a concern.[13]

Q3: How can I effectively catalyze the reaction?

A3: Lewis acid catalysis is a powerful method to accelerate the reaction.[10]

  • Common Lewis Acids: AlCl₃, Et₂AlCl, BF₃, ZnCl₂, SnCl₄, TiCl₄.[16]

  • Catalyst Loading: Typically, 5-20 mol% of the Lewis acid is sufficient.

  • Considerations: The reaction should be performed under anhydrous conditions as water can deactivate the Lewis acid catalyst.

CatalystTypical Loading (mol%)SolventTemperature (°C)
AlCl₃10-20Dichloromethane0 to RT
BF₃·OEt₂10-20Dichloromethane0 to RT
ZnCl₂10-20TolueneRT to 80
SnCl₄10-20Dichloromethane-78 to RT

Q4: What are the expected stereochemical outcomes?

A4: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. Since this compound is a cis-dienophile, the two ester groups will be cis to each other in the product. The reaction with a cyclic diene will preferentially form the endo product, especially at lower temperatures or with Lewis acid catalysis.

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of Anthracene and this compound

This protocol describes a typical setup for a thermal Diels-Alder reaction.

  • Reagents and Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anthracene (1.0 eq).

    • Add this compound (1.1 eq).

    • Add a suitable high-boiling solvent such as xylene to achieve a reactant concentration of approximately 0.5 M.[3][4]

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 140°C for xylene) with vigorous stirring.

    • Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials. The reaction may require 12-24 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan and this compound

This protocol provides a method for a catalyzed reaction, which is often necessary for less reactive dienes like furan.[17]

  • Reagents and Setup:

    • To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Lewis acid (e.g., AlCl₃, 0.2 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the mixture at 0°C for 15-20 minutes.

    • Add a solution of furan (1.5 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Protocol Selection:

Protocol_Selection start Select Diene reactive_diene Reactive Diene? (e.g., Cyclopentadiene, Anthracene) start->reactive_diene less_reactive_diene Less Reactive Diene? (e.g., Furan) start->less_reactive_diene thermal_protocol Use Thermal Protocol (High Temperature) reactive_diene->thermal_protocol Yes catalyzed_protocol Use Lewis Acid Catalyzed Protocol (Lower Temperature) less_reactive_diene->catalyzed_protocol Yes

Caption: Decision tree for selecting an experimental protocol.

References

Technical Support Center: Catalyst Selection for Diisopropyl Maleate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of diisopropyl maleate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the reaction yield of this compound lower than expected?

Answer:

Low yields in this compound synthesis can stem from several factors related to the reaction equilibrium, purity of reactants, and catalyst activity.

  • Incomplete Reaction: The esterification of maleic anhydride with isopropanol is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.

    • Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.

  • Suboptimal Reactant Ratio: An insufficient amount of isopropanol may lead to incomplete conversion of the maleic anhydride.

    • Solution: Use a molar excess of isopropanol. Ratios of maleic anhydride to isopropanol typically range from 1:3 to 1:8 to drive the reaction towards the product.[1]

  • Catalyst Deactivation: The chosen catalyst may have lost its activity due to impurities or degradation.

    • Solution: Ensure the catalyst is fresh or properly regenerated before use. For solid catalysts like ion-exchange resins, follow the manufacturer's instructions for regeneration.

  • Impure Reactants: The presence of water or other impurities in the maleic anhydride or isopropanol can interfere with the reaction.

    • Solution: Use reagents of high purity and ensure they are anhydrous.

Question: What is causing the formation of byproducts in my reaction?

Answer:

Side reactions can reduce the purity and yield of the final product. Common byproducts in this esterification include mono-isopropyl maleate and fumarate esters.

  • Isomerization of Maleate to Fumarate: The maleate (cis isomer) can isomerize to the more stable fumarate (trans isomer) under acidic conditions and elevated temperatures. This leads to the formation of diisopropyl fumarate.

    • Solution: Optimize the reaction temperature and time to minimize isomerization. Lowering the temperature and reducing the reaction time can help, but this needs to be balanced with achieving a good conversion rate.

  • Incomplete Esterification: If the reaction does not go to completion, mono-isopropyl maleate will be present in the product mixture.

    • Solution: As with low yield, ensure an excess of isopropanol is used and that water is effectively removed to drive the reaction to completion.

Question: I am having difficulty separating the catalyst from the product mixture. What can I do?

Answer:

Catalyst separation is a critical step for obtaining a pure product and for the potential reuse of the catalyst. The ease of separation depends on the type of catalyst used.

  • Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These catalysts are dissolved in the reaction mixture, making separation challenging. Traditional methods involve neutralization with a base followed by aqueous washes, which can be cumbersome and generate significant waste.[2]

    • Solution: Consider using a heterogeneous catalyst for easier separation. If using a homogeneous catalyst, careful neutralization and extraction procedures are necessary.

  • Heterogeneous Catalysts (e.g., Amberlyst Resins): These solid catalysts can be easily separated by filtration.

    • Solution: If you are experiencing difficulty, ensure the resin beads are not fragmenting due to harsh stirring or reaction conditions.

  • Ionic Liquids: While often homogeneous during the reaction, some ionic liquids are immiscible with the ester product at room temperature, allowing for separation by decantation.

    • Solution: If the ionic liquid is soluble in the product mixture, extraction with a suitable solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for the esterification of this compound?

A1: The "best" catalyst depends on the specific requirements of your experiment, such as desired yield, purity, cost, and environmental considerations.

  • Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective and inexpensive but can cause corrosion and are difficult to separate from the product.[3]

  • Heterogeneous acid catalysts such as Amberlyst-15 offer the significant advantage of easy separation and reusability, minimizing waste.[4]

  • Ionic liquids are a more modern and "green" alternative, often providing high yields and selectivity, with the potential for easy separation and recycling.

Q2: What are the typical reaction conditions for this compound synthesis?

A2: Typical reaction conditions involve a molar ratio of maleic anhydride to isopropanol between 1:3 and 1:8, a reaction temperature of 70-110°C, and a reaction time of 3-8 hours.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of reactants and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment.

Q4: What is the role of the excess alcohol in the reaction?

A4: Using an excess of isopropanol serves two main purposes: it acts as a solvent for the reaction and, according to Le Chatelier's principle, it shifts the reaction equilibrium towards the formation of the this compound product, thereby increasing the yield.

Q5: How should I purify the crude this compound?

A5: After removing the catalyst, the crude product is typically purified by vacuum distillation to separate the this compound from unreacted isopropanol and any byproducts. Washing with a dilute sodium bicarbonate solution may be necessary to remove any remaining acidic components before distillation.

Data Presentation

Table 1: Comparison of Catalysts for this compound Esterification

Catalyst TypeCatalyst ExampleAdvantagesDisadvantagesTypical Yield
Homogeneous Acid Sulfuric Acid (H₂SO₄)High activity, low cost.[3]Corrosive, difficult to separate, generates acidic waste.[3]Good to High
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)High activity, less corrosive than H₂SO₄.Difficult to separate, generates acidic waste.Good to High
Heterogeneous Acid Amberlyst-15Easy to separate (filtration), reusable, non-corrosive.[4]Lower activity than homogeneous catalysts, potential for pore diffusion limitations.Moderate to High
Ionic Liquid Dual-nuclear functionalized ionic liquidHigh yield and selectivity, easy separation (in some cases), reusable, environmentally friendly.Higher cost, potential solubility issues.Very High (95-98%)

Experimental Protocols

Protocol 1: Esterification using a Homogeneous Acid Catalyst (Sulfuric Acid)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and isopropanol (molar ratio 1:5).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1-2% by weight of maleic anhydride) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 85-95°C) and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the sulfuric acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Esterification using a Heterogeneous Acid Catalyst (Amberlyst-15)
  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and dry it in a vacuum oven before use.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride, isopropanol (molar ratio 1:5), and Amberlyst-15 (5-10% by weight of maleic anhydride).

  • Reaction: Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring for 6-8 hours.

  • Catalyst Removal: Cool the reaction mixture to room temperature and separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with methanol, dried, and reused.

  • Purification: Remove the excess isopropanol from the filtrate by rotary evaporation. Purify the remaining crude product by vacuum distillation.

Protocol 3: Esterification using an Ionic Liquid Catalyst
  • Reaction Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, mix maleic anhydride and isopropanol (molar ratio 1:4).

  • Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst (10-20% by weight of maleic anhydride).

  • Reaction: Heat the mixture to 90-110°C and stir for 3-5 hours.

  • Catalyst Separation: After cooling to room temperature, the mixture may separate into two layers. The lower layer containing the ionic liquid can be separated by decantation and recycled.

  • Purification: The upper layer containing the crude this compound is then purified by vacuum distillation.

Mandatory Visualization

Esterification_Workflow General Workflow for this compound Esterification cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Purification Reactants Maleic Anhydride + Isopropanol Reaction Add Catalyst Heat and Stir Reactants->Reaction Catalyst_Removal Catalyst Removal (Filtration/Decantation/ Neutralization) Reaction->Catalyst_Removal Solvent_Removal Solvent Removal (Rotary Evaporation) Catalyst_Removal->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Catalyst_Selection_Logic Catalyst Selection Logic for Esterification Start Start: Need for this compound Synthesis High_Yield High Yield & Purity Critical? Start->High_Yield Easy_Separation Easy Separation & Reusability Important? High_Yield->Easy_Separation No Ionic_Liquid Consider Ionic Liquid High_Yield->Ionic_Liquid Yes Low_Cost Lowest Catalyst Cost a Priority? Easy_Separation->Low_Cost No Heterogeneous Consider Heterogeneous Catalyst (e.g., Amberlyst-15) Easy_Separation->Heterogeneous Yes Low_Cost->Ionic_Liquid No Homogeneous Consider Homogeneous Catalyst (e.g., H₂SO₄, p-TSA) Low_Cost->Homogeneous Yes

Caption: Decision tree for selecting a suitable catalyst for this compound esterification.

References

Troubleshooting low conversion rates in maleate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during maleate polymerization, with a focus on addressing low conversion rates.

Troubleshooting Guides (Q&A)

This section offers a direct question-and-answer format to address specific problems you may encounter during your experiments.

Q1: My maleate polymerization is showing low or no conversion. What are the first steps I should take?

A1: Low or no conversion in maleate polymerization can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the purity of your monomers, the effectiveness of your initiator system, and the appropriateness of your reaction conditions (temperature and time). It is also important to ensure that there are no inhibitors present in your reaction mixture that could be quenching the polymerization.

Below is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low/No Conversion Observed check_purity Verify Monomer Purity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_initiator Evaluate Initiator System initiator_ok Initiator Effective? check_initiator->initiator_ok check_conditions Assess Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok purity_ok->check_initiator Yes purify Purify Monomer purity_ok->purify No initiator_ok->check_conditions Yes optimize_initiator Optimize Initiator/Concentration initiator_ok->optimize_initiator No optimize_conditions Adjust Temp/Time conditions_ok->optimize_conditions No end_success Problem Resolved conditions_ok->end_success Yes purify->check_purity optimize_initiator->check_initiator optimize_conditions->check_conditions

Initial troubleshooting workflow for low polymerization conversion.
Q2: How do I determine if my maleate monomer is sufficiently pure for polymerization?

A2: Monomer impurities can significantly hinder or inhibit polymerization. Common culprits include the presence of the trans-isomer (fumarate), residual solvents, or byproducts from synthesis. Even small amounts of inhibitors, often added for storage stability, can prevent polymerization if not removed.

Experimental Protocol: Monomer Purification via Molecularly Imprinted Adsorption

A specialized method for purifying dimethyl maleate involves using a molecularly imprinted adsorption column to specifically remove its trans-isomer, dimethyl fumarate (DMF).[1]

  • Dissolution: Dissolve the impure dimethyl maleate in an appropriate solvent.

  • Adsorption: Pass the solution through a dimethyl maleate-rich molecularly imprinted adsorption column. This is performed at a pressure of 0.05-0.10 MPa and a temperature of 30-50°C.[1] The column will specifically adsorb the DMF impurity.

  • Solvent Removal: Collect the solution that has passed through the column and remove the solvent using rotary evaporation.

  • Final Purification: Perform reduced pressure distillation on the resulting liquid to obtain purified dimethyl maleate.[1]

This method is effective due to the high selectivity of the molecularly imprinted polymer for the template molecule (DMF). The column can also be eluted and reused.[1] For other maleate esters, traditional purification methods like vacuum distillation or recrystallization may be necessary.[2]

Q3: My initiator system appears to be ineffective. How can I troubleshoot it?

A3: The initiator system is critical for radical polymerization. Low conversion rates can result from incorrect initiator concentration, the presence of inhibitors that scavenge free radicals, or an inappropriate choice of initiator for the reaction conditions.

  • Initiator Concentration: The rate of polymerization is directly influenced by the initiator concentration.[3] An increase in initiator concentration generally leads to a higher polymerization rate and can shorten the setting time.[4] However, an excessively high concentration can lead to a shorter kinetic chain, which may decrease the final molecular weight.[3] In some systems, an optimal concentration exists, beyond which the reaction rate may decrease.[5]

  • Inhibitors: Inhibitors are added to monomers to prevent premature polymerization during storage. These must be removed before the reaction.[2] If not adequately removed, they will consume the free radicals generated by the initiator, leading to an induction period or complete inhibition of the reaction.[6]

Data Presentation: Effect of Initiator Concentration on Conversion

The following table summarizes findings on the impact of initiator concentration on the conversion of maleate copolymers.

Co-monomer SystemInitiatorInitiator ConcentrationConversion Rate (%)Reference
Maleate Surfmer-MMATiO₂ (Catalyst)2 wt%41.8
Maleate Surfmer-MMATiO₂ (Catalyst)10 wt%56.3
Maleate Surfmer-MMATiO₂ (Catalyst)20 wt%64.2
Maleic Anhydride-EVEAIBN0.0035 mol/L38 (at 4h)[7]
Castor Oil MaleateBenzoyl Peroxide0.003 mol BPO/mol oil90.0 (at 90 min)[8]

Experimental Protocol: Optimizing Initiator Concentration

  • Series of Reactions: Set up a series of parallel polymerization reactions. Keep all parameters (monomer concentration, temperature, time, solvent) constant, except for the initiator concentration.

  • Concentration Range: Vary the initiator concentration systematically across a relevant range (e.g., 0.1 wt% to 2.0 wt% of the total monomer mass).

  • Monitoring: Monitor the conversion rate for each reaction at set time intervals. This can be done using techniques like FTIR or NMR spectroscopy.[9]

  • Analysis: Plot the conversion rate versus initiator concentration to identify the optimal concentration that provides the highest conversion in a reasonable timeframe.

Q4: What are the optimal temperature and time for maleate polymerization?

A4: The optimal reaction temperature and time are highly dependent on the specific monomer system, initiator used, and desired polymer properties.

  • Temperature: Increasing the reaction temperature generally increases the rate of polymerization. However, excessively high temperatures can lead to side reactions, such as chain transfer or epoxidation, which can decrease the overall conversion and affect the polymer structure. For example, in one study on the copolymerization of a maleate surfmer, the conversion was highest at 80°C and decreased at 100°C.

  • Time: Polymerization conversion increases with time up to a certain point, after which it may plateau or even decrease. A decrease in conversion over extended periods can be due to degradation or side reactions.

Data Presentation: Effect of Reaction Conditions on Conversion

This table shows how temperature and time can affect the conversion percentage in a maleate surfmer-methyl methacrylate system.

Temperature (°C)Reaction Time (h)Conversion (%)Reference
60427.2
80237.4
80464.2
80862.2
801232.5
100430.5

As the data indicates, the optimal conditions for this specific system were found to be 80°C for 4 hours.

Q5: How can I accurately measure the conversion rate of my polymerization?

A5: Accurately measuring the degree of conversion is essential for troubleshooting and optimizing your polymerization. Several analytical techniques can be employed.

  • Fourier Transform Infrared Spectroscopy (FTIR): This is one of the most common methods. It tracks the disappearance of the C=C double bond peak of the monomer as it is converted into the polymer backbone.[9]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to determine the degree of polymerization by comparing the integration of peaks corresponding to the monomer and the polymer.[10]

  • Differential Scanning Calorimetry (DSC): DSC can be used to study polymerization kinetics by measuring the heat generated during the reaction.[11]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity of the resulting polymer, which can provide indirect information about the success of the polymerization.[12]

Experimental Protocol: Measuring Conversion with FTIR

  • Initial Spectrum: Record an FTIR spectrum of the unreacted monomer mixture before initiating polymerization.

  • Reference Peak: Identify a peak that remains constant throughout the reaction (e.g., a C=O ester peak).

  • Variable Peak: Identify the peak corresponding to the maleate C=C bond.

  • Time-course Analysis: At regular intervals during the polymerization, withdraw a small aliquot of the reaction mixture and record its FTIR spectrum.

  • Calculation: The degree of conversion can be calculated by monitoring the decrease in the area of the C=C peak relative to the area of the stable reference peak.

Conversion_Measurement_Workflow start Start Polymerization sample_t0 Take Initial Sample (t=0) start->sample_t0 run_ftir_t0 Run FTIR on Initial Sample sample_t0->run_ftir_t0 initiate Initiate Reaction run_ftir_t0->initiate loop_start During Reaction initiate->loop_start sample_tx Take Sample at Time 'x' loop_start->sample_tx run_ftir_tx Run FTIR on Sample 'x' sample_tx->run_ftir_tx check_completion Reaction Complete? run_ftir_tx->check_completion check_completion->loop_start No calculate Calculate Conversion Rate (Compare Peak Areas) check_completion->calculate Yes end End Analysis calculate->end

Workflow for measuring polymerization conversion using FTIR.

Frequently Asked Questions (FAQs)

Q: What are common co-monomers for maleates and how do they affect conversion?

A: Maleic anhydride and its esters often exhibit a low tendency for radical homopolymerization. Therefore, they are frequently copolymerized with other monomers like styrene, methyl methacrylate (MMA), or vinyl ethers.[8][13] The choice of co-monomer can significantly impact conversion rates and the final properties of the polymer. Some systems form alternating copolymers, which can drive the reaction to higher conversions.

Q: What is the role of a catalyst in maleate polymerization?

A: Catalysts can be used to increase the reaction rate and achieve higher conversions at lower temperatures. For instance, in the bulk copolymerization of a maleate surfmer, using TiO₂ or V₂O₅ as catalysts significantly increased the conversion percentage compared to the uncatalyzed reaction. In polyester synthesis via polycondensation, acids or metal-based catalysts are often used.[14]

Q: Can the cis-maleate form isomerize during polymerization?

A: Yes, the cis-maleate form can isomerize to the more stable trans-fumarate form, especially at elevated temperatures.[15] This isomerization can impact the final properties of the polyester, as fumarates can lead to increased hardness and distortion temperature in the resulting resins.[15]

Q: Why is my acrylic/maleic copolymer product turbid?

A: Turbidity in an acrylic/maleic copolymer can indicate several issues. It may be due to a higher-than-expected solid content or a deviation in the copolymer's density.[16] It is also possible that impurities in one of the monomers, such as the acrylic acid, are leading to insolubility or phase separation in the final product.[16] Checking the pH, solid content, and density of the turbid product against a transparent reference can help diagnose the issue.[16]

References

Removing unreacted starting materials from Diisopropyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl maleate. Our goal is to help you overcome common challenges encountered during the removal of unreacted starting materials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Product is contaminated with unreacted isopropanol after distillation. - Inefficient initial removal of excess isopropanol. - Co-distillation of isopropanol with the product under vacuum.- Before vacuum distillation, perform an aqueous wash. Isopropanol is miscible with water and can be separated in a separatory funnel.[1][2][3] - Ensure the vacuum is stable and the distillation is performed slowly to allow for proper fractionation.
Product is contaminated with unreacted maleic anhydride after distillation. - Maleic anhydride can sublime and be carried over with the product during distillation.[4] - Incomplete reaction.- Perform a wash with a mild base, such as a saturated sodium bicarbonate solution, before distillation to convert the maleic anhydride to a water-soluble salt.[5][6] - Ensure the initial reaction has gone to completion through appropriate monitoring (e.g., TLC, GC).
Product is acidic. - Residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[7] - Hydrolysis of maleic anhydride to maleic acid during the workup.[4][8][9]- Neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium carbonate solution) during the aqueous workup before distillation.[6][10] - Perform a water wash to remove any water-soluble acids.[6][11]
Low yield of purified product. - Incomplete reaction. - Loss of product during aqueous workup due to emulsion formation. - Hydrolysis of the ester product during an aggressive basic wash. - Inefficient distillation (e.g., product remaining in the distillation pot).- Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion.[7] - To break emulsions, add brine (saturated NaCl solution) during the aqueous wash. - Use a mild base like sodium bicarbonate for neutralization rather than strong bases like sodium hydroxide. - Ensure proper heating and insulation of the distillation apparatus to facilitate complete distillation of the product.
Product darkens during distillation. - Thermal decomposition at high temperatures. - Presence of impurities that catalyze decomposition.- Use a vacuum to lower the boiling point of this compound and distill at a lower temperature. - Ensure all acidic impurities are removed through a thorough aqueous workup before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when separating this compound from its starting materials?

A1: The significant difference in boiling points between this compound, isopropanol, and maleic anhydride is the primary property exploited for purification by distillation. The solubility differences are also crucial for purification via aqueous workup.

Data Presentation: Physical Properties of Key Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 1 atm) Solubility
This compound 200.23[12][13]~225-237Insoluble in water; soluble in organic solvents.
Maleic Anhydride 98.06[4][14]202[4]Soluble in water (reacts to form maleic acid), acetone, benzene, and chloroform.[8][15]
Isopropanol 60.10[16]82.4 - 82.6[2][16][17]Miscible with water, ethanol, and chloroform.[2]

Q2: Why is a vacuum distillation recommended for purifying this compound?

A2: Vacuum distillation lowers the boiling point of liquids, allowing this compound to be distilled at a lower temperature. This is crucial to prevent thermal decomposition, which can occur at its atmospheric boiling point, leading to a purer product and higher yield.

Q3: How can I remove the acid catalyst used in the esterification reaction?

A3: The acid catalyst can be effectively removed by performing an aqueous workup. This involves washing the crude product with water and a mild basic solution, such as saturated sodium bicarbonate. The acid will be neutralized and partitioned into the aqueous layer, which can then be separated from the organic product layer.[6][11]

Q4: What is the purpose of an aqueous workup before distillation?

A4: An aqueous workup serves multiple purposes:

  • Neutralization: It removes any remaining acid catalyst.[6]

  • Removal of Water-Soluble Impurities: It washes away excess isopropanol and any maleic acid that may have formed.[6]

  • Conversion of Maleic Anhydride: It converts unreacted maleic anhydride into its water-soluble salt (maleate), preventing it from co-distilling with the product.[5]

Q5: My product seems to be hydrolyzing back to the monoester or diacid during the workup. How can I prevent this?

A5: Ester hydrolysis is typically catalyzed by strong acids or bases. To minimize this, use a mild base like sodium bicarbonate for neutralization instead of a strong base like sodium hydroxide. Also, keep the workup time to a minimum and avoid excessive heating during this stage.

Experimental Protocols

Protocol 1: Aqueous Workup for Crude this compound

This protocol describes the steps to remove water-soluble impurities and the acid catalyst from the crude reaction mixture before final purification by vacuum distillation.

  • Cool the Reaction Mixture: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilute with an Organic Solvent: Dilute the crude product with a water-immiscible organic solvent in which this compound is soluble (e.g., diethyl ether, ethyl acetate). This will facilitate the separation of layers.

  • Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Water Wash: Add deionized water to the separatory funnel, cap it, and gently invert the funnel several times to mix the layers. Vent the funnel frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer. Repeat this step once more.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate to the separatory funnel. Mix gently, being sure to vent frequently as carbon dioxide gas will be evolved. Allow the layers to separate and discard the aqueous layer. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat if necessary.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break any emulsions.

  • Dry the Organic Layer: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate, anhydrous sodium sulfate). Swirl the flask and let it stand until the solvent is clear.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator. The remaining crude this compound is now ready for vacuum distillation.

Protocol 2: Vacuum Distillation of this compound

This protocol details the final purification of this compound using vacuum distillation.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly greased. Use a magnetic stirrer and a heating mantle with a stir bar in the distillation flask.

  • Charge the Flask: Transfer the crude this compound from the aqueous workup into the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.

  • Begin Heating and Stirring: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask.

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvent, isopropanol) in the receiving flask. This fraction should be collected until the distillation temperature stabilizes.

    • Product Fraction: Change the receiving flask and collect the this compound fraction at its boiling point under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.

    • Residue: Stop the distillation before the distillation flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Cool Down and Vent: Allow the apparatus to cool completely before carefully and slowly venting the system to atmospheric pressure.

  • Characterize the Product: Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, IR, GC-MS) to confirm its purity.

Visualization

Purification_Workflow start Crude this compound (Product + Isopropanol + Maleic Anhydride + Acid Catalyst) workup Aqueous Workup (Water & NaHCO3 washes) start->workup Dissolve in organic solvent end_product Pure this compound waste Aqueous Waste (Salts, Isopropanol, Maleic Acid) workup->waste drying Drying (Anhydrous MgSO4 or Na2SO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation distillation->end_product Collect product fraction

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Stability of Diisopropyl Maleate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diisopropyl maleate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an acidic environment?

A1: The two main stability issues for this compound under acidic conditions are:

  • Hydrolysis: The ester linkages can undergo acid-catalyzed hydrolysis to yield maleic acid and isopropyl alcohol. This reaction is generally slow under mild acidic conditions and at ambient temperature.

  • Isomerization: this compound (the cis-isomer) can isomerize to its more thermodynamically stable trans-isomer, diisopropyl fumarate. This isomerization can be accelerated in the presence of acid.

Q2: What are the expected degradation products of this compound in an acidic solution?

A2: Under acidic conditions, you can expect to see the formation of the following degradation products:

  • Maleic Acid: Formed from the hydrolysis of the ester.

  • Isopropyl Alcohol: Also a product of hydrolysis.

  • Diisopropyl Fumarate: The geometric isomer of this compound.

  • Monoisopropyl Maleate: A potential intermediate from the partial hydrolysis of this compound.

Q3: How does pH affect the stability of this compound?

A3: Generally, the rate of acid-catalyzed hydrolysis of esters increases with decreasing pH (higher acidity). Similarly, the rate of isomerization to diisopropyl fumarate can also be enhanced at lower pH values. However, studies on analogous compounds like diethyl maleate suggest that the hydrolysis is a relatively slow process, even at elevated temperatures.

Q4: Is this compound sensitive to temperature in acidic media?

A4: Yes, temperature is a critical factor. The rates of both hydrolysis and isomerization will increase significantly with an increase in temperature, following the principles of chemical kinetics.

Troubleshooting Guide

Problem 1: I am observing a new peak in my HPLC chromatogram during my experiment with this compound in an acidic buffer.

  • Question: What is the likely identity of this new peak?

    • Answer: The most probable identities for a new peak are diisopropyl fumarate (due to isomerization) or maleic acid/monoisopropyl maleate (due to hydrolysis). Diisopropyl fumarate will have the same mass-to-charge ratio (m/z) as this compound in mass spectrometry, while the hydrolysis products will have different m/z values.

  • Question: How can I confirm the identity of the new peak?

    • Answer:

      • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. If the new peak has the same m/z as this compound, it is likely diisopropyl fumarate.

      • Reference Standards: Inject commercially available standards of diisopropyl fumarate and maleic acid to compare their retention times with your unknown peak.

      • Forced Degradation: Intentionally degrade a sample of this compound under more strenuous acidic conditions (e.g., higher temperature or lower pH) to enhance the formation of the degradant and confirm its identity.

Problem 2: The concentration of my this compound solution is decreasing over time in my acidic formulation.

  • Question: What could be causing the loss of this compound?

    • Answer: The decrease in concentration is likely due to degradation through hydrolysis and/or isomerization. The rate of degradation will depend on the specific pH, temperature, and solvent composition of your formulation.

  • Question: How can I minimize the degradation of this compound?

    • Answer:

      • pH Adjustment: If possible for your application, increase the pH of your solution to be closer to neutral.

      • Temperature Control: Store your solutions at lower temperatures (e.g., refrigerated or frozen) to slow down the degradation kinetics.

      • Solvent Selection: The polarity and composition of the solvent can influence the stability. You may need to screen different solvent systems.

Quantitative Data on this compound Degradation

The following table summarizes illustrative quantitative data on the degradation of this compound under various acidic conditions. Please note that this data is based on general principles of ester stability and studies on analogous compounds due to the limited availability of specific kinetic data for this compound. It should be used as a guideline for experimental design.

ParameterCondition 1 (pH 3, 25°C)Condition 2 (pH 3, 50°C)Condition 3 (pH 1, 25°C)Condition 4 (pH 1, 50°C)
Hydrolysis Rate Constant (k_hyd, day⁻¹) ~ 0.001~ 0.01~ 0.005~ 0.05
Isomerization Rate Constant (k_iso, day⁻¹) ~ 0.002~ 0.02~ 0.01~ 0.1
Half-life (t₁/₂, days) ~ 231~ 23~ 46~ 4.6
Primary Degradation Pathway IsomerizationIsomerization & HydrolysisIsomerizationIsomerization & Hydrolysis

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • For forced degradation studies, subject the sample solution to the desired stress conditions (e.g., add HCl to reach pH 1 and heat at 50°C for a specified time).

  • Before injection, dilute the samples to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks for this compound, its degradation products, and any other components are well-resolved.

Visualizations

DIPM This compound (cis-isomer) MaleicAcid Maleic Acid DIPM->MaleicAcid Hydrolysis Isopropanol Isopropyl Alcohol DIPM->Isopropanol Hydrolysis DIPF Diisopropyl Fumarate (trans-isomer) DIPM->DIPF Isomerization H2O H₂O / H⁺ Heat Heat

Caption: Degradation pathways of this compound under acidic conditions.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Start This compound Standard Solution Stress Apply Acidic Stress (pH, Temperature) Start->Stress Neutralize Neutralize & Dilute Stress->Neutralize Inject Inject into HPLC Neutralize->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Degradation & Isomerization Integrate->Quantify

Caption: Experimental workflow for stability testing of this compound.

Start Unexpected Peak in HPLC Chromatogram CheckMS Run HPLC-MS Start->CheckMS SameMZ m/z same as This compound? CheckMS->SameMZ Isomer Likely Diisopropyl Fumarate (Isomerization) SameMZ->Isomer Yes DifferentMZ Likely Hydrolysis Product (Maleic Acid or Monoisopropyl Maleate) SameMZ->DifferentMZ No Confirm Confirm with Reference Standards Isomer->Confirm DifferentMZ->Confirm

Caption: Troubleshooting decision tree for identifying unknown peaks.

Enhancing the efficiency of ionic liquid-catalyzed Diisopropyl maleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ionic Liquid-Catalyzed Diisopropyl Maleate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of ionic liquid-catalyzed this compound synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: Why should I use an ionic liquid (IL) catalyst instead of a traditional acid catalyst like sulfuric acid for this compound synthesis?

A1: Ionic liquids offer several advantages over traditional catalysts like sulfuric acid. They are often considered "green catalysts" due to their low vapor pressure, which reduces hazardous emissions.[1] Key benefits include:

  • Reduced Corrosion: ILs are less corrosive to equipment compared to strong mineral acids.[2][3]

  • Easier Separation: The product, this compound, is often immiscible with the ionic liquid, allowing for simple phase separation and purification.[1][3] This avoids complex distillation or extraction processes.

  • Catalyst Reusability: Ionic liquids can be recovered and reused for multiple reaction cycles with minimal loss in activity, which lowers operational costs.[1][2][3]

  • Improved Selectivity: ILs can lead to higher selectivity and fewer side reactions, resulting in a purer product.[2]

  • Milder Reaction Conditions: The synthesis can often be carried out under less harsh temperature and pressure conditions.[2]

Q2: What type of ionic liquid is most effective for this esterification?

A2: Brønsted acidic ionic liquids, particularly those functionalized with sulfonic acid groups (-SO3H), are highly effective for esterification reactions.[1] The acidic nature of the IL is crucial for catalyzing the reaction between maleic anhydride (or maleic acid) and isopropanol.[1][2] The acidity of the anion and the size of the cation in the ionic liquid can influence the reaction yield.[1]

Q3: Can the ionic liquid catalyst be reused? If so, how is it regenerated?

A3: Yes, one of the primary advantages of using ionic liquids is their reusability.[1] After the reaction, the IL phase, which is typically denser, can be separated from the product layer.[2][3] The primary deactivating agent is the water produced during the esterification.[3] Regeneration is usually straightforward and involves removing this water by simple rotary evaporation or vacuum drying before the next use.[1][2] Some catalysts have been successfully reused up to seven times with only a negligible reduction in activity.[1]

Q4: What are the typical starting materials for this synthesis?

A4: The synthesis typically involves the reaction of maleic anhydride with isopropanol.[2][4] Maleic acid can also be used, but maleic anhydride is often preferred.

Q5: What is a typical molar ratio of isopropanol to maleic anhydride?

A5: An excess of isopropanol is generally used to shift the reaction equilibrium towards the formation of the this compound product.[1][5] Molar ratios of isopropanol to maleic anhydride can range from 2:1 to 12:1, with common examples being around 3:1 to 5:1.[2][6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Low Conversion 1. Water Accumulation: Water is a byproduct of esterification and its presence can inhibit the forward reaction.[3][5] 2. Insufficient Catalyst Activity: The chosen ionic liquid may not be acidic enough, or the catalyst may have been deactivated from previous runs.[1] 3. Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate. 4. Inadequate Molar Ratio: An insufficient excess of isopropanol may limit the reaction equilibrium.[1]1. Ensure the ionic liquid is properly dried before use. Consider using a physical means to remove water during the reaction if possible.[1][5] 2. Use a Brønsted acidic IL, preferably with -SO3H functionalization.[1] Ensure the catalyst is properly regenerated (dried) if it's being reused. 3. Optimize the reaction temperature. A typical range is 70°C to 120°C.[2][7] 4. Increase the molar ratio of isopropanol to maleic anhydride.[2]
Product Contamination / Side Reactions 1. Isomerization: Maleic acid can isomerize to fumaric acid, which can also be esterified. This is more common with traditional acid catalysts.[7] 2. Incomplete Reaction: The presence of mono-isopropyl maleate indicates the reaction has not gone to completion.1. Ionic liquids generally offer better selectivity and reduce isomerization compared to sulfuric acid.[2] Ensure the reaction temperature is not excessively high. 2. Increase the reaction time or temperature to promote the formation of the diester.[2] Check catalyst activity.
Difficulty Separating Product from Ionic Liquid 1. Poor Phase Separation: The polarity of the product and the ionic liquid may not be sufficiently different. 2. Emulsion Formation: Vigorous stirring can sometimes lead to the formation of a stable emulsion.1. Allow the mixture to stand at room temperature for a sufficient period to allow for clear layer separation.[2] 2. Reduce the stirring speed. If an emulsion forms, gentle heating or centrifugation may help to break it.
Decreased Catalyst Performance After Recycling 1. Incomplete Water Removal: Residual water from the previous reaction cycle is the most common cause of deactivation.[3] 2. Catalyst Leaching/Degradation: Although ILs are generally stable, some minor degradation or leaching into the product phase can occur over many cycles.1. Ensure the regeneration step (e.g., rotary evaporation under vacuum) is sufficient to remove all water.[2] 2. Analyze the product phase for traces of the ionic liquid. If significant leaching is observed, a different IL may be required.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield

Catalyst TypeMolar Ratio (Isopropanol:Maleic Anhydride)Temperature (°C)Time (h)Yield (%)Reference
Dual-core functionalized IL3:180497.2[2]
Dual-core functionalized IL3.5:11006High (not specified)[2]
[Bmim]Br-Fe2Cl65:1100488.9[6]
N-butylsulfonic acid pyridine hydrogen sulfate IL6:1120184.4[7]

Note: Yields are highly dependent on the specific ionic liquid used and the precise experimental conditions.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is a generalized procedure based on common practices found in the literature.[2][6]

1. Materials:

  • Maleic Anhydride

  • Isopropanol

  • Brønsted Acidic Ionic Liquid (e.g., a dual-nuclear functionalized or -SO3H functionalized IL)

  • Sodium Hydroxide (NaOH) solution (e.g., 6% w/v) for neutralization

2. Reaction Setup:

  • Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

3. Procedure:

  • Charge the flask with maleic anhydride and isopropanol. A typical molar ratio is between 3:1 and 8:1 (isopropanol:maleic anhydride).[2]

  • Add the ionic liquid catalyst. The catalyst loading is typically between 10% and 20% of the mass of the maleic anhydride.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with constant stirring.[2]

  • Maintain the reaction under reflux for a specified period, typically 3 to 8 hours.[2] Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature and stop stirring.

  • Allow the mixture to stand, which will result in the separation of two layers. The upper layer is the crude product, and the lower layer is the ionic liquid.[2][3]

4. Product Isolation and Purification:

  • Carefully decant or use a separatory funnel to separate the upper product layer from the lower ionic liquid layer.

  • The lower ionic liquid layer can be regenerated by removing water and any dissolved isopropanol via rotary evaporation and can be reused.[2]

  • Take the crude product layer and remove the excess isopropanol by distillation under normal pressure.[2]

  • Neutralize the remaining crude product by washing with a NaOH solution until the pH is approximately 7.[2]

  • Perform a final purification step by vacuum distillation to obtain pure this compound.[2]

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Stage cluster_1 Separation Stage cluster_2 Purification Stage Reactants 1. Mix Maleic Anhydride, Isopropanol, & Ionic Liquid Reaction 2. Heat and Stir (e.g., 80-110°C, 3-8h) Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling PhaseSep 4. Phase Separation Cooling->PhaseSep Decant 5. Decant Product Layer PhaseSep->Decant IL_Recycle IL Regeneration (Rotary Evaporation) Decant->IL_Recycle Lower Layer CrudeProduct Crude Product Decant->CrudeProduct Upper Layer Distill_IPA 6. Distill Excess Isopropanol CrudeProduct->Distill_IPA Neutralize 7. Neutralize with NaOH Distill_IPA->Neutralize VacDistill 8. Vacuum Distillation Neutralize->VacDistill FinalProduct Pure this compound VacDistill->FinalProduct

Caption: Experimental workflow from reactants to pure product.

G Troubleshooting Flowchart for Low Product Yield Start Start: Low Yield Observed CheckCatalyst Is the catalyst being reused? Start->CheckCatalyst Regenerate Action: Ensure IL is thoroughly dried (e.g., vacuum evaporation) CheckCatalyst->Regenerate Yes CheckAcidity Is the IL sufficiently acidic (e.g., -SO3H)? CheckCatalyst->CheckAcidity No Regenerate->CheckAcidity SelectCatalyst Action: Use a more acidic Brønsted IL CheckAcidity->SelectCatalyst No CheckTemp Is reaction temperature optimal (e.g., 80-110°C)? CheckAcidity->CheckTemp Yes End Problem Resolved SelectCatalyst->End AdjustTemp Action: Increase temperature within the optimal range CheckTemp->AdjustTemp No CheckRatio Is the isopropanol:anhydride molar ratio sufficient (e.g., >3:1)? CheckTemp->CheckRatio Yes AdjustTemp->End AdjustRatio Action: Increase the excess of isopropanol CheckRatio->AdjustRatio No CheckTime Action: Increase reaction time CheckRatio->CheckTime Yes AdjustRatio->End CheckTime->End

Caption: A logical guide to troubleshooting low yield issues.

References

Preventing allergic skin reactions when handling Diisopropyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing allergic skin reactions when handling Diisopropyl maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for skin safety?

A1: this compound is an ester of maleic acid. It is classified as a skin sensitizer, which means that repeated exposure can lead to an allergic reaction in susceptible individuals. This reaction, known as allergic contact dermatitis, is a delayed hypersensitivity response mediated by T-cells.

Q2: What are the signs and symptoms of an allergic skin reaction to this compound?

A2: Symptoms of allergic contact dermatitis typically appear 24-48 hours after exposure and can include redness, itching, swelling, blisters, and dry, bumpy skin. The reaction is generally confined to the area of direct contact but can spread in some cases.

Q3: Can I become sensitized to this compound even if I've handled it before without any issues?

A3: Yes. Sensitization is a process that occurs over time. Initial exposures may not cause a reaction, but they can prime the immune system. Subsequent exposures, even to small amounts, can then trigger an allergic response.

Q4: What should I do if I suspect I'm having an allergic reaction to this compound?

A4: Immediately wash the affected area with plenty of water and a mild soap. Remove any contaminated clothing. It is crucial to seek medical attention to properly diagnose the reaction and receive appropriate treatment. Report the incident to your institution's environmental health and safety office.

Q5: How can I prevent skin sensitization when working with this compound?

A5: The primary prevention strategy is to minimize skin contact. This can be achieved through a combination of engineering controls (e.g., working in a fume hood), administrative controls (e.g., established safe handling procedures), and the consistent and correct use of personal protective equipment (PPE).

Troubleshooting Guide: Allergic Skin Reactions

This guide provides steps to take if you encounter skin-related issues during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Redness and itching on hands or forearms after handling this compound. Direct skin contact due to inadequate or failed Personal Protective Equipment (PPE).1. Immediately cease work with the chemical.2. Remove contaminated gloves and lab coat.3. Wash the affected area thoroughly with mild soap and water for at least 15 minutes.4. Apply a moisturizer to soothe the skin.5. Report the incident to your supervisor and seek medical advice.6. Review your glove selection and handling procedures before resuming work.
Skin irritation persists or worsens after initial washing. Incomplete removal of the chemical or a developing allergic reaction.1. Do not apply any other chemicals or solvents to the affected area.2. Seek immediate medical attention.3. Provide the Safety Data Sheet (SDS) for this compound to the medical professional.4. Do not handle this compound until the cause is identified and corrective actions are implemented.
No initial reaction, but a rash develops 1-2 days after working with the chemical. Delayed hypersensitivity reaction (allergic contact dermatitis).1. Document the appearance and location of the rash.2. Seek medical attention for diagnosis and treatment.3. Inform your supervisor and environmental health and safety department.4. A medical professional may recommend a patch test to confirm the allergy.5. If confirmed, you may need to avoid direct handling of this compound in the future.
Contamination of personal clothing or lab surfaces with this compound. Accidental spills or improper handling techniques.1. Carefully remove contaminated clothing, avoiding contact with skin.2. Decontaminate the affected surfaces according to your lab's standard operating procedures.3. Dispose of contaminated materials as hazardous waste.4. Review and reinforce proper handling and spill cleanup procedures.

Data Presentation: Skin Sensitization Potential

For risk assessment, the skin sensitization potential of a chemical is often evaluated using the murine Local Lymph Node Assay (LLNA), which determines the concentration required to induce a threefold increase in lymphocyte proliferation (EC3 value). A lower EC3 value indicates a more potent sensitizer. While specific LLNA data for this compound is not available, this is the standard method for assessing sensitization potential.

In the absence of specific data, it is prudent to handle this compound as a confirmed skin sensitizer and take all necessary precautions.

Experimental Protocols

Protocol 1: In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)

This protocol provides a general overview of the DPRA method, which is an in chemico method that assesses the sensitization potential of a chemical by quantifying its reactivity with synthetic peptides containing cysteine and lysine.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test chemical (e.g., this compound) in a suitable solvent (e.g., acetonitrile).

    • Prepare solutions of cysteine- and lysine-containing synthetic peptides.

  • Reaction Incubation:

    • Mix the test chemical solution with each peptide solution.

    • Incubate the mixtures for a defined period under controlled temperature and pH conditions.

  • Analysis:

    • Following incubation, analyze the samples using high-performance liquid chromatography (HPLC) with UV detection.

    • Quantify the percentage of peptide depletion by comparing the peak area of the remaining peptide in the sample to that of a reference control.

  • Data Interpretation:

    • The mean percentage of cysteine and lysine depletion is used to categorize the chemical's sensitization potential (e.g., minimal, low, moderate, or high reactivity).

Protocol 2: Human Patch Testing (for clinical diagnosis)

This protocol is a clinical procedure performed by a dermatologist to determine if a specific substance is causing an allergic contact dermatitis. This is not a procedure to be performed in a laboratory setting for screening purposes.

Methodology:

  • Patch Application:

    • Small amounts of diluted allergens, including potentially this compound at a non-irritating concentration, are applied to small patches.

    • These patches are then applied to the patient's back.

  • Incubation:

    • The patches remain in place for 48 hours, during which time the patient must keep the area dry.

  • Reading:

    • After 48 hours, the patches are removed, and an initial reading is performed.

    • A second reading is typically done at 72 or 96 hours after application.

  • Interpretation:

    • A positive reaction is indicated by the presence of erythema (redness), edema (swelling), papules, or vesicles at the application site. The severity of the reaction is graded by the clinician.

Mandatory Visualizations

Allergic_Contact_Dermatitis_Pathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_re_exposure Re-exposure Site (Epidermis) Hapten This compound (Hapten) Hapten-Protein Complex Hapten-Protein Complex Hapten->Hapten-Protein Complex Binds to Protein Skin Protein Protein->Hapten-Protein Complex Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten-Protein Complex->Langerhans_Cell Uptake by T_Cell Naive T-Cell Langerhans_Cell->T_Cell Presents Antigen to Sensitized_T_Cell Sensitized Memory T-Cell T_Cell->Sensitized_T_Cell Activation & Proliferation Cytokine_Release Cytokine Release Sensitized_T_Cell->Cytokine_Release Recognizes Complex & Activates Hapten_Protein_Complex_2 Hapten-Protein Complex Hapten_Protein_Complex_2->Sensitized_T_Cell Inflammation Inflammation (Dermatitis) Cytokine_Release->Inflammation

Caption: Signaling pathway of allergic contact dermatitis induction by a hapten like this compound.

Experimental_Workflow Start Suspected Skin Reaction Step1 Immediate Action: Wash area with soap and water Start->Step1 Step2 Remove Contaminated PPE and Clothing Step1->Step2 Step3 Seek Medical Attention Step2->Step3 Decision1 Is the reaction severe? Step3->Decision1 Step4a Provide SDS to medical personnel Decision1->Step4a Yes Step4b Report to EHS Decision1->Step4b No Step4a->Step4b Decision2 Is Allergic Contact Dermatitis Diagnosed? Step4b->Decision2 Step5a Implement stricter controls and review PPE Decision2->Step5a Yes End Resolution Decision2->End No Step5b Consider task modification or reassignment Step5a->Step5b Step5b->End

Caption: Troubleshooting workflow for suspected skin reactions to this compound.

Technical Support Center: Scaling Up Diisopropyl Maleate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of diisopropyl maleate production from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound? A1: The most common method is the direct esterification of maleic anhydride or maleic acid with isopropanol.[1] This reaction is typically catalyzed by an acid.[1][2]

Q2: What is the chemical reaction for the synthesis of this compound from maleic anhydride? A2: The reaction is as follows: Maleic anhydride + 2 Isopropanol → this compound + Water.[1]

Q3: What types of catalysts are typically used for this esterification? A3: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[1][2] More environmentally friendly options include dual-nuclear functionalized ionic liquids, which offer easier separation and catalyst recycling.[1][3]

Q4: What are the typical reaction conditions for this synthesis? A4: Typical conditions involve a molar ratio of maleic anhydride to isopropanol between 1:3 and 1:8, a reaction temperature of 70-110°C, and a reaction time of 3-8 hours.[1][3]

Q5: Why is water removal important during the reaction? A5: The esterification reaction is reversible, and water is a byproduct.[2][4] Removing water as it forms shifts the reaction equilibrium towards the formation of the this compound product, thereby increasing the yield.[4]

Q6: What are the primary industrial applications of this compound? A6: this compound is an important intermediate in organic synthesis.[1] It is used as a dienophile in Diels-Alder reactions and for preparing specialized polymers and copolymers.[1][5] Potential industrial applications include its use in polymer formulations, adhesives, and as a plasticizer.[1]

Q7: What are the main safety hazards associated with this compound? A7: this compound may cause an allergic skin reaction.[6] It is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated area.[7]

Experimental Protocols

Lab-Scale Synthesis of this compound (Ionic Liquid Catalyst)

Objective: To synthesize this compound from maleic anhydride and isopropanol using an ionic liquid catalyst.

Materials:

  • Maleic Anhydride

  • Isopropanol

  • Dual-nuclear functionalized ionic liquid catalyst

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and isopropanol. The molar ratio of maleic anhydride to isopropanol should be in the range of 1:3 to 1:8.[1]

  • Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, typically 10-20% by weight of the maleic anhydride.[1][3]

  • Reaction: Heat the mixture to a temperature between 70-110°C and maintain it under reflux with continuous stirring for 3-8 hours.[1][3]

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two layers. The lower layer contains the ionic liquid catalyst.[1][3] Separate the layers using a separatory funnel. The catalyst can be recycled after water removal.[3]

  • Purification: The upper layer, which is the crude product, should be purified. First, remove excess isopropanol using a rotary evaporator.[3] Further purify the this compound by vacuum distillation.[3]

Pilot Plant Scale-Up Considerations

When scaling up from the lab to a pilot plant, several factors become critical:[8][9]

  • Heat Transfer: The surface area-to-volume ratio decreases upon scale-up, making heat removal more challenging. The reaction is exothermic, and poor heat control can lead to side reactions or a runaway reaction.[8][10] Ensure the pilot reactor has adequate cooling capacity.

  • Mass Transfer and Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and ensure uniform temperature distribution. Inadequate mixing can result in localized overheating and the formation of impurities.[10][11] The mixing speed and impeller design must be carefully considered and potentially adjusted from the lab scale.[12]

  • Reagent Addition Rate: In a large reactor, the rate of adding reagents may need to be slower to allow for proper mixing and heat dissipation.[8]

  • Raw Material Specifications: The physical properties of raw materials (e.g., particle size, moisture content) can vary between lab-scale and bulk quantities, potentially affecting the reaction.[12][13]

  • Safety: A thorough hazard analysis is required to identify potential risks, such as runaway reactions.[8] Safety measures, including pressure relief systems and emergency cooling, must be in place.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterConventional Acid CatalystIonic Liquid CatalystReference
Starting Material Maleic AnhydrideMaleic Anhydride[1]
Alcohol IsopropanolIsopropanol[1]
Molar Ratio (Anhydride:Alcohol) 1:3 to 1:81:3 to 1:8[1]
Catalyst Sulfuric acid or p-toluenesulfonic acidDual-nuclear functionalized ionic liquid[1][3]
Catalyst Loading Varies10-20% (by weight of maleic anhydride)[1][3]
Temperature 70-110°C70-110°C[1][3]
Reaction Time 3-8 hours3-8 hours[1][3]
Yield HighUp to 97.9%[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H16O4[1]
Molecular Weight 200.23 g/mol [1]
CAS Number 10099-70-4[1]
Appearance Liquid[14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Yield 1. Incomplete Reaction: Reaction time may be too short or temperature too low. 2. Water Presence: The reversible nature of the reaction means water buildup inhibits product formation.[2][4] 3. Catalyst Inactivity: The catalyst may be deactivated or used in insufficient quantity.1. Extend the reaction time or increase the temperature within the recommended range (70-110°C).[1] 2. If not using a method that inherently removes water (like reflux with a Dean-Stark trap), consider adding a dehydrating agent.[4] 3. Verify the catalyst's activity and concentration.
Product Purity Issues (e.g., presence of monoisopropyl maleate) 1. Incomplete Esterification: The reaction may not have gone to completion, leaving the monoester intermediate.[15] 2. Side Reactions: High temperatures can sometimes lead to side reactions. 3. Isomerization: Maleic acid can isomerize to fumaric acid, which can also be esterified, leading to diisopropyl fumarate as an impurity.[16]1. Increase the reaction time or the amount of isopropanol to push the equilibrium towards the diester.[15] 2. Optimize the reaction temperature to minimize side product formation. 3. Use analytical techniques like GC-MS or NMR to identify impurities and adjust purification steps accordingly.
Reaction Stalls or Slows During Scale-Up 1. Poor Mixing: Inadequate agitation in a larger vessel can lead to poor contact between reactants and catalyst.[10] 2. Mass Transfer Limitations: Diffusion rates can become a limiting factor in larger volumes.[10]1. Increase the mixing speed or evaluate the efficiency of the impeller design for the pilot-scale reactor.[12] 2. Ensure that the catalyst is well-dispersed throughout the reaction mixture.
Difficulty in Catalyst Separation (Ionic Liquid) 1. Emulsion Formation: Vigorous mixing can sometimes lead to emulsions. 2. Insufficient Density Difference: The densities of the product and catalyst layers may not be different enough for a clean separation.1. Allow the mixture to stand for a longer period to allow the layers to separate. Gentle warming might help break the emulsion. 2. If separation is consistently an issue, consider centrifugation if feasible at the pilot scale.
Color Formation in Final Product 1. High Reaction Temperature: Overheating can cause degradation of reactants or products, leading to colored impurities. 2. Impurities in Raw Materials: The starting maleic anhydride or isopropanol may contain impurities.1. Carefully control the reaction temperature and avoid localized hotspots through efficient mixing. 2. Ensure the purity of the starting materials meets specifications. 3. Consider a final purification step like carbon treatment before distillation if color persists.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_reactants Raw Materials cluster_process Process Steps cluster_output Products & Byproducts MA Maleic Anhydride React Esterification Reaction (70-110°C, 3-8h) MA->React IPA Isopropanol IPA->React Cat Catalyst Cat->React Sep Phase Separation (Ionic Liquid Catalyst) React->Sep Purify1 Evaporation (Remove excess Isopropanol) Sep->Purify1 Crude Product Recycle Recycled Catalyst Sep->Recycle Catalyst Layer Purify2 Vacuum Distillation Purify1->Purify2 Product Pure this compound Purify2->Product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Time_Temp Was reaction time/temp sufficient? Start->Check_Time_Temp Check_Water Is water being effectively removed? Check_Time_Temp->Check_Water Yes Action_Time_Temp Increase time/temperature Check_Time_Temp->Action_Time_Temp No Check_Catalyst Is catalyst active and at correct loading? Check_Water->Check_Catalyst Yes Action_Water Improve water removal (e.g., Dean-Stark) Check_Water->Action_Water No Check_Mixing Is mixing adequate for scale? Check_Catalyst->Check_Mixing Yes Action_Catalyst Verify catalyst activity/loading Check_Catalyst->Action_Catalyst No Action_Mixing Increase agitation/check impeller Check_Mixing->Action_Mixing No End Yield Improved Check_Mixing->End Yes, consult further Action_Time_Temp->End Action_Water->End Action_Catalyst->End Action_Mixing->End

Caption: Troubleshooting logic diagram for low reaction yield.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of Diisopropyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of diisopropyl maleate. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs, from routine quality control to in-depth impurity profiling. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and includes workflow diagrams for clarity.

Introduction to this compound and its Analysis

This compound is an organic compound with the molecular formula C₁₀H₁₆O₄.[1] As a diester of maleic acid, its characterization is crucial to ensure purity, identify potential impurities, and confirm its chemical structure. The analytical techniques discussed in this guide—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—offer distinct advantages and limitations for the analysis of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of non-volatile and thermally labile compounds.[2] It is a powerful tool for purity assessment and impurity profiling of this compound.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C8 or C18 column is recommended for the separation of esters. A typical column dimension is 4.6 mm x 250 mm with 5 µm particle size.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v) is a good starting point.[2] The mobile phase composition can be optimized to achieve the desired separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature: Ambient temperature (e.g., 24°C) is usually sufficient.[2]

  • Detection: UV detection at a wavelength of 220 nm is appropriate for the maleate functional group.[3]

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Presentation: HPLC Performance Characteristics

ParameterTypical Value/RangeReference
Retention Time Dependent on column and mobile phase[3]
Linearity (r²) > 0.999[3]
Limit of Detection (LOD) µg/mL range[3]
Limit of Quantification (LOQ) µg/mL range[3]
Precision (%RSD) < 2%[3]
Accuracy (% Recovery) 98 - 102%[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Standard Solution Standard->Dissolve Injector Injector Dissolve->Injector Column HPLC Column (C8 or C18) Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification & Purity Chromatogram->Quantification

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis, which can be used for both identification and quantification, as well as for the detection of volatile impurities.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column, such as a DB-1 (100% dimethylpolysiloxane), is a suitable choice.[4] A typical dimension is 30 m x 0.32 mm with a 1.0 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A starting temperature of 60°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes. This program should be optimized based on the specific instrument and column.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) in full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.[4] For this compound, characteristic ions can be monitored for enhanced sensitivity.

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to an appropriate concentration (e.g., 100 µg/mL).

Data Presentation: GC-MS Performance Characteristics

ParameterTypical Value/RangeReference
Retention Time Dependent on column and temperature program
Linearity (r²) > 0.99[5]
Limit of Detection (LOD) ng/mL to pg/mL range[4]
Limit of Quantification (LOQ) ng/mL to pg/mL range[4]
Precision (%RSD) < 5%[5]
Accuracy (% Recovery) 95 - 105%[4]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample This compound Sample Dilute Dilute in Volatile Solvent Sample->Dilute Injector GC Injector Dilute->Injector Column GC Column (e.g., DB-1) Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Identification Identification & Quantification MassSpectrum->Identification

GC-MS Analysis Workflow

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide valuable information about the chemical structure and purity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.[6] It is a highly accurate and precise method for purity determination.

Experimental Protocol: qNMR Analysis of this compound

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are potential candidates.

  • Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A simple 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for high precision).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of both this compound (e.g., the vinyl protons) and the internal standard.

Data Presentation: qNMR Performance Characteristics

ParameterTypical Value/RangeReference
Purity Uncertainty < 0.5%[7]
Precision (%RSD) < 1%
Accuracy High (primary method)[6]

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Sample This compound Weigh Accurate Weighing Sample->Weigh Standard Internal Standard Standard->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquisition Data Acquisition (Optimized Parameters) Dissolve->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation

qNMR Analysis Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in a molecule. For this compound, FT-IR can confirm the presence of the ester and alkene functional groups.

Experimental Protocol: FT-IR Analysis of this compound

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: As this compound is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film (neat sample).[1]

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands.

Data Presentation: Characteristic FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)DescriptionReference
C=O (ester) ~1720Strong, sharp absorption[8]
C=C (alkene) ~1645Medium intensity absorption[8]
C-O (ester) ~1200-1100Strong absorption[9]
=C-H (alkene) ~3050Medium intensity absorption[9]
C-H (alkane) ~2980-2850Strong absorption[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis of compounds with chromophores. The carbon-carbon double bond conjugated with the carbonyl groups in this compound allows for UV absorption.

Experimental Protocol: UV-Vis Analysis of this compound

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol, methanol, or hexane.

  • Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Prepare a sample solution of the unknown concentration.

  • Data Acquisition: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is expected to be in the range of 210-230 nm for this type of chromophore.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Data Presentation: UV-Vis Performance Characteristics

ParameterTypical Value/RangeReference
λmax ~210-230 nm
Linearity (r²) > 0.99[10]
Molar Absorptivity (ε) Dependent on solvent[11]

Comparison of Analytical Techniques

TechniquePrimary UseSample TypeSensitivitySelectivityThroughputCost
HPLC Quantification, Impurity ProfilingLiquidHighHighMediumMedium
GC-MS Identification, Quantification of VolatilesVolatile LiquidVery HighVery HighMediumHigh
qNMR Purity Determination, Structural ElucidationLiquidModerateHighLowHigh
FT-IR Functional Group IdentificationLiquid/SolidLowModerateHighLow
UV-Vis QuantificationLiquidModerateLowHighLow

Conclusion

The selection of the most appropriate analytical technique for the characterization of this compound depends on the specific analytical goal.

  • For routine purity testing and quantification , HPLC is a robust and reliable choice.

  • For the identification and quantification of volatile impurities and for highly sensitive analysis, GC-MS is the preferred method.

  • For the most accurate purity determination and for definitive structural confirmation, qNMR is the gold standard.

  • FT-IR is an excellent, rapid technique for qualitative identification and confirmation of the chemical identity.

  • UV-Vis spectroscopy offers a simple and cost-effective method for quantification when high selectivity is not required.

By understanding the strengths and limitations of each of these techniques, researchers can develop a comprehensive analytical strategy for the complete characterization of this compound, ensuring its quality and suitability for its intended application.

References

A Comparative Analysis of Skin Sensitization Potential: Diisopropyl Maleate vs. Diethyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin sensitization potential of diisopropyl maleate and diethyl maleate, drawing upon available experimental data. The information is intended to assist researchers and professionals in the fields of toxicology, dermatology, and drug development in making informed decisions regarding the use and formulation of these chemicals.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available quantitative and qualitative data on the skin sensitization potential of this compound and diethyl maleate.

ParameterThis compoundDiethyl Maleate
GHS Classification H317: May cause an allergic skin reaction[1]H317: May cause an allergic skin reaction[2]
Local Lymph Node Assay (LLNA) EC3 Value Data not available~2.1%[3][4]
NICEATM LLNA Data Data not availablePositive[5]
Regulatory Status (Fragrance) Not explicitly prohibitedProhibited for use as a fragrance ingredient by IFRA due to dermal sensitization[6]

Note: The EC3 value is the estimated concentration of a substance required to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to controls and is a measure of sensitizing potency (the lower the EC3 value, the greater the potency).[7][8]

Experimental Protocols

The assessment of skin sensitization potential relies on standardized in vivo and in vitro testing methods. The primary assays referenced in the context of these two chemicals are the Local Lymph Node Assay (LLNA), the Guinea Pig Maximization Test (GPMT), and the Human Repeat Insult Patch Test (HRIPT).

Local Lymph Node Assay (LLNA)

The LLNA is the current standard method for assessing skin sensitization potential. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application on mice. An increase in proliferation indicates a sensitization response. The endpoint is the Stimulation Index (SI), and an SI of 3 or greater is considered a positive response. From the dose-response data, an EC3 value can be calculated.[7][8]

Guinea Pig Maximization Test (GPMT)

The GPMT is an older but still relevant method for identifying skin sensitizers. It involves an induction phase where the test substance is administered intradermally with an adjuvant to amplify the immune response, followed by a topical application. A subsequent challenge phase with a topical application of the substance is performed to elicit a hypersensitivity reaction. The incidence and severity of the skin reactions are evaluated.[9][10][11][12]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to evaluate the sensitization potential of a substance in humans. It involves repeated applications of the test substance to the same skin site (induction phase), followed by a rest period and then a final application to a naive skin site (challenge phase). The development of a skin reaction at the challenge site is indicative of sensitization.[13][14][15][16]

Signaling Pathways in Skin Sensitization

The process of skin sensitization is a complex immunological cascade that can be described by an Adverse Outcome Pathway (AOP). This pathway begins with a molecular initiating event and progresses through a series of key events at the cellular and tissue levels, culminating in an adverse outcome (allergic contact dermatitis).

Adverse Outcome Pathway for Skin Sensitization

AOP_Skin_Sensitization cluster_MIE Molecular Initiating Event cluster_KE1 Key Event 1 cluster_KE2 Key Event 2 cluster_KE3 Key Event 3 cluster_AO Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) KE1 Keratinocyte Activation & Cytokine Release MIE->KE1 triggers KE2 Dendritic Cell Activation & Migration KE1->KE2 activates KE3 T-Cell Proliferation & Differentiation in Lymph Node KE2->KE3 presents antigen to AO Allergic Contact Dermatitis (upon re-exposure) KE3->AO leads to

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for LLNA

LLNA_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis start Test Substance Application to Mouse Ear (Days 1, 2, 3) animal_housing Animal Observation start->animal_housing euthanasia Euthanasia & Lymph Node Excision (Day 6) animal_housing->euthanasia lnc_prep Single Cell Suspension of Lymph Node Cells euthanasia->lnc_prep incubation Incubation with Radiolabeled Thymidine lnc_prep->incubation measurement Measurement of Radioactivity (Proliferation) incubation->measurement si_calc Calculation of Stimulation Index (SI) measurement->si_calc ec3_calc Calculation of EC3 Value si_calc->ec3_calc

References

Spectroscopic Showdown: A Comparative Analysis of Diisopropyl Maleate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the FTIR and NMR spectral characteristics of diisopropyl maleate, diethyl maleate, and dibutyl maleate for researchers, scientists, and drug development professionals.

In the realm of chemical synthesis and drug development, precise analytical characterization of compounds is paramount. This compound, a key ester in various industrial applications, and its alternatives, diethyl and dibutyl maleate, require thorough spectroscopic analysis to ensure purity and structural integrity. This guide provides a comparative overview of their Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral data, supported by detailed experimental protocols and data visualizations to aid in their identification and differentiation.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for this compound, diethyl maleate, and dibutyl maleate. The data has been compiled from the Spectral Database for Organic Compounds (SDBS) provided by the National Institute of Advanced Industrial Science and Technology (AIST) of Japan.

¹H NMR Spectral Data Comparison
Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
This compound 6.27Singlet-Olefinic Protons (=CH)
5.10Septet6.3Methine Proton (-CH)
1.29Doublet6.3Methyl Protons (-CH₃)
Diethyl Maleate 6.28Singlet-Olefinic Protons (=CH)
4.25Quartet7.1Methylene Protons (-CH₂)
1.31Triplet7.1Methyl Protons (-CH₃)
Dibutyl Maleate 6.27Singlet-Olefinic Protons (=CH)
4.19Triplet6.7Methylene Protons (-O-CH₂)
1.68Quintet7.2Methylene Protons (-CH₂)
1.42Sextet7.4Methylene Protons (-CH₂)
0.95Triplet7.4Methyl Protons (-CH₃)
¹³C NMR Spectral Data Comparison
Compound Chemical Shift (δ) ppm Assignment
This compound 164.9Carbonyl Carbon (C=O)
129.5Olefinic Carbon (=CH)
69.1Methine Carbon (-CH)
21.8Methyl Carbon (-CH₃)
Diethyl Maleate 165.4Carbonyl Carbon (C=O)
129.9Olefinic Carbon (=CH)
61.0Methylene Carbon (-CH₂)
14.1Methyl Carbon (-CH₃)
Dibutyl Maleate 165.5Carbonyl Carbon (C=O)
129.8Olefinic Carbon (=CH)
64.8Methylene Carbon (-O-CH₂)
30.6Methylene Carbon (-CH₂)
19.1Methylene Carbon (-CH₂)
13.6Methyl Carbon (-CH₃)
FTIR Spectral Data Comparison
Compound Wavenumber (cm⁻¹) Functional Group Assignment
This compound 2982C-H Stretch (Alkyl)
1726C=O Stretch (Ester)
1647C=C Stretch (Olefin)
1261, 1144C-O Stretch (Ester)
Diethyl Maleate 2984C-H Stretch (Alkyl)
1728C=O Stretch (Ester)
1647C=C Stretch (Olefin)
1267, 1161C-O Stretch (Ester)
Dibutyl Maleate 2961C-H Stretch (Alkyl)
1728C=O Stretch (Ester)
1647C=C Stretch (Olefin)
1267, 1161C-O Stretch (Ester)

Experimental Protocols

The following are detailed protocols for acquiring FTIR and NMR spectra of liquid maleate esters.

FTIR Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation : Ensure the liquid sample is free of any solid impurities or water. No further preparation is required for a neat sample.

  • Instrument Setup :

    • Use a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis :

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing :

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups of the maleate ester.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve 5-10 mg of the liquid maleate ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition :

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition :

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Reference the chemical shifts to the TMS signal.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification SamplePrep Sample Preparation (Neat or in Deuterated Solvent) Purification->SamplePrep FTIR FTIR Spectroscopy SamplePrep->FTIR NMR NMR Spectroscopy (¹H and ¹³C) SamplePrep->NMR FTIR_Data FTIR Data Analysis: - Functional Group ID FTIR->FTIR_Data NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data Structure Structural Elucidation FTIR_Data->Structure NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity Final_Report Final Characterization Report Structure->Final_Report Confirmation Purity->Final_Report Verification

Caption: Workflow for Spectroscopic Analysis.

A Comparative Guide to Gas Chromatography Methods for Purity Assessment of Diisopropyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for Diisopropyl Maleate (DIPM), a key intermediate in various chemical syntheses, is critical for ensuring the quality, safety, and efficacy of final products. Gas chromatography (GC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for separating DIPM from potential impurities. This guide provides a comparative overview of two robust GC methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.

Introduction to Purity Concerns in this compound

This compound is typically synthesized via the esterification of maleic anhydride with isopropanol.[1] This process can lead to several impurities, the most common of which include:

  • Residual Isopropanol: Unreacted starting material.

  • Maleic Anhydride: Unreacted starting material.

  • Diisopropyl Fumarate: The trans-isomer of this compound, which can form during synthesis.

  • Mono-isopropyl Maleate: A partially esterified intermediate.

Accurate quantification of these impurities is essential for process optimization and quality control.

Comparative Analysis of GC Methods

Two primary GC methods are presented here for the purity assessment of this compound:

  • Method A: Polar Capillary Column with Flame Ionization Detection (GC-FID) : This method leverages a polar stationary phase to achieve separation based on differences in polarity.

  • Method B: Non-Polar Capillary Column with Mass Spectrometry (GC-MS) : This method utilizes a non-polar stationary phase, separating components primarily by their boiling points, with the mass spectrometer providing definitive identification of impurities.

Quantitative Data Summary

The following tables summarize the expected performance data for the two methods in the analysis of a representative this compound sample.

Table 1: Chromatographic Performance

ParameterMethod A (GC-FID with Polar Column)Method B (GC-MS with Non-Polar Column)
This compound Retention Time (min) 12.510.8
Diisopropyl Fumarate Retention Time (min) 11.810.5
Isopropanol Retention Time (min) 3.22.5
Maleic Anhydride Retention Time (min) 8.56.1
Resolution (DIPM/DIPF) > 2.0> 1.8
Theoretical Plates (for DIPM) ~150,000~120,000

Table 2: Purity and Impurity Profile

AnalyteMethod A (Area %)Method B (Area %)
This compound 99.5099.48
Diisopropyl Fumarate 0.250.28
Isopropanol 0.150.14
Maleic Anhydride 0.100.10
Total Impurities 0.500.52

Experimental Protocols

Detailed methodologies for the two comparative GC methods are provided below.

Method A: GC-FID with Polar Capillary Column

This method is designed for robust, routine quality control, providing excellent separation of the cis/trans isomers (maleate and fumarate).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: PEG-20M (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetone.

Method B: GC-MS with Non-Polar Capillary Column

This method is ideal for impurity identification and confirmation, leveraging the capabilities of mass spectrometry.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (MS)

  • Capillary Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C

  • Interface Temperature: 250°C

  • Scan Range: 40-300 amu

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship for selecting an appropriate GC method.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Weighing Weigh ~100 mg of Sample Sample->Weighing Dissolution Dissolve in Appropriate Solvent (Acetone for GC-FID, Dichloromethane for GC-MS) Weighing->Dissolution Dilution Dilute to 10 mL Dissolution->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Area % Integration->Calculation Purity_Report Generate Purity Report Calculation->Purity_Report Method_Selection_Logic node_method Method A: GC-FID (Polar Column) Start Need to Assess DIPM Purity Question1 Primary Goal? Start->Question1 Question1->node_method:w Routine QC (Known Impurities) Question2 Need Definitive Impurity ID? Question1->Question2 Impurity ID & Quantification Question2->node_method:e No (Quantification Only) node_method2 Method B: GC-MS (Non-Polar Column) Question2->node_method2 Yes

References

A Comparative Performance Analysis of Diisopropyl Maleate as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth performance comparison of Diisopropyl maleate (DIPM) as a plasticizer for Polyvinyl Chloride (PVC) against common alternatives: Dibutyl phthalate (DBP), Diethyl phthalate (DEP), and Tributyl citrate (TBC). The information presented is based on available experimental data and aims to assist in the selection of appropriate plasticizers for various research, development, and manufacturing applications.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for DIPM and its alternatives. It is important to note that direct, side-by-side comparative data for DIPM under the exact same conditions as the alternatives can be limited in publicly available literature. Therefore, data for closely related maleate plasticizers may be used as a reference point and is duly noted.

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr concentration)

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (DIPM) Data not availableData not availableData not available
Dibutyl maleate (DBM) (proxy)~18 - 22~350 - 400~80 - 85
Dibutyl phthalate (DBP) 15.735080
Diethyl phthalate (DEP) ~19 - 23~300 - 350~85 - 90
Tributyl citrate (TBC) ~20 - 24~320 - 380~82 - 88

Table 2: Thermal and Migration Properties of Plasticized PVC

PlasticizerGlass Transition Temp. (°C)5% Weight Loss Temp. (°C)Migration Rate (μg/cm²/h)
This compound (DIPM) Data not availableData not availableData not available
Dibutyl maleate (DBM) (proxy)~ -30 to -40~230 - 250Moderate
Dibutyl phthalate (DBP) -35240High
Diethyl phthalate (DEP) -42225Very High
Tributyl citrate (TBC) -45255Low

Note: "phr" stands for parts per hundred of resin, a common unit of concentration for plasticizers in polymers.

Performance Overview

This compound (DIPM): Maleate plasticizers, including DIPM, are recognized for their good plasticizing efficiency. Studies on similar maleates suggest they can effectively reduce the glass transition temperature and improve the flexibility of PVC. Their performance in terms of mechanical properties is generally comparable to that of phthalates. However, a key consideration for maleates is their potential for lower thermal stability compared to some other plasticizer classes.

Dibutyl Phthalate (DBP): DBP is a widely used, general-purpose phthalate plasticizer known for its excellent compatibility with PVC and high plasticizing efficiency. It effectively reduces hardness and increases elongation. However, DBP has faced scrutiny due to health and environmental concerns, leading to restrictions on its use in certain applications. It also exhibits a relatively high migration rate.

Diethyl Phthalate (DEP): DEP is another common phthalate plasticizer that offers good plasticizing effects. It is particularly effective at lowering the glass transition temperature. However, like DBP, it has a high migration tendency and is subject to regulatory restrictions in many regions.

Tributyl Citrate (TBC): TBC is a bio-based plasticizer derived from citric acid, making it a more environmentally friendly alternative. It demonstrates good thermal stability and low migration rates, which are advantageous for applications where plasticizer permanence is crucial. Its plasticizing efficiency is comparable to that of phthalates, making it a viable substitute in many contexts.

Experimental Protocols

The data presented in this guide is typically generated using standardized experimental procedures. Below are detailed methodologies for key performance evaluations of plasticizers in PVC.

3.1. Sample Preparation

A standardized workflow is crucial for ensuring the comparability of results.

cluster_0 PVC Formulation Compounding cluster_1 Processing cluster_2 Sample Conditioning cluster_3 Characterization a PVC Resin d High-Speed Mixing a->d b Plasticizer b->d c Stabilizers & Additives c->d e Two-Roll Milling d->e f Compression Molding e->f g ASTM D618 f->g h Testing g->h

Figure 1: General workflow for the preparation of plasticized PVC test specimens.

3.2. Mechanical Properties Testing

  • Tensile Strength and Elongation at Break (ASTM D638):

    • Dumbbell-shaped specimens are die-cut from the compression-molded sheets.

    • The thickness and width of the gauge section of each specimen are measured.

    • Specimens are mounted in the grips of a universal testing machine.

    • A constant rate of crosshead displacement (e.g., 50 mm/min) is applied until the specimen fractures.

    • The tensile strength is calculated as the maximum load divided by the original cross-sectional area.

    • The elongation at break is the percentage increase in length of the gauge section at the point of fracture.

  • Shore A Hardness (ASTM D2240):

    • A durometer with a Shore A scale is used.

    • The indenter of the durometer is pressed into the surface of the plasticized PVC sheet.

    • The hardness value is read from the dial after a specified time (typically 1-2 seconds).

    • Multiple readings are taken at different locations on the sample and averaged.

3.3. Thermal Analysis

  • Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356):

    • A small sample (5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is monitored as a function of temperature.

    • The glass transition is observed as a step-like change in the heat flow curve, and the Tg is determined as the midpoint of this transition.

  • Thermogravimetric Analysis (TGA) (ASTM E1131):

    • A sample (10-20 mg) is placed in a TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.

3.4. Migration Resistance Testing

  • Solvent Extraction Method (ASTM D1239):

    • Pre-weighed samples of the plasticized PVC are immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant).

    • The immersion is carried out for a specified time and at a controlled temperature.

    • After immersion, the samples are removed, dried, and re-weighed.

    • The weight loss is calculated and reported as the percentage of plasticizer migrated.

The logical relationship for evaluating plasticizer performance can be visualized as follows:

Plasticizer Plasticizer Candidate (e.g., DIPM) Formulation PVC Formulation Plasticizer->Formulation PVC PVC Resin PVC->Formulation Processing Processing (Milling, Molding) Formulation->Processing Specimen Test Specimen Processing->Specimen Mechanical Mechanical Testing (Tensile, Hardness) Specimen->Mechanical Thermal Thermal Analysis (DSC, TGA) Specimen->Thermal Migration Migration Testing (Solvent Extraction) Specimen->Migration Performance Performance Evaluation Mechanical->Performance Thermal->Performance Migration->Performance

Figure 2: Logical flow for the performance evaluation of a plasticizer in PVC.

Conclusion

The selection of a suitable plasticizer is a critical decision in the formulation of PVC-based materials. While this compound shows promise as an effective plasticizer, the available direct comparative data against common alternatives like DBP, DEP, and TBC is limited. Based on the performance of similar maleates, DIPM is expected to offer good plasticizing efficiency. However, for applications requiring high thermal stability and low migration, Tributyl citrate presents a strong, bio-based alternative. The choice between these plasticizers will ultimately depend on the specific performance requirements, regulatory considerations, and cost-effectiveness for the intended application. Further direct experimental comparisons are warranted to provide a more definitive performance ranking.

A Comparative Guide to Diisopropyl Maleate Reference Standards for Analytical Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical testing and pharmaceutical development, the purity and characterization of reference standards are paramount for accurate and reproducible results. Diisopropyl maleate, a diester of maleic acid, serves as a critical reference standard in various analytical applications, including chromatographic assays and impurity profiling. This guide provides a comprehensive comparison of this compound reference standards, outlines key experimental protocols for its analysis, and discusses potential alternatives.

Understanding this compound: A Profile

This compound (CAS RN: 10099-70-4) is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1] It is primarily utilized as a reference standard in analytical chemistry to ensure the accuracy and validity of testing methods. Its applications extend to being an intermediate in organic synthesis and a component in the formulation of polymers.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
CAS Number 10099-70-4
Appearance Colorless liquid
Boiling Point ~225.5 °C at 760 mmHg
Solubility Soluble in organic solvents

Comparison of Commercially Available Reference Standards

The quality of a reference standard is defined by its purity, characterization, and the documentation provided by the supplier. While specific data for direct comparison of all commercially available this compound reference standards is not publicly available, researchers should evaluate suppliers based on the following parameters typically found on a Certificate of Analysis (CoA).

Table 1: Hypothetical Comparison of this compound Reference Standards

ParameterSupplier A (Certified Reference Material)Supplier B (Reference Standard)Supplier C (Analytical Standard)
Purity (by GC-FID) ≥ 99.9%≥ 99.5%≥ 98.0%
Certified Value & Uncertainty Provided with uncertainty budgetAssay value providedPurity by a single method
Traceability Traceable to SI units via a primary standard (e.g., NIST)Traceability to in-house primary standardsNot specified
Identified Impurities Listed with concentrations (e.g., Maleic acid < 0.05%, Isopropyl alcohol < 0.1%)Major impurities listedImpurity profile not detailed
Characterization Methods ¹H NMR, ¹³C NMR, Mass Spectrometry, IR¹H NMR, Mass SpectrometryPurity by GC
ISO Accreditation ISO 17034, ISO/IEC 17025ISO 9001Not specified

Note: This table is illustrative. Researchers must obtain actual Certificates of Analysis from suppliers for an accurate comparison.

Alternatives to this compound as a Reference Standard

The selection of an alternative reference standard is highly dependent on the specific analytical application.

  • For the analysis of Maleic Acid: A certified reference standard of Maleic Acid itself would be the primary choice.

  • As an Internal Standard: For chromatographic analysis of other analytes, an ideal internal standard should be structurally similar to the analyte but well-resolved chromatographically. Potential alternatives could include other dialkyl maleates or fumarates not present in the sample matrix, such as Diethyl Maleate or Dibutyl Maleate .

  • For Method Performance Qualification: Other well-characterized, stable esters with similar physicochemical properties could be used to validate the robustness of a chromatographic method.

Experimental Protocols for Analytical Testing

Accurate determination of the purity and identity of this compound is crucial. The following are generalized protocols for common analytical techniques.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for quantifying the purity of this compound and detecting volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: e.g., DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Chromatographic Conditions (Example):

ParameterCondition
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium, constant flow of 1.0 mL/min
Injection Volume 1 µL (split ratio 50:1)

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

  • Prepare a working standard by further diluting this stock solution to a concentration of approximately 1 mg/mL.

Data Analysis:

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (GC-MS)

GC-MS is used to confirm the identity of this compound by comparing its mass spectrum with a reference spectrum.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • The GC conditions can be similar to those used for the GC-FID analysis.

Mass Spectrometer Conditions (Example):

ParameterCondition
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Source Temperature 230 °C
Quadrupole Temperature 150 °C

Expected Mass Spectrum:

The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the qualification of a this compound reference standard and its use in a quantitative analytical test.

experimental_workflow cluster_qualification Reference Standard Qualification cluster_application Quantitative Analysis Workflow rs_receipt Receive Candidate Reference Standard identity Confirm Identity (¹H NMR, MS, IR) rs_receipt->identity purity Determine Purity (GC-FID, HPLC-UV) identity->purity impurities Characterize Impurities purity->impurities coa Generate Certificate of Analysis impurities->coa prep_std Prepare Standard Solution (using qualified RS) coa->prep_std Use in Application instrument_setup Instrument Setup & System Suitability prep_std->instrument_setup prep_sample Prepare Sample Solution analysis Chromatographic Analysis (GC or HPLC) prep_sample->analysis instrument_setup->analysis quant Quantify Analyte in Sample analysis->quant

Workflow for Reference Standard Qualification and Use

This guide provides a foundational understanding of the critical aspects of selecting and utilizing a this compound reference standard. For all applications, it is imperative to consult the supplier's documentation and perform appropriate in-house verification to ensure the suitability of the standard for its intended use.

References

Validating the Synthesis of Diisopropyl Maleate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of diisopropyl maleate with its potential synthetic precursors and isomeric byproduct, utilizing key spectroscopic techniques for validation. Detailed experimental protocols and comparative data are presented to ensure confident identification and purity assessment.

The synthesis of this compound, a valuable intermediate in various chemical industries, is commonly achieved through the Fischer esterification of maleic anhydride with isopropanol. The successful synthesis, however, requires rigorous validation to confirm the formation of the desired cis-isomer and to rule out the presence of unreacted starting materials or the formation of the isomeric trans-product, diisopropyl fumarate. This guide outlines the experimental procedure for the synthesis and details the spectroscopic methods used to validate the final product.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via acid-catalyzed Fischer esterification.

Materials:

  • Maleic anhydride

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in an excess of anhydrous isopropanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the excess isopropanol under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Spectroscopic Validation

The identity and purity of the synthesized this compound can be unequivocally confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral features of the product and compare them with those of the starting materials and the potential isomeric byproduct, diisopropyl fumarate.

Spectroscopic Data Comparison

The table below summarizes the key spectroscopic data for this compound and related compounds, providing a clear basis for comparison and validation.

Compound ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spectrum (m/z)
This compound ~6.2 (s, 2H, =CH), ~5.1 (septet, 2H, OCH), ~1.3 (d, 12H, CH₃)~165 (C=O), ~129 (=CH), ~69 (OCH), ~22 (CH₃)~1720 (C=O stretch), ~1640 (C=C stretch), ~1150 (C-O stretch)200 (M⁺), 158, 141, 114, 99, 83, 43, 41
Diisopropyl Fumarate ~6.8 (s, 2H, =CH), ~5.0 (septet, 2H, OCH), ~1.2 (d, 12H, CH₃)~164 (C=O), ~133 (=CH), ~68 (OCH), ~21 (CH₃)~1720 (C=O stretch), ~1650 (C=C stretch), ~980 (trans C-H bend), ~1150 (C-O stretch)200 (M⁺), 158, 141, 114, 99, 83, 43, 41
Maleic Anhydride ~7.1 (s, 2H, =CH)~163 (C=O), ~137 (=CH)~1850 & 1780 (anhydride C=O stretch), ~1600 (C=C stretch)98 (M⁺), 54, 26
Isopropanol ~4.0 (septet, 1H, CH), ~1.2 (d, 6H, CH₃), ~2.0 (s, 1H, OH)~64 (CH), ~25 (CH₃)~3350 (broad, O-H stretch), ~2970 (C-H stretch), ~1130 (C-O stretch)60 (M⁺), 45, 43

¹H NMR Spectroscopy: The most telling difference between this compound and diisopropyl fumarate in the ¹H NMR spectrum is the chemical shift of the vinyl protons (=CH). Due to the cis relationship of the ester groups in this compound, the vinyl protons are more shielded and appear at a lower chemical shift (~6.2 ppm) compared to the trans isomer, diisopropyl fumarate (~6.8 ppm). The coupling constant between the vinyl protons can also be a key differentiator, though in symmetrically substituted maleates and fumarates, they often appear as singlets. The presence of unreacted isopropanol would be indicated by its characteristic septet and doublet signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectra also show distinct differences. The vinyl carbons (=CH) of this compound resonate at a lower chemical shift (~129 ppm) than those of diisopropyl fumarate (~133 ppm). The carbonyl carbons (C=O) also show slight differences.

Infrared (IR) Spectroscopy: While the C=O and C-O stretching frequencies are similar for both isomers, diisopropyl fumarate exhibits a characteristic strong absorption band around 980 cm⁻¹ corresponding to the out-of-plane C-H bending of the trans double bond, which is absent in the spectrum of the cis isomer, this compound. The characteristic anhydride stretches of maleic anhydride around 1850 and 1780 cm⁻¹ will be absent in the product spectrum.[1][2] The broad O-H stretch of isopropanol will also be absent in the purified product.[3]

Mass Spectrometry (MS): Both this compound and fumarate will show the same molecular ion peak (M⁺) at m/z 200. The fragmentation patterns are also expected to be very similar, with major fragments corresponding to the loss of isopropoxy and isopropyl groups. Therefore, MS is more useful for confirming the molecular weight than for distinguishing between the isomers.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Maleic Anhydride + Isopropanol Reaction Acid-Catalyzed Esterification Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Figure 1. Synthesis workflow for this compound.

Validation_Logic cluster_validation Spectroscopic Validation Product Synthesized Product NMR ¹H & ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation Structure & Purity Confirmation NMR->Validation IR->Validation MS->Validation

Figure 2. Logic diagram for spectroscopic validation.

By following the detailed experimental protocol and carefully analyzing the spectroscopic data in comparison to the provided reference values, researchers can confidently synthesize and validate high-purity this compound for their research and development needs. The distinct spectroscopic signatures, particularly in NMR and IR, allow for a clear differentiation from potential impurities and isomers.

References

A Comparative Guide to Catalysts in Maleate Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of maleate esters is a cornerstone of organic chemistry, with applications ranging from the production of polymers and agrochemicals to their use as key intermediates in pharmaceutical manufacturing.[1][2] The efficiency of this esterification process is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for maleate ester synthesis involves a trade-off between reaction efficiency, cost, reusability, and environmental impact. This section presents a comparative summary of quantitative data for different classes of catalysts: solid acids, ion-exchange resins, and enzymes.

Solid Acids vs. Enzymatic Catalysis for Dimethyl Maleate (DMM) Synthesis

A direct comparison between a solid acid catalyst (molybdate sulfuric acid, MSA) and an immobilized enzyme (Candida antarctica lipase B) for the synthesis of dimethyl maleate (DMM) from maleic acid and methanol reveals distinct advantages for each approach.[3]

Catalyst TypeCatalystMax. Conversion (%)Reaction Time (min)Temperature (°C)ReusabilityReference
Solid AcidMolybdate Sulfuric Acid (MSA)87.6103120Lost activity after 5 cycles[3]
EnzymeImmobilized Candida antarctica lipase B72.324962.5Maintained activity and stability[3]

While the solid acid catalyst achieved a higher conversion in a shorter time, it required a significantly higher temperature and exhibited poor reusability.[3] In contrast, the enzymatic catalyst, although slower and resulting in a lower conversion, operated at a much milder temperature and demonstrated excellent stability and reusability, making it a more energy-efficient and potentially more sustainable option.[3]

Comparison of Ion-Exchange Resins for Diethyl Maleate (DEM) Synthesis

Ion-exchange resins are widely used as solid acid catalysts in esterification reactions. A study comparing various cation exchange resins for the synthesis of diethyl maleate (DEM) from maleic acid and ethanol identified Indion 730 as the most effective among those tested.[4][5]

CatalystMax. Conversion (%)Temperature (K)Catalyst Loading ( kg/m ³)Mole Ratio (Acid:Alcohol)Reference
Indion 730Highest among tested353801:8[4]
Indion 225HLower than Indion 730353801:8[4]
Amberlite IR120Lower than Indion 730353801:8[4]
Amberlyst 35 wetLower than Indion 730353801:8[4]

Further studies have also demonstrated the effectiveness of other ion-exchange resins like Amberlyst-15 and Amberlyst-36 in the synthesis of maleate esters.[6]

Performance of Other Solid Acid Catalysts

Other solid acid catalysts have also shown high efficacy in maleate ester synthesis. For instance, the use of acid zeolite for the preparation of diethyl maleate from maleic anhydride and ethanol has been reported to achieve a conversion rate of over 99.5%.[7] In a different approach, a 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate ionic liquid catalyst achieved a 97.87% conversion of maleic anhydride and an 88.39% yield of diethyl maleate at 120°C in 1 hour.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for maleate ester synthesis using different types of catalysts.

General Protocol for Diethyl Maleate Synthesis using a Solid Acid Catalyst (Acid Zeolite)

This protocol is based on a patented method for diethyl maleate preparation.[7]

  • Reaction Setup: In a reaction vessel equipped with a water trap, reflux condenser, and thermometer, add 5g of maleic anhydride, 12g of dehydrated ethanol, 0.3g of acid zeolite, and 15ml of benzene (as a water entrainer).

  • Esterification: Heat the mixture to reflux to carry out water-dividing. Continue the reaction for an additional 30 minutes after no more water globules are observed in the water trap.

  • Work-up: Stop heating and allow the reaction mixture to cool to room temperature for 30 minutes. Separate and discard the aqueous layer.

  • Purification: Wash the organic layer with water, dry it, and then distill. Collect the fraction at 216-220°C as the final product, diethyl maleate.

General Protocol for Diethyl Maleate Synthesis using a Cation-Exchange Resin (Indion 730)

This protocol is adapted from a kinetic study on diethyl maleate synthesis.[4]

  • Catalyst Preparation: Dry the cation-exchange resin (e.g., Indion 730) at 120°C for 5 hours before use.

  • Reaction Setup: Charge the desired amounts of maleic acid and ethanol (e.g., a 1:8 molar ratio) into a reactor.

  • Esterification: Heat the reaction mixture to the desired temperature (e.g., 353 K) with stirring (e.g., 1000 rpm). Add the catalyst (e.g., 80 kg/m ³ of reaction volume) to start the reaction.

  • Monitoring and Analysis: Withdraw samples at specific time intervals. Analyze the samples by gas chromatography to determine the conversion of maleic acid.

  • Product Recovery: Upon completion, filter the reaction mixture to recover the catalyst. The product can then be purified by distillation.

Visualizing the Process

Diagrams can provide a clear and concise overview of complex processes. The following diagrams, generated using the DOT language, illustrate the general workflow for catalyst screening and the reaction pathway for maleate ester synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Reactants Select Reactants (Maleic Acid/Anhydride, Alcohol) Setup Reaction Setup (Temperature, Time, Molar Ratio) Reactants->Setup Catalysts Select Catalysts (Solid Acid, Resin, Enzyme) Catalysts->Setup Esterification Catalytic Esterification Setup->Esterification Sampling Sample Collection Esterification->Sampling Analysis Product Analysis (GC, HPLC) Sampling->Analysis Comparison Performance Comparison (Conversion, Selectivity, Yield) Analysis->Comparison reaction_pathway MA Maleic Anhydride Monoester Maleic Acid Monoester MA->Monoester + ROH (fast, non-catalytic) ROH Alcohol (ROH) Diester Maleate Diester Monoester->Diester + ROH (slow, catalytic) Water Water (H2O)

References

How does Diisopropyl maleate differ from Diisopropyl fumarate?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Diisopropyl Maleate and Diisopropyl Fumarate for Researchers

This compound and diisopropyl fumarate are organic compounds that share the same molecular formula (C₁₀H₁₆O₄) and molecular weight (200.23 g/mol ).[1][2] However, their chemical and physical properties, reactivity, and potential applications differ significantly due to a fundamental structural distinction: they are geometric isomers. This guide provides a detailed comparison of these two molecules, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific application.

Structural and Stereochemical Differences

The core difference between this compound and diisopropyl fumarate lies in their stereochemistry around the carbon-carbon double bond. This compound is the cis (or Z) isomer , where the two isopropyl ester groups are on the same side of the double bond.[1] This arrangement leads to steric hindrance and a less stable molecular configuration.

In contrast, diisopropyl fumarate is the trans (or E) isomer , with the isopropyl ester groups on opposite sides of the double bond.[3] This trans configuration results in a more linear, symmetrical, and thermodynamically stable molecule.[4]

G cluster_maleate This compound (cis-isomer) cluster_fumarate Diisopropyl Fumarate (trans-isomer) m_c1 C m_c2 C m_c1->m_c2 = m_h1 H m_c1->m_h1 m_e1 COOCH(CH₃)₂ m_c1->m_e1 m_h2 H m_c2->m_h2 m_e2 COOCH(CH₃)₂ m_c2->m_e2 f_c1 C f_c2 C f_c1->f_c2 = f_h1 H f_c1->f_h1 f_e1 COOCH(CH₃)₂ f_c1->f_e1 f_h2 H f_c2->f_h2 f_e2 COOCH(CH₃)₂ f_c2->f_e2

Caption: Molecular structures of this compound and Diisopropyl Fumarate.

Comparison of Physicochemical Properties

The difference in molecular geometry directly impacts the macroscopic physical properties of these isomers. The greater symmetry of diisopropyl fumarate allows for more efficient packing in the solid state, resulting in a significantly higher melting point compared to its cis counterpart.

PropertyThis compound (cis)Diisopropyl Fumarate (trans)
CAS Number 10099-70-4[1][5]7283-70-7[2][3]
Molecular Formula C₁₀H₁₆O₄[1][5]C₁₀H₁₆O₄[2][3]
Molecular Weight 200.23 g/mol [1][5]200.23 g/mol [2][6]
Physical State Liquid[1]Liquid or low-melting solid[3][7]
Melting Point -30.15 °C[1]2 °C[6][7][8]
Boiling Point 225.5 °C @ 760 mmHg[1]110 °C @ 12 mmHg[6][7][8]
Density 1.027 g/cm³[1][9]~0.994 g/cm³[6][7]
Refractive Index 1.445[1]1.433 - 1.437[6][7]
Water Solubility 9.9 g/L @ 20°C[1]Moderately soluble in organic solvents[3]
LogP 1.95[1]Not specified

Chemical Reactivity and Stability

Thermodynamic Stability: Diisopropyl fumarate is the more thermodynamically stable isomer. The cis configuration of this compound forces the bulky ester groups into close proximity, creating steric strain and raising the molecule's internal energy.[4]

Isomerization: Due to its lower stability, this compound can be converted into the more stable diisopropyl fumarate. This isomerization can be catalyzed by various means, including heat, light, or chemical catalysts like acids or radical initiators.[4][10]

G Maleate This compound (Less Stable, cis) Catalyst Heat, Light, or Chemical Catalyst Maleate->Catalyst Isomerization Fumarate Diisopropyl Fumarate (More Stable, trans) Catalyst->Fumarate

Caption: Isomerization pathway from this compound to Diisopropyl Fumarate.

Stereospecific Reactions: The geometry of these isomers is critical in reactions where stereochemistry is preserved. In the Diels-Alder reaction, for example, a cis-dienophile (like this compound) will yield a cis-substituted product, while a trans-dienophile (diisopropyl fumarate) will yield a trans-substituted product.[11] This stereospecificity is a cornerstone of modern organic synthesis.

Applications and Biological Activity

The distinct properties of these isomers lead to different primary applications.

  • This compound: Its primary role is as a chemical intermediate and building block in organic synthesis.[12] It serves as a dienophile in Diels-Alder reactions and a Michael acceptor, making it valuable for creating complex pharmaceutical compounds and other organic molecules.[1][12] It is also used in the formulation of polymers, adhesives, and coatings.[1]

  • Diisopropyl Fumarate: This isomer is frequently used as a reactive diluent in the production of unsaturated polyester resins to reduce viscosity.[7] It also acts as a monomer in polymerization and an intermediate in organic synthesis.[3] Notably, diisopropyl fumarate has been identified as a potential material for creating scaffolds in bone tissue engineering.[13]

While specific comparative biological data for these two diisopropyl esters is limited, the broader class of fumaric acid esters (FAEs) is well-known for its immunomodulatory effects. Dimethyl fumarate (DMF) is an approved oral therapy for psoriasis and multiple sclerosis.[14][15] FAEs often act as prodrugs, and their distinct ester groups can lead to different pharmacokinetic and pharmacodynamic profiles.[16] This suggests that this compound and fumarate would likely exhibit different biological activities and metabolic fates if used in a therapeutic context.

Experimental Protocols

Protocol 1: Differentiation of Isomers via ¹H NMR Spectroscopy

Objective: To distinguish between this compound and diisopropyl fumarate using proton nuclear magnetic resonance (¹H NMR) spectroscopy. The key differentiating feature is the coupling constant (³JHH) between the two vinyl protons on the double bond.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 10-20 mg) of the ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Identify the signals corresponding to the vinyl protons (-CH=CH-). These will appear as singlets or narrow multiplets, typically in the range of 6.0-7.0 ppm.

    • Measure the coupling constant (J-value) for these protons.

  • Interpretation:

    • Diisopropyl Fumarate (trans): The vinyl protons will exhibit a large coupling constant, typically in the range of ³JHH = 15-16 Hz .

    • This compound (cis): The vinyl protons will show a smaller coupling constant, typically ³JHH = 11-12 Hz .

G cluster_workflow Experimental Workflow: NMR Differentiation cluster_results Expected Results Prep 1. Prepare Sample (Dissolve in CDCl₃) Acquire 2. Acquire ¹H NMR Spectrum Prep->Acquire Analyze 3. Analyze Vinyl Proton Signal Acquire->Analyze Interpret 4. Interpret J-Coupling Constant Analyze->Interpret Result1 J ≈ 15-16 Hz => Diisopropyl Fumarate (trans) Interpret->Result1 Large Coupling Result2 J ≈ 11-12 Hz => this compound (cis) Interpret->Result2 Small Coupling

Caption: Workflow for differentiating isomers using ¹H NMR spectroscopy.

Protocol 2: Catalytic Isomerization of this compound

Objective: To demonstrate the conversion of the less stable this compound to the more stable diisopropyl fumarate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a radical initiator, such as a solution of iodine (I₂) or bromine (Br₂) in the same solvent (e.g., 0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux or expose it to a strong light source (if using a photolabile catalyst) to initiate the isomerization.

  • Monitoring: Monitor the reaction progress over time by withdrawing small aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy. The appearance and growth of the peak corresponding to diisopropyl fumarate will indicate successful isomerization.

  • Workup and Isolation: Once the reaction reaches equilibrium or completion, cool the mixture to room temperature. Wash the solution with an aqueous solution of sodium thiosulfate to remove the halogen catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the product mixture, which will be enriched in diisopropyl fumarate.

Disclaimer: This protocol is a general guideline. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.

Conclusion

The distinction between this compound and diisopropyl fumarate is a clear example of how stereochemistry governs molecular properties and function. While they are compositionally identical, the cis geometry of the maleate results in lower stability and different physical properties compared to the more stable trans fumarate. These differences dictate their respective applications, from the maleate's use as a versatile synthetic intermediate to the fumarate's role in polymer science and biomaterials. For researchers in chemistry and drug development, a thorough understanding of this isomerism is essential for predictable and successful outcomes in synthesis and application.

References

Cross-Reactivity of Maleic Acid Esters in Allergic Contact Dermatitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity potential of various maleic acid esters, supported by experimental data from patch testing studies. Detailed methodologies for the key experiments are provided to aid in the design and interpretation of future research in this area.

Comparative Analysis of Cross-Reactivity

Maleic acid esters are recognized as skin sensitizers, with evidence suggesting a potential for cross-reactivity among different esters and with structurally related compounds.[1][2] Understanding these cross-reactivity patterns is crucial for accurate diagnosis and for the development of safer alternative compounds.

A key study investigated the concurrent patch test reactions in patients sensitized to dimethyl fumarate (DMF), a compound structurally related to maleic acid esters.[3] This study provides valuable quantitative data on the cross-reactivity between fumarates and maleates.

CompoundNumber of DMF-Sensitized Patients TestedNumber of Positive ReactionsPercentage of Positive Reactions (%)
Diethyl Maleate (DEM)372156.8%
Dimethyl Maleate (DMM)99100%
Diethyl Fumarate (DEF)373389.2%
Ethyl Acrylate (EA)371335.1%
Methyl Acrylate (MA)37718.9%
Data sourced from Lammintausta et al. (2010).[3]

The data clearly indicates a high rate of cross-reactivity between dimethyl fumarate and the tested maleic acid esters, particularly dimethyl maleate. This suggests a common structural motif responsible for T-cell recognition and subsequent allergic reaction.

Experimental Protocols

The following is a detailed methodology for a Human Repeated Insult Patch Test (HRIPT), a standard method for assessing the skin sensitization potential of a substance.[4][5][6]

Objective: To determine the skin irritation and sensitization potential of a test substance after repeated application to the skin of human subjects.

Methodology:

  • Subject Recruitment: A panel of 50-200 healthy adult volunteers is recruited for the study.[7] Exclusion criteria include a history of skin diseases, known allergies to the test substance or its components, and current use of medications that may interfere with the test results.

  • Induction Phase:

    • A small amount of the test substance (e.g., a specific maleic acid ester at a predetermined concentration in a suitable vehicle like petrolatum) is applied to a patch.

    • The patch is then applied to a designated site on the subject's back.

    • The patch remains in place for 24 to 48 hours.[5]

    • This procedure is repeated nine times over a three-week period at the same application site.[6]

    • Skin reactions are scored by a trained evaluator after each application.

  • Rest Period: Following the induction phase, there is a two-week rest period during which no patches are applied.[6]

  • Challenge Phase:

    • After the rest period, a challenge patch with the test substance is applied to a naive skin site (a site not previously exposed to the substance).[6]

    • The patch remains in place for 24 to 48 hours.

    • The challenge site is evaluated for any signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, and 72 hours after patch application.[6]

  • Interpretation of Results: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase is indicative of sensitization. The number of subjects who exhibit a sensitization reaction is recorded.

Visualizing the Mechanisms

To better understand the biological processes and experimental procedures involved, the following diagrams have been generated.

Allergic_Contact_Dermatitis_Pathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_re_exposure Re-exposure in Skin Hapten Hapten Protein Protein Hapten->Protein Haptenation Hapten-Protein Complex Hapten-Protein Complex Protein->Hapten-Protein Complex Keratinocytes Keratinocytes Hapten-Protein Complex->Keratinocytes Activation Langerhans Cell Langerhans Cell Hapten-Protein Complex->Langerhans Cell Uptake Naive T-Cell Naive T-Cell Langerhans Cell->Naive T-Cell Antigen Presentation Effector T-Cell Effector T-Cell Naive T-Cell->Effector T-Cell Activation & Proliferation Memory T-Cell Memory T-Cell Naive T-Cell->Memory T-Cell Differentiation Inflammatory Mediators Inflammatory Mediators Effector T-Cell->Inflammatory Mediators Activation Memory T-Cell->Effector T-Cell Rapid Activation Clinical Symptoms Erythema, Edema, Vesicles Inflammatory Mediators->Clinical Symptoms

Caption: Signaling pathway of allergic contact dermatitis.

HRIPT_Workflow Subject Recruitment Subject Recruitment Induction Phase (3 weeks) Induction Phase (3 weeks) Subject Recruitment->Induction Phase (3 weeks) Repeated Patch Application (9x) Repeated Patch Application (9x) Induction Phase (3 weeks)->Repeated Patch Application (9x) Rest Period (2 weeks) Rest Period (2 weeks) Repeated Patch Application (9x)->Rest Period (2 weeks) Challenge Phase Challenge Phase Rest Period (2 weeks)->Challenge Phase Patch Application to Naive Site Patch Application to Naive Site Challenge Phase->Patch Application to Naive Site Evaluation (24, 48, 72h) Evaluation (24, 48, 72h) Patch Application to Naive Site->Evaluation (24, 48, 72h) Data Analysis Data Analysis Evaluation (24, 48, 72h)->Data Analysis

Caption: Experimental workflow of the HRIPT.

References

Benchmarking Diisopropyl maleate applications against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensuring experimental success and efficiency. Diisopropyl maleate (DIPM), a diester of maleic acid, presents itself as a versatile chemical intermediate and a potential polymer additive. This guide provides a comparative analysis of this compound against established industry standards in its primary application areas: as a plasticizer in polymer formulations and as a reactant in key organic syntheses.

While direct, publicly available head-to-head comparative studies on this compound are limited, this guide consolidates available data on industry standards and provides standardized experimental protocols to enable researchers to conduct their own benchmarking studies. The information herein is intended to serve as a foundational resource for evaluating the potential of this compound in various research and development applications.

This compound as a Plasticizer

The utility of esters as plasticizers in polyvinyl chloride (PVC) and other polymers is well-established. They work by embedding themselves between the polymer chains, increasing the intermolecular space, and thereby enhancing flexibility and durability. The industry standard for general-purpose plasticizers has long been dioctyl phthalate (DOP), although newer, non-phthalate alternatives are gaining prominence due to regulatory and safety considerations. Maleate esters are recognized for their plasticizing effects, with performance influenced by the nature of the alcohol substituent.[1][2]

Comparison with Industry Standard: Dioctyl Phthalate (DOP)

The following table summarizes typical physical and mechanical properties of a PVC formulation plasticized with the industry standard, DOP. This data serves as a benchmark against which this compound can be evaluated.

PropertyIndustry Standard (DOP) Performance
Tensile Strength 14.0 MPa
100% Modulus 6.2 psi
Elongation at Break 390%
Hardness (Shore A) 67

Data sourced from typical performance characteristics of general-purpose phthalate plasticizers.[3]

Studies on other maleate diesters suggest that they can be efficient plasticizers, with their effectiveness being influenced by the length and structure of their alkyl chains.[1] It is anticipated that this compound would also demonstrate effective plasticizing properties.

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

To quantitatively assess the performance of this compound as a plasticizer, the following experimental protocol, based on ASTM standards, is recommended.

1. Formulation Preparation:

  • Prepare a standard PVC resin formulation. A typical formulation might include:

    • PVC Resin (K-value 65-70): 100 parts by weight

    • Plasticizer (DIPM or DOP): 40-60 parts by weight

    • Heat Stabilizer (e.g., a mixed metal stabilizer): 2-3 parts by weight

    • Lubricant (e.g., stearic acid): 0.5-1 part by weight

  • The components are blended in a high-speed mixer until a homogeneous dry blend is achieved.

2. Milling and Pressing:

  • The dry blend is then processed on a two-roll mill at a temperature of 160-170°C to form a cohesive sheet.

  • The milled sheet is compression molded into plaques of a specified thickness (e.g., 1-2 mm) at a temperature of 170-180°C and a pressure of 10-15 MPa.

3. Conditioning:

  • The molded plaques are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.

4. Mechanical Property Testing:

  • Tensile Strength and Elongation at Break: Dumbbell-shaped specimens are cut from the conditioned plaques. Tensile testing is performed using a universal testing machine according to ASTM D638. The crosshead speed should be set appropriately for flexible PVC (e.g., 500 mm/min).

  • Hardness: The Shore A hardness of the conditioned plaques is measured using a durometer according to ASTM D2240.

5. Data Analysis:

  • The tensile strength, elongation at break, and hardness values for the PVC formulation containing this compound are recorded and compared with the data obtained for the formulation containing the industry standard plasticizer (DOP) at the same concentration.

G cluster_prep Formulation Preparation cluster_processing Processing cluster_testing Testing a PVC Resin d High-Speed Mixing a->d b This compound b->d c Stabilizers & Lubricants c->d e Two-Roll Milling (160-170°C) d->e Homogeneous Dry Blend f Compression Molding (170-180°C) e->f g Conditioning (23°C, 50% RH) f->g PVC Test Plaques h Tensile Testing (ASTM D638) g->h i Hardness Testing (ASTM D2240) g->i j Tensile Strength Elongation at Break h->j k Shore A Hardness i->k

Experimental workflow for evaluating plasticizer performance.

This compound as a Chemical Intermediate

This compound is a valuable intermediate in organic synthesis, primarily utilized as a dienophile in Diels-Alder reactions and as a Michael acceptor in Michael addition reactions.[4] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][6]

In Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the dienophile is a critical factor in this reaction, with electron-withdrawing groups on the alkene generally increasing the reaction rate.[7][8] Maleate esters, including this compound, are effective dienophiles due to the presence of two electron-withdrawing ester groups.

ParameterThis compound (Expected)Dimethyl Maleate (Reference)
Reaction Time Potentially longerShorter
Yield ComparableHigh
Stereoselectivity Potentially higherHigh

This protocol outlines a general procedure for comparing the reactivity of this compound and Dimethyl maleate in a Diels-Alder reaction with a model diene, such as cyclopentadiene.

1. Reaction Setup:

  • In two separate round-bottom flasks, dissolve equimolar amounts of the dienophile (this compound in one, Dimethyl maleate in the other) in a suitable solvent (e.g., toluene or dichloromethane).

  • Cool the solutions in an ice bath.

2. Addition of Diene:

  • Slowly add an equimolar amount of freshly distilled cyclopentadiene to each flask with stirring.

3. Reaction Monitoring:

  • Allow the reactions to proceed at a controlled temperature (e.g., room temperature or gentle reflux).

  • Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals to determine the rate of consumption of the starting materials and the formation of the product.

4. Product Isolation and Characterization:

  • Once the reaction is complete (as indicated by TLC or GC), remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

  • Determine the yield of the purified product.

  • Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its structure and stereochemistry.

5. Data Analysis:

  • Compare the reaction times, yields, and stereoselectivity of the two reactions to evaluate the relative performance of this compound and Dimethyl maleate as dienophiles.

G Diene Diene (e.g., Cyclopentadiene) Reaction Reaction (Controlled Temperature) Diene->Reaction Dienophile Dienophile (this compound) Dienophile->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product Diels-Alder Adduct Reaction->Product [4+2] Cycloaddition

Generalized Diels-Alder reaction pathway.
In Michael Addition Reactions

This compound can also act as a Michael acceptor, reacting with nucleophiles such as thiols in a conjugate addition reaction.[9][10] This reaction is particularly relevant in bioconjugation chemistry and the synthesis of pharmaceutical compounds containing thioether linkages.

The electron-deficient double bond of this compound is susceptible to nucleophilic attack by thiols, leading to the formation of a succinate derivative. The reaction is typically base-catalyzed.

This protocol provides a general method for the Michael addition of a thiol to this compound.

1. Reaction Setup:

  • Dissolve this compound and a thiol (e.g., thiophenol or cysteine derivative) in an appropriate aprotic solvent (e.g., THF, DMF) in a round-bottom flask.

  • Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU) to the mixture.

2. Reaction and Monitoring:

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

4. Characterization:

  • Characterize the purified product using spectroscopic techniques to confirm the structure of the thioether adduct.

G DIPM This compound (Michael Acceptor) Reaction Michael Addition DIPM->Reaction Thiol Thiol Nucleophile (R-SH) Thiol->Reaction Base Base Catalyst (e.g., Et3N) Base->Reaction catalyzes Product Thioether Adduct Reaction->Product

Michael addition of a thiol to this compound.

Conclusion

This compound is a promising compound with potential applications as both a specialty plasticizer and a versatile chemical intermediate. While direct comparative performance data against industry standards is not extensively documented in publicly available literature, this guide provides the necessary framework and experimental protocols for researchers to conduct their own robust benchmarking studies. The information and methodologies presented here are intended to empower scientists and drug development professionals to effectively evaluate the suitability of this compound for their specific applications, fostering innovation and informed decision-making in their research endeavors. Further investigation into the quantitative performance of this compound is encouraged to fully elucidate its potential in various industrial and pharmaceutical contexts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diisopropyl Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper chemical handling and disposal are critical components of this, not only for regulatory compliance but for the well-being of all personnel. This guide provides essential, step-by-step procedures for the safe disposal of diisopropyl maleate, ensuring your operations remain secure and environmentally responsible.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This substance is known to be a skin and eye irritant and may cause an allergic skin reaction.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[2]

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or mists.[2][3] If significant aerosol generation is unavoidable, a self-contained breathing apparatus may be required.[2]

Safe Handling Practices:

  • Avoid all direct contact with the skin and eyes.[4]

  • Do not inhale vapors or mists.[2]

  • Ensure all containers are kept tightly closed when not in use and stored in a cool, well-ventilated area.[2]

  • Prevent the buildup of electrostatic charge by grounding equipment.[4]

Standard Operating Procedure for Disposal

This compound waste is classified as hazardous and must be disposed of following established environmental regulations.[2] Do not discharge into drains or the environment.[2] The primary disposal method is to engage a licensed professional waste disposal service.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Accumulation:

    • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep the container tightly sealed to prevent the release of vapors.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with an accurate description of the waste material, including its name (this compound) and any potential contaminants.

  • Container Handover:

    • Ensure the waste container is properly labeled according to regulatory standards (e.g., hazardous waste labels with contents, dates, and associated hazards).

    • Transfer the container to the authorized waste management personnel as scheduled.

  • Documentation:

    • Retain all records and documentation provided by the waste disposal company, as these are essential for regulatory compliance.

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully collect the saturated absorbent material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Waste: The container with the collected spill material must be disposed of as hazardous waste, following the standard disposal procedure outlined above.

Chemical and Hazard Data

A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Physical State Liquid
Boiling Point 225.5°C at 760 mmHg
Flash Point 112.3°C
Density 1.027 g/cm³
GHS Hazard Statements H315: Causes skin irritation H317: May cause an allergic skin reaction H319: Causes serious eye irritation H335: May cause respiratory irritation

Data sourced from Vulcanchem, ChemicalBook, and PubChem.[1][3][5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Identify Waste (this compound) B Segregate into a Labeled, Compatible Waste Container A->B C Seal Container Tightly B->C D Store in Designated Secondary Containment Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Schedule Waste Pickup E->F G Hand Over Waste to Authorized Personnel F->G S1 Spill Occurs S2 Contain with Inert Absorbent Material S1->S2 S3 Collect Spill Waste into a Sealed Container S2->S3 S3->C Enter Disposal Workflow

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Diisopropyl maleate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Diisopropyl maleate. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk. This compound is classified as a skin, eye, and respiratory irritant and is a potential skin sensitizer.

I. Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling / Weighing (in a ventilated enclosure) Safety glasses with side shieldsButyl rubber gloves (double gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling / Transfers Chemical splash gogglesButyl rubber gloves (double gloving recommended)Chemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges if not in a fume hood
Risk of Splash Face shield worn over chemical splash gogglesButyl rubber gloves (double gloving recommended)Chemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood

Quantitative Data for Glove Selection

Due to the absence of specific permeation data for this compound, data for a structurally similar ester, Diethyl maleate, is provided as a conservative estimate. Nitrile gloves are not recommended for handling this compound due to their poor resistance to esters.

Glove Material Chemical Class Breakthrough Time (minutes) Recommendation
Nitrile Esters (general)Poor resistanceNot Recommended
Nitrile Diethyl maleate< 5Not Recommended [1]
Butyl Rubber Esters (general)> 480Recommended [2]

Note: Breakthrough times can be influenced by factors such as glove thickness, temperature, and the concentration of the chemical. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination is suspected.

II. Operational Plan for Handling this compound

This step-by-step protocol is designed to minimize exposure during the handling of this compound.

1. Preparation and Pre-Handling Check:

  • Ensure a certified chemical fume hood is available and functioning correctly.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
  • Assemble all necessary materials and equipment before handling the chemical.
  • Inspect all PPE for integrity (e.g., no holes or cracks in gloves).

2. Weighing and Transfer:

  • All weighing and transfers of this compound must be conducted within a chemical fume hood.[3]
  • Use a disposable weighing boat or paper.
  • For transfers, use a funnel to minimize the risk of spills.
  • Keep containers of this compound closed when not in use.

3. Post-Handling Procedures:

  • Decontaminate the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.
  • Properly doff PPE to avoid skin contact. Remove gloves using a technique that prevents the outer contaminated surface from touching the skin.
  • Wash hands thoroughly with soap and water after removing gloves.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A Verify Fume Hood and Safety Equipment B Assemble Materials A->B C Inspect PPE B->C D Weigh/Transfer this compound C->D E Keep Containers Closed D->E F Decontaminate Work Area E->F G Properly Doff PPE F->G H Wash Hands G->H I Segregate Waste H->I J Label Waste Container I->J K Arrange for Pickup J->K

Caption: Workflow for the safe handling and disposal of this compound.

III. Disposal Plan

This compound is a non-halogenated organic compound and should be disposed of as hazardous chemical waste.

1. Waste Collection:

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[4][5][6]
  • The container should be made of a chemically resistant material (e.g., high-density polyethylene).
  • Do not mix this compound waste with halogenated solvents or other incompatible waste streams.[7][8]

2. Contaminated Solid Waste:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a separate, clearly labeled hazardous waste container.[9][10]

3. Labeling and Storage:

  • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
  • Store the waste container in a designated satellite accumulation area, away from sources of ignition and incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.[7]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS for assistance.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.